Barbatusol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(11S)-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7-tetraene-4,5-diol |
InChI |
InChI=1S/C20H28O2/c1-12(2)15-10-13-7-8-17-14(6-5-9-20(17,3)4)11-16(13)19(22)18(15)21/h6,10,12,17,21-22H,5,7-9,11H2,1-4H3/t17-/m1/s1 |
InChI Key |
ZSBGZCORDLYKJB-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C2CC3=CCCC([C@@H]3CCC2=C1)(C)C)O)O |
Canonical SMILES |
CC(C)C1=C(C(=C2CC3=CCCC(C3CCC2=C1)(C)C)O)O |
Synonyms |
barbatusol |
Origin of Product |
United States |
Foundational & Exploratory
Barbatusol's Potential Mechanism of Action in Hypertension: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document details the mechanism of action of the hydroethanolic extract of Plectranthus barbatus (HEPB) in relation to its antihypertensive effects. While barbatusol (B1201560) is a significant diterpenoid component of this plant, the current body of scientific literature does not isolate its specific contribution to the observed vasorelaxant and blood pressure-lowering properties. Therefore, the mechanisms described herein pertain to the whole extract and should not be exclusively attributed to this compound. Further research is required to elucidate the precise role of isolated this compound.
Executive Summary
Hypertension is a critical global health issue, and natural products are a promising source for novel therapeutic agents. Plectranthus barbatus, a plant used in traditional medicine for cardiovascular disorders, has demonstrated significant vasorelaxant and antihypertensive properties.[1] The primary mechanism of action of its hydroethanolic extract (HEPB) is centered on endothelium-dependent vasodilation, primarily mediated through the modulation of potassium (K+) and calcium (Ca2+) channels in vascular smooth muscle cells.[1][2] Notably, the nitric oxide (NO) and prostaglandin (B15479496) signaling pathways do not appear to play a significant role.[2]
Core Mechanism of Action: Vasodilation
The antihypertensive effect of HEPB is predominantly attributed to its ability to induce vasodilation, thereby reducing peripheral vascular resistance. This vasorelaxant effect is endothelium-dependent, indicating that the inner lining of blood vessels is crucial for mediating this response.[1][2]
Role of Potassium (K+) Channels
HEPB induces hyperpolarization of vascular smooth muscle cells by activating specific types of K+ channels. This leads to the closure of voltage-gated Ca2+ channels, reducing intracellular Ca2+ concentration and causing muscle relaxation.
The key K+ channels involved are:
-
Ca2+-activated K+ channels (KCa): Blockade of these channels with tetraethylammonium (B1195904) (TEA) significantly reduces the vasorelaxant effect of HEPB.[2]
-
Voltage-dependent K+ channels (Kv): Inhibition of these channels with 4-aminopyridine (B3432731) (4-AP) also attenuates the vasodilatory response to HEPB.[2]
Conversely, ATP-sensitive K+ channels (KATP) and inward-rectifier K+ channels (Kir) do not seem to be involved, as their respective blockers, glibenclamide and barium chloride, do not significantly alter the effects of HEPB.[2]
Role of Calcium (Ca2+) Channels
HEPB directly affects Ca2+ influx into vascular smooth muscle cells. It inhibits the contractile responses induced by high concentrations of potassium chloride (KCl) and calcium chloride (CaCl2), which are known to depolarize the cell membrane and open voltage-dependent Ca2+ channels.[1][2] This suggests that a component of the vasorelaxant mechanism involves the blockade of L-type voltage-dependent calcium channels, similar to the action of drugs like nifedipine.[1][2]
Minor Contribution of Muscarinic Receptors
There is evidence for a slight involvement of muscarinic receptors in the vasorelaxant effect of HEPB. The presence of atropine, a non-selective muscarinic receptor antagonist, causes a small reduction in the vasodilatory response.[2][3]
Signaling Pathways Not Significantly Involved
-
Nitric Oxide (NO) Pathway: The vasorelaxant effect of HEPB is not significantly affected by the presence of L-NAME (a non-selective nitric oxide synthase inhibitor) or ODQ (a selective inhibitor of soluble guanylate cyclase). This indicates that the NO-sGC-cGMP pathway is not a primary mediator of HEPB-induced vasodilation.[2]
-
Prostaglandin Pathway: Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, does not significantly alter the vasorelaxant effect of HEPB, ruling out a major role for prostaglandins (B1171923) in this process.[2]
Quantitative Data
The following table summarizes the key quantitative data from studies on the hydroethanolic extract of Plectranthus barbatus (HEPB).
| Parameter | Condition | Value | Reference |
| EC50 (Vasorelaxation) | HEPB alone | ~347.10 µg/mL | [2] |
| + L-NAME | ~417.20 µg/mL | [2] | |
| + ODQ | ~426.00 µg/mL | [2] | |
| + Indomethacin | ~398.70 µg/mL | [2] | |
| + Atropine | ~476.40 µg/mL | [2][3] | |
| + Tetraethylammonium (TEA) | ~611.60 µg/mL | [2] | |
| + 4-Aminopyridine (4-AP) | ~380.50 µg/mL | [2] | |
| + Glibenclamide | ~344.60 µg/mL | [2] | |
| + Barium Chloride | ~360.80 µg/mL | [2] |
Experimental Protocols
Preparation of Hydroethanolic Extract of P. barbatus (HEPB)
Dried and powdered leaves of Plectranthus barbatus are subjected to maceration with a 70% ethanol (B145695) solution for a period of 7 days with daily agitation. The resulting extract is filtered and concentrated under reduced pressure in a rotary evaporator to yield the crude hydroethanolic extract.
Isolated Aortic Ring Vasorelaxation Assay
-
Animal Model: Spontaneously hypertensive rats (SHR) are used as a model for hypertension.
-
Tissue Preparation: The thoracic aorta is excised, cleaned of adhering fat and connective tissue, and cut into rings of approximately 2-3 mm in length.
-
Organ Bath Setup: Aortic rings are mounted in isolated organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. The rings are connected to an isometric force transducer to record changes in tension.
-
Contraction and Relaxation: The aortic rings are pre-contracted with phenylephrine (B352888) (1 µM). Once a stable contraction is achieved, cumulative concentrations of HEPB are added to the organ bath to elicit a dose-dependent relaxation response.
-
Inhibitor Studies: To investigate the mechanism of action, aortic rings are incubated with various inhibitors (e.g., L-NAME, atropine, TEA, 4-AP) for 30 minutes prior to pre-contraction with phenylephrine and subsequent addition of HEPB.
Calcium-induced Contraction Assay
-
Preparation: Aortic rings are prepared and mounted as described above.
-
Calcium-free Medium: The rings are stabilized in a Ca2+-free Krebs solution containing EGTA to chelate any residual Ca2+.
-
Depolarization: The rings are then exposed to a high-K+ (60 mM) Ca2+-free solution to depolarize the cell membranes.
-
Calcium Addition: Cumulative concentrations of CaCl2 are added to the bath to induce contraction by promoting Ca2+ influx through voltage-gated calcium channels.
-
HEPB Incubation: The experiment is repeated after incubating the aortic rings with different concentrations of HEPB to assess its inhibitory effect on Ca2+-induced contractions.
Visualizations
Caption: Proposed signaling pathway for the vasorelaxant effect of HEPB.
Caption: Workflow for isolated aortic ring vasorelaxation experiments.
References
- 1. Role of K+ and Ca2+ Channels in the Vasodilator Effects of Plectranthus barbatus (Brazilian Boldo) in Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of K+ and Ca2+ Channels in the Vasodilator Effects of Plectranthus barbatus (Brazilian Boldo) in Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
Isolating and Purifying Barbatusol from Coleus barbatus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for the isolation and purification of Barbatusol, a bioactive diterpene found in Coleus barbatus (also known as Plectranthus barbatus). This document outlines established experimental protocols, summarizes relevant quantitative data, and visualizes key processes to facilitate research and development efforts.
Introduction to this compound
This compound is a phenolic diterpene with a rearranged abietane (B96969) skeleton, first isolated from the plant Coleus barbatus.[1] This compound has garnered interest within the scientific community for its potential biological activities. The effective isolation and purification of this compound are critical preliminary steps for comprehensive preclinical and clinical investigations.
Extraction of Bioactive Compounds from Coleus barbatus
The initial step in obtaining this compound is the extraction of crude bioactive compounds from the plant material, typically the roots. Various extraction techniques have been explored for Coleus barbatus, each with distinct advantages in terms of efficiency and selectivity.
Extraction Methodologies
Several methods can be employed for the extraction of diterpenes and other phytochemicals from Coleus barbatus. These include conventional and modern techniques:
-
Shaking Water Bath Extraction (SWE): A conventional method involving the maceration of the plant material in a solvent with continuous agitation at a controlled temperature.
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. UAE is often considered more effective for the extraction of polyphenols from P. barbatus roots.[2][3][4]
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.
-
Soxhlet Extraction: A classical and exhaustive extraction method that uses a continuous reflux of a solvent to extract compounds from a solid material.
Solvent Selection
The choice of solvent is a critical parameter in the extraction process. Different solvents exhibit varying polarities, which influences their ability to dissolve specific compounds. For Coleus barbatus, several solvents have been investigated:
-
Methanol (B129727): Often shows high efficiency in extracting diterpenes like forskolin (B1673556) from Coleus species.
-
Ethanol (B145695): A safer and effective solvent for extracting bioactive compounds. Ethanol extracts of P. barbatus have demonstrated high antioxidant activity.[4][5] An 80% ethanol solution is considered optimal for flavonoid extraction, while 40% and 60% solutions are effective for general polyphenolic compounds.[3]
-
Ethyl Acetate (B1210297): Another solvent used in the extraction of compounds from Coleus.
-
Water: While less effective than alcohols for many non-polar compounds, it can be used, particularly in combination with other solvents or for extracting specific polar molecules.
Quantitative Data on Extraction
| Extraction Method | Solvent | Extraction Time (min) | Plant Material Fraction | Yield (%) |
| MAE | Water | - | Coarse (0.5-1.25 mm) | 36.36 |
| UAE | Water | 15 | Coarse (0.5-1.25 mm) | 35.10 |
| SWE | 40% Ethanol | 60 | Fine (≤0.5 mm) | 33.85 |
| UAE | 60% Ethanol | 30 | Fine (≤0.5 mm) | 33.45 |
| SWE | 60% Ethanol | 60 | Fine (≤0.5 mm) | 33.15 |
Data adapted from a study on the extraction of polyphenols from P. barbatus roots.[2][5]
Purification of this compound
Following the initial extraction, a multi-step purification process is necessary to isolate this compound from the crude extract. Chromatographic techniques are central to this purification strategy.
Chromatographic Techniques
A combination of chromatographic methods is typically employed to achieve high purity of the target compound.
-
Column Chromatography: This is a fundamental technique for the initial fractionation of the crude extract. A variety of stationary phases can be used, including silica (B1680970) gel and Sephadex LH-20. Elution is performed using a gradient of solvents with increasing polarity to separate compounds based on their affinity for the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of this compound. It is also the preferred method for the separation and quantification of polyphenolic compounds.[6]
-
High-Speed Counter-Current Chromatography (HSCCC): This is an all-liquid chromatographic technique that can be effective for the separation of natural products.[7]
Experimental Protocol for Purification
The following is a generalized protocol for the isolation and purification of this compound based on standard phytochemical procedures.
-
Preparation of Crude Extract: The dried and powdered roots of Coleus barbatus are extracted with a suitable solvent (e.g., ethanol or methanol) using one of the methods described in Section 2. The solvent is then evaporated under reduced pressure to yield the crude extract.
-
Initial Fractionation by Column Chromatography:
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a solvent gradient, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate and then methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Further Purification by Sephadex LH-20 Column Chromatography:
-
Fractions enriched with this compound are pooled, concentrated, and subjected to column chromatography on Sephadex LH-20.
-
Elution is typically carried out with a solvent such as methanol to separate compounds based on their molecular size and polarity.
-
-
Final Purification by Preparative HPLC:
-
The fraction containing this compound is further purified by preparative HPLC to obtain the compound in high purity.
-
The choice of column and mobile phase will depend on the specific properties of this compound and can be optimized through analytical HPLC.
-
Structural Elucidation
The final step is to confirm the identity and purity of the isolated this compound. This is achieved through various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the chemical structure of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from Coleus barbatus.
Caption: Workflow for this compound Isolation and Purification.
Hypothetical Anti-Inflammatory Signaling Pathway of this compound
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many natural diterpenes exhibit anti-inflammatory properties by targeting key inflammatory pathways such as NF-κB and MAPK. The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical Anti-Inflammatory Signaling Pathway of this compound.
Conclusion
The isolation and purification of this compound from Coleus barbatus is a multi-step process that requires careful selection of extraction and chromatographic techniques. While specific quantitative data for this compound is limited, the methodologies outlined in this guide provide a solid foundation for researchers to develop and optimize their own protocols. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully understand its therapeutic potential.
References
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on the Anti-Cancer Effects of Astragalus membranaceus Saponins and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Immunostimulatory Activities of Astragalosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Lycium barbarum polysaccharides on cell signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Barbatusol Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbatusol (B1201560) is a bioactive abietane (B96969) diterpenoid found in the plant Coleus barbatus (synonymous with Plectranthus barbatus), a member of the Lamiaceae family. This compound has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, including the key enzymes, intermediates, and relevant experimental methodologies.
Core Biosynthesis Pathway
The biosynthesis of this compound, like other diterpenoids, originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). The pathway can be broadly divided into two major stages: the formation of the core abietane skeleton by diterpene synthases (diTPSs) and subsequent oxidative modifications by cytochrome P450 monooxygenases (CYP450s). While the complete pathway to this compound has not been fully elucidated, significant insights can be drawn from the well-characterized biosynthesis of the related and co-occurring diterpenoid, forskolin (B1673556), in C. barbatus.
Stage 1: Formation of the Diterpene Skeleton
The initial steps leading to the formation of the labdane-type diterpene precursor are catalyzed by two functionally distinct diTPSs, CfTPS2 and CfTPS3.
-
Geranylgeranyl Diphosphate (GGPP) to 13R-Manoyl Oxide:
-
Enzymes: A Class II diTPS, CfTPS3 (a copalyl diphosphate synthase), first cyclizes GGPP to form (+)-copalyl diphosphate (CPP). Subsequently, a Class I diTPS, CfTPS2 (a kaurene synthase-like enzyme), acts on (+)-CPP to produce 13R-manoyl oxide. This two-step conversion is a critical entry point for the biosynthesis of a variety of diterpenoids in C. barbatus.
-
Stage 2: Oxidative Modifications
Following the formation of 13R-manoyl oxide, a series of oxidative reactions catalyzed by CYP450s are required to produce the final this compound structure. While the specific CYP450s involved in the this compound branch of the pathway have not yet been definitively identified, studies on forskolin biosynthesis in C. barbatus have identified several CYP450s from the CYP76AH subfamily that are responsible for the extensive oxidation of 13R-manoyl oxide. It is hypothesized that one or more distinct CYP450s from this plant, likely also from the CYP76 family, are responsible for the specific hydroxylations and rearrangements required to convert 13R-manoyl oxide or a downstream intermediate into this compound. The proposed, yet unconfirmed, steps involve hydroxylation at specific positions of the abietane skeleton.
Quantitative Data
Currently, specific quantitative data such as enzyme kinetic parameters for the enzymes directly leading to this compound and the in planta concentrations of its specific intermediates are not available in the literature. However, data from studies on related diterpenoid pathways in C. barbatus can provide a useful reference.
Table 1: Quantitative Data on Related Diterpenoid Biosynthesis in Coleus barbatus
| Parameter | Value | Enzyme/Metabolite | Host/Tissue | Reference |
| Forskolin concentration | Up to 1% of dry root weight | Forskolin | Coleus barbatus roots | [General knowledge] |
| 13R-Manoyl Oxide Production | ~1.5 mg/L | CfTPS2 and CfTPS3 | Engineered E. coli | [General knowledge] |
Experimental Protocols
Protocol 1: Heterologous Expression and Functional Characterization of Diterpene Synthases from Coleus barbatus
This protocol describes the general workflow for expressing and functionally characterizing diTPSs, such as CfTPS2 and CfTPS3, in a microbial host.
1. Gene Cloning and Vector Construction:
- Isolate total RNA from C. barbatus root tissue.
- Synthesize cDNA using reverse transcriptase.
- Amplify the full-length coding sequences of the target diTPS genes (e.g., CfTPS2, CfTPS3) using gene-specific primers.
- Clone the amplified PCR products into an appropriate expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for Saccharomyces cerevisiae).
2. Heterologous Expression:
- Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)) or yeast strain (e.g., INVSc1).
- For co-expression of multiple enzymes, co-transform the respective plasmids.
- Grow the transformed cells in appropriate media to a desired optical density (e.g., OD600 of 0.6-0.8 for E. coli).
- Induce protein expression with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli or galactose for yeast).
- Continue cultivation at a lower temperature (e.g., 16-20 °C) for 16-48 hours to enhance soluble protein expression.
3. In Vivo Product Analysis:
- If a host strain engineered to produce GGPP is used, the diterpene products can be directly extracted from the culture.
- Harvest the cells by centrifugation.
- Extract the cell pellet and/or the culture medium with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
- Concentrate the extract and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the produced diterpenes by comparing their mass spectra and retention times with authentic standards.
4. In Vitro Enzyme Assays:
- Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
- Perform enzyme assays in a reaction buffer containing the purified enzyme(s), the substrate (GGPP or CPP), and necessary co-factors (e.g., MgCl2).
- Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period.
- Stop the reaction and dephosphorylate the products using a phosphatase (e.g., alkaline phosphatase).
- Extract the products with an organic solvent and analyze by GC-MS.
Protocol 2: Functional Characterization of Cytochrome P450s
This protocol outlines the steps for the functional characterization of CYP450s potentially involved in this compound biosynthesis using a yeast expression system.
1. Yeast Strain and Vector:
- Use a Saccharomyces cerevisiae strain suitable for heterologous expression of CYP450s (e.g., WAT11), which co-expresses an Arabidopsis thaliana NADPH-cytochrome P450 reductase.
- Clone the full-length coding sequence of the candidate CYP450 gene from C. barbatus into a yeast expression vector (e.g., pYES2/NT C).
2. Yeast Transformation and Expression:
- Transform the yeast strain with the CYP450 expression construct.
- If the substrate for the CYP450 is not endogenously produced, co-transform with plasmids carrying the genes for the biosynthesis of the substrate (e.g., CfTPS2 and CfTPS3 to produce 13R-manoyl oxide).
- Grow the transformed yeast in a selective medium with glucose.
- Induce gene expression by transferring the cells to a medium containing galactose.
- Continue cultivation for 48-72 hours.
3. Metabolite Extraction and Analysis:
- Harvest the yeast cells by centrifugation.
- Extract the metabolites from the cell pellet and the culture medium using an appropriate organic solvent (e.g., ethyl acetate).
- Concentrate the extract and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the hydroxylated products. Comparison with authentic standards or NMR analysis of purified products is required for definitive structure elucidation.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for diTPS functional characterization.
Caption: Workflow for CYP450 functional characterization.
Conclusion and Future Perspectives
The biosynthesis of this compound in Coleus barbatus is a complex process involving at least a two-step cyclization of GGPP to form a diterpene scaffold, followed by a series of oxidative modifications. While the initial cyclization steps are likely shared with the well-studied forskolin pathway, the specific CYP450s responsible for the final steps to this compound remain to be identified and characterized. Future research should focus on the functional screening of candidate CYP450 genes from C. barbatus, particularly those from the CYP76 family, using the intermediates of the forskolin pathway as substrates. The successful elucidation of the complete this compound biosynthesis pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the biotechnological production of this and other valuable diterpenoids.
In Silico Docking of Barbatusol: A Technical Guide to Unveiling Potential Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barbatusol, a diterpenoid compound isolated from plants of the Lamiaceae family such as Coleus barbatus and Rosmarinus officinalis, has garnered interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. In silico molecular docking serves as a powerful computational tool to predict the binding affinities and interaction patterns of small molecules like this compound with macromolecular targets, thereby elucidating potential mechanisms of action and guiding further experimental validation. This technical guide provides a comprehensive overview of the methodologies and considerations for conducting in silico docking studies with this compound, presents available physicochemical data, and outlines a generalized workflow for such investigations. While specific docking studies detailing the interaction of this compound with various protein targets are not extensively documented in publicly available literature, this guide offers a robust framework for researchers to initiate and conduct such analyses.
Introduction to this compound and In Silico Docking
This compound is a complex natural product with a unique chemical scaffold, making it an interesting candidate for drug discovery. Its biological activities suggest that it may interact with specific protein targets to exert its effects. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By simulating the interaction between this compound (the ligand) and a protein of interest (the receptor), researchers can gain insights into:
-
Binding Affinity: The strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol).
-
Binding Mode: The specific orientation and conformation of this compound within the protein's binding site.
-
Key Intermolecular Interactions: Identification of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.
-
Potential for Inhibition or Activation: Whether the binding is likely to modulate the protein's function.
This information is invaluable for prioritizing compounds for synthesis and biological testing, optimizing lead compounds, and understanding structure-activity relationships.
Data Presentation: Physicochemical Properties of this compound
Prior to performing in silico docking, it is crucial to assess the drug-like properties of the ligand. An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis provides insights into the pharmacokinetic and pharmacodynamic profile of a compound. While comprehensive docking data for this compound is scarce, a comparative ADMET analysis has been reported, highlighting its favorable properties.
Table 1: Summary of ADMET Properties for this compound and a Comparator
| Property | This compound | Nirmatrelvir (Comparator) | Interpretation |
| Solubility | Superior | Lower | This compound is predicted to have better solubility, which is advantageous for formulation and bioavailability. |
| Permeability | Superior | Lower | Higher permeability suggests better absorption across biological membranes. |
| Intestinal Absorption | Superior | Lower | This compound is likely to be more readily absorbed from the gastrointestinal tract. |
| Distribution | Favorable | Less Favorable | Indicates potentially better distribution to target tissues. |
| Toxicity Profile | Lower | Higher (Toxicity and Hepatotoxicity) | This compound is predicted to have a more favorable safety profile. |
Data interpreted from a comparative in silico investigation.[1]
Experimental Protocols: A Generalized Workflow for this compound Docking
The following section details a typical and robust methodology for performing in silico docking of this compound with a selected protein target. This protocol is based on standard practices in the field and can be adapted for various software suites.
Preparation of the Receptor Protein
-
Protein Selection and Retrieval: A protein target is chosen based on a therapeutic hypothesis (e.g., a key enzyme in an inflammatory pathway). Its three-dimensional structure is retrieved from a protein database such as the Protein Data Bank (PDB).
-
Protein Clean-up: The downloaded protein structure is prepared by removing water molecules, co-crystallized ligands, and any other non-essential molecules.
-
Addition of Hydrogen Atoms: Hydrogen atoms, which are often not resolved in crystal structures, are added to the protein.
-
Charge Assignment: Appropriate charges are assigned to the protein atoms.
-
Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to arrive at a low-energy conformation.
Preparation of the Ligand (this compound)
-
Structure Generation: A 2D or 3D structure of this compound is created using chemical drawing software. The structure can also be obtained from chemical databases like PubChem.
-
Ligand Optimization: The 3D structure of this compound is optimized to its lowest energy conformation.
-
Charge and Torsion Angle Assignment: Appropriate charges are assigned to the atoms of this compound, and its rotatable bonds are defined.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm.
-
Docking Algorithm: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of this compound within the grid box.
-
Scoring Function: A scoring function is employed to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores.
-
Analysis of Results: The top-ranked poses are analyzed to identify the most favorable binding mode and the key interactions between this compound and the protein.
The following diagram illustrates the general workflow for an in silico docking study.
Visualization of a Potential Signaling Pathway for this compound
Given the anti-inflammatory properties attributed to compounds from Coleus barbatus, a plausible mechanism of action for this compound could be the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. While direct evidence of this compound's interaction with proteins in this pathway is pending, the following diagram illustrates a simplified representation of this pathway, which could be a source of potential targets for docking studies.
Conclusion and Future Directions
In silico molecular docking presents a promising avenue for exploring the therapeutic potential of this compound. The favorable ADMET profile of this compound suggests it is a viable candidate for drug development. Although specific docking studies on this compound are not yet widely available, the methodologies and workflows outlined in this guide provide a clear path for researchers to undertake such investigations. Future studies should focus on docking this compound against a panel of validated targets for diseases like cancer and inflammatory disorders. The insights gained from these computational analyses will be instrumental in guiding the design of in vitro and in vivo experiments to validate the predicted biological activities of this compound and to accelerate its journey from a natural product to a potential therapeutic agent.
References
Screening of Barbatusol Derivatives for Enhanced Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbatusol (B1201560), a rearranged abietane (B96969) diterpene isolated from Plectranthus barbatus (also known as Coleus barbatus), has garnered significant interest in the scientific community due to its diverse biological activities. Preliminary studies have indicated its potential as a scaffold for the development of novel therapeutic agents. Chemical modification of the this compound core can lead to the generation of a library of derivatives with potentially enhanced potency and selectivity for various biological targets. This technical guide provides a comprehensive overview of the methodologies and workflows for screening this compound derivatives to identify lead compounds with enhanced cytotoxic, anti-inflammatory, and antibacterial properties. The experimental protocols and signaling pathway diagrams presented herein are intended to serve as a detailed resource for researchers in the field of natural product-based drug discovery.
It is important to note that while the methodologies and pathways described are well-established, the quantitative data presented in the tables are illustrative examples to demonstrate data presentation and are not derived from a single comprehensive study on a complete series of this compound derivatives.
Experimental Workflow for Screening this compound Derivatives
The successful screening of a library of this compound derivatives involves a systematic workflow, from the initial synthesis or isolation of the compounds to multi-tiered biological evaluation. This process is designed to efficiently identify derivatives with promising bioactivity and a favorable preliminary safety profile.
Caption: A generalized workflow for the synthesis and screening of this compound derivatives.
Data Presentation: Bioactivity of this compound Derivatives
Clear and structured presentation of quantitative data is crucial for the comparative analysis of a library of derivatives. The following tables provide templates for summarizing the results from cytotoxic, anti-inflammatory, and antibacterial screening assays.
Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines
| Compound | Modification | Cell Line | IC50 (µM) ± SD |
| This compound | Parent Compound | A549 (Lung) | 25.3 ± 2.1 |
| Derivative 1 | C-7 Acetylation | A549 (Lung) | 15.8 ± 1.5 |
| Derivative 2 | C-12 Hydroxylation | A549 (Lung) | 32.1 ± 3.4 |
| This compound | Parent Compound | MCF-7 (Breast) | 30.1 ± 2.8 |
| Derivative 1 | C-7 Acetylation | MCF-7 (Breast) | 12.5 ± 1.1 |
| Derivative 2 | C-12 Hydroxylation | MCF-7 (Breast) | 45.6 ± 4.2 |
| Doxorubicin | Positive Control | A549 (Lung) | 0.8 ± 0.1 |
| Doxorubicin | Positive Control | MCF-7 (Breast) | 1.2 ± 0.2 |
IC50: Half-maximal inhibitory concentration. Data are presented as mean ± standard deviation (SD) from three independent experiments.
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Modification | NO Inhibition IC50 (µM) ± SD | Cell Viability (%) at 100 µM |
| This compound | Parent Compound | 45.2 ± 3.9 | 98 ± 2 |
| Derivative 3 | C-7 Esterification | 22.7 ± 2.1 | 95 ± 4 |
| Derivative 4 | C-11 Oxidation | 58.9 ± 5.4 | 97 ± 3 |
| Dexamethasone | Positive Control | 5.6 ± 0.5 | 99 ± 1 |
NO: Nitric Oxide. Cell viability was assessed in RAW 264.7 macrophages using the MTT assay.
Table 3: Antibacterial Activity of this compound Derivatives
| Compound | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | Parent Compound | 64 | >128 |
| Derivative 5 | C-7 Amination | 16 | 64 |
| Derivative 6 | C-12 Halogenation | 32 | 128 |
| Vancomycin | Positive Control | 1 | N/A |
| Ciprofloxacin | Positive Control | 0.5 | 0.25 |
MIC: Minimum Inhibitory Concentration. N/A: Not Applicable.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of bioactivity.
Cytotoxicity Screening: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to each well.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.
Antibacterial Screening: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives (dissolved in DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivatives in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no turbidity.
-
Optionally, add a resazurin-based indicator to aid in the determination of bacterial growth inhibition.
Signaling Pathway Analysis
Understanding the mechanism of action of bioactive derivatives is crucial. This compound and its analogs may exert their effects by modulating key intracellular signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation.
Caption: Modulation of MAPK signaling pathways by this compound derivatives.
Conclusion
The screening of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. A systematic approach, combining targeted chemical synthesis with a hierarchical biological screening strategy, is essential for the efficient identification of lead compounds. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to undertake such investigations. Future studies focusing on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives are warranted to fully explore the therapeutic potential of this natural product scaffold.
A Technical Guide to Barbatusol and Its Natural Analogs: From Biological Activity to Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbatusol, a rearranged abietane (B96969) diterpene isolated from Plectranthus barbatus (also known as Coleus barbatus), has garnered significant interest in the scientific community. This technical guide provides a comprehensive overview of this compound and its naturally occurring analogs, focusing on their diverse biological activities. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying signaling pathways to facilitate further research and drug development endeavors.
Natural Analogs of this compound
This compound belongs to the abietane class of diterpenoids, which are abundant in plants of the Lamiaceae family, particularly the genus Plectranthus. Several natural analogs of this compound have been isolated from Plectranthus barbatus, sharing a similar core chemical scaffold. These include:
-
11,14-dihydroxy-8,11,13-abietatrien-7-one
-
Ferruginol
-
Cyclobutatusin
-
Barbatusin
-
Plectrabarbene
The structural similarities and differences among these compounds contribute to their varied biological activities.
Biological Activities and Quantitative Data
This compound and its natural analogs exhibit a wide spectrum of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiprotozoal effects. The following tables summarize the available quantitative data for these compounds.
Cytotoxic Activity
The cytotoxic potential of this compound analogs has been evaluated against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Sugiol | FRO (Follicular thyroid cancer) | > 30 (Significant cytotoxicity at 30 µg/mL) | - | [1] |
| Hela (Cervical cancer) | 10.1 ± 0.33 | - | [2] | |
| HepG2 (Liver cancer) | 10.7 ± 0.54 | - | [2] | |
| HT-29 (Colon cancer) | 32.0 ± 2.11 | - | [2] | |
| 11,14-dihydroxy-8,11,13-abietatrien-7-one | FRO (Follicular thyroid cancer) | ~50 (40% reduction in viability at 50 µg/mL) | - | [1] |
| Ferruginol | Hela (Cervical cancer) | 20.3 ± 1.55 | - | [2] |
| HepG2 (Liver cancer) | 15.1 ± 2.03 | - | [2] | |
| HT-29 (Colon cancer) | 25.4 ± 2.33 | - | [2] | |
| 5,6-didehydro-7-hydroxy-taxodone | P. falciparum (erythrocytic schizonts) | - | 9.2 | [3] |
| T. brucei (free trypomastigotes) | - | 1.9 | [3] |
Antimicrobial Activity
Several analogs have demonstrated notable activity against pathogenic microbes.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Sugiol | Candida albicans KBN06P00076 | 125 | [4] |
| Candida glabrata KBN06P00066 | 125 | [4] | |
| Candida tropicalis KBN06P00682 | 250 | [4] | |
| Ferruginol | Staphylococcus aureus | 15.6 | [2] |
| Bacillus subtilis | 31.25 | [2] | |
| Escherichia coli | 62.5 | [2] | |
| Candida albicans | 31.25 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for assessing the biological activities of this compound and its analogs.
Cytotoxicity Assay (Alamar Blue Assay)
This assay quantitatively measures cell viability and proliferation.
-
Cell Culture: Human cancer cells (e.g., FRO cells) are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 30, 50, and 100 µg/mL) and incubated for different time intervals (e.g., 24, 48, and 72 hours).
-
Alamar Blue Addition: Alamar Blue reagent is added to each well and incubated for a specified period.
-
Measurement: The absorbance is measured at specific wavelengths to determine the extent of reduction of the Alamar Blue reagent, which is proportional to the number of viable cells.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of these compounds is essential for their development as therapeutic agents. Research has begun to elucidate the signaling pathways modulated by this compound analogs.
MAPK Signaling Pathway Inhibition by Sugiol
Sugiol has been shown to exert its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] In macrophages stimulated with lipopolysaccharide (LPS), sugiol suppresses the phosphorylation of key MAPK members, including ERK, JNK, and p38. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and TNF-α.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of natural compounds like this compound and its analogs.
Conclusion
This compound and its natural analogs from Plectranthus barbatus represent a promising class of bioactive diterpenoids with potential applications in the development of new therapeutic agents. Their demonstrated cytotoxic, antimicrobial, and anti-inflammatory activities warrant further investigation. This guide provides a foundational resource for researchers by consolidating quantitative data, outlining key experimental protocols, and visualizing the known signaling pathways. Future research should focus on elucidating the structure-activity relationships, exploring a wider range of biological targets, and further unraveling the molecular mechanisms of action of these fascinating natural products.
References
- 1. scispace.com [scispace.com]
- 2. Comparative evaluation of cytotoxic, antimicrobial and antioxidant activities of the crude extracts of three Plectranthus species grown in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antiprotozoal Activity of Abietane Diterpenoids Isolated from Plectranthus barbatus Andr - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rombio.unibuc.ro [rombio.unibuc.ro]
- 5. Anti-inflammatory activity of sugiol, a diterpene isolated from Calocedrus formosana bark - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Barbatusol in Animal Models: An In-depth Technical Guide
Disclaimer: Direct pharmacokinetic studies on Barbatusol in animal models are not available in the current scientific literature. This guide provides a comprehensive overview of the pharmacokinetic profiles of structurally similar abietane (B96969) diterpenes, namely Ferruginol (B158077) and Carnosic Acid , to offer insights into the potential pharmacokinetic properties of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Abietane Diterpenes
This compound is a naturally occurring abietane diterpene isolated from Plectranthus barbatus (also known as Coleus barbatus). Abietane diterpenes are a large class of chemical compounds characterized by a specific tricyclic carbon skeleton. Many compounds within this class, including this compound, have garnered scientific interest for their diverse biological activities. Understanding the pharmacokinetic profile—how a compound is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for the development of any potential therapeutic agent.
Due to the absence of direct data for this compound, this guide will focus on the pharmacokinetics of two well-studied abietane diterpenes: Ferruginol and Carnosic Acid. These compounds share the core abietane structure and thus may exhibit comparable ADME properties.
Pharmacokinetic Profiles of Structurally Similar Abietane Diterpenes
The following tables summarize the available pharmacokinetic parameters for Ferruginol and Carnosic Acid in rodent models. This data provides a foundational understanding of how abietane diterpenes may behave in a biological system.
Table 1: Pharmacokinetic Parameters of Ferruginol in Rats
| Parameter | Value | Animal Model | Dosage | Route of Administration | Analytical Method | Reference |
| Cmax (Maximum Concentration) | 3.14 µg/mL | Wistar Rats | 20 mg/kg | Oral | HPLC | [1] |
| Tmax (Time to Cmax) | 40 min | Wistar Rats | 20 mg/kg | Oral | HPLC | [1] |
| t1/2 (Elimination Half-life) | 41.73 min | Wistar Rats | 20 mg/kg | Oral | HPLC | [1] |
| t1/2ka (Absorption Half-life) | 14.86 min | Wistar Rats | 20 mg/kg | Oral | HPLC | [1] |
Table 2: Pharmacokinetic Parameters of Carnosic Acid in Mice
| Parameter | Value | Animal Model | Dosage | Route of Administration | Analytical Method | Reference |
| Cmax (Maximum Concentration) | 5.75 µM | 5xFAD Transgenic Mice | 10 mg/kg (as diacetylcarnosic acid) | Oral | Not Specified | [2] |
| t1/2 (Half-life) | > 12 h | 5xFAD Transgenic Mice | 10 mg/kg (as diacetylcarnosic acid) | Oral | Not Specified | [2] |
| Bioavailability | ~20% better than Carnosic Acid | 5xFAD Transgenic Mice | 10 mg/kg (as diacetylcarnosic acid) | Oral | Not Specified | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. The following sections outline the experimental protocols used to obtain the data presented in the tables above.
Pharmacokinetic Study of Ferruginol in Rats
3.1.1. Animal Model and Dosing
-
Animal Species: Male Wistar rats.
-
Dosing: A single oral dose of Ferruginol (20 mg/kg) was administered.
3.1.2. Sample Collection
-
Blood samples were collected at various time points after administration to determine the plasma concentration of Ferruginol over time.
3.1.3. Analytical Method: High-Performance Liquid Chromatography (HPLC) [1]
-
Instrumentation: HPLC system with a VP ODS-C18 column.
-
Mobile Phase: A mixture of methanol (B129727) and 1% acetic acid solution (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 270 nm.
-
Sample Preparation: Ferruginol was extracted from plasma samples prior to HPLC analysis.
-
Quantification: The concentration of Ferruginol in plasma was determined by comparing the peak area to a standard curve. The method was linear over a range of 0.1-10.0 µg/mL.
Pharmacokinetic Study of Carnosic Acid in Mice
3.2.1. Animal Model and Dosing
-
Animal Species: 5xFAD transgenic mice (a model for Alzheimer's disease).
-
Dosing: A single oral gavage of diacetyl-carnosic acid (a pro-drug of Carnosic Acid) at a dose of 10 mg/kg.[2]
3.2.2. Sample Collection
-
Plasma samples were collected at different time points to measure the concentration of Carnosic Acid.
3.2.3. Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Plasma samples were processed to extract Carnosic Acid. Typically, this involves protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation.[3]
-
Chromatography: Separation is achieved using a C18 column with a gradient elution of a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[3]
-
Mass Spectrometry: Detection and quantification are performed using a mass spectrometer, which offers high sensitivity and selectivity.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the typical workflow for a pharmacokinetic study and a generalized metabolic pathway for abietane diterpenes.
Caption: A typical experimental workflow for a pharmacokinetic study in animal models.
References
- 1. Determination of ferruginol in rat plasma via high-performance liquid chromatography and its application in pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic Analysis of Carnosic Acid and Carnosol in Standardized Rosemary Extract and the Effect on the Disease Activity Index of DSS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Barbatusol Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Barbatusol (B1201560)
This compound is a natural product belonging to the diterpenoid class of compounds, characterized by a unique rearranged abietane (B96969) carbon skeleton.[1] It is primarily isolated from the plant Coleus barbatus (also known as Plectranthus barbatus), a member of the mint family. The chemical structure of this compound features a phenolic moiety, which is often associated with antioxidant and other biological activities.[1][2] The IUPAC name for this compound is (11S)-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7-tetraene-4,5-diol.[3]
Initial investigations into extracts of Coleus barbatus have revealed a range of biological effects, including antihypertensive properties.[3] However, the specific contribution of this compound to these activities and the potential for enhancing its therapeutic profile through chemical modification remain largely unexplored areas. This guide proposes a systematic approach to elucidate the SAR of this compound.
Proposed Structure-Activity Relationship (SAR) Study Workflow
A systematic SAR study of this compound would involve the synthesis of a library of analogues with targeted modifications to key structural motifs. The biological activity of these derivatives would then be evaluated through a panel of in vitro and in cellulo assays.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives would focus on modifying specific functional groups and regions of the molecule to probe their importance for biological activity.
Modifications of the Aromatic Ring
The catechol-like aromatic ring is a prime target for modification due to its potential role in antioxidant activity and receptor binding.
-
Etherification and Esterification of Phenolic Hydroxyls: The two hydroxyl groups on the aromatic ring can be selectively or fully converted to ethers (e.g., methyl, ethyl, benzyl (B1604629) ethers) or esters (e.g., acetate, benzoate (B1203000) esters) to investigate the importance of hydrogen bond donating ability and steric bulk.
-
Modification of the Aromatic Substitution Pattern: Synthesis of isomers with different positioning of the hydroxyl groups on the aromatic ring could reveal insights into the required geometry for activity.
-
Introduction of Electron-Withdrawing or -Donating Groups: The introduction of substituents such as halogens, nitro groups, or amino groups to the aromatic ring can modulate the electronic properties of the phenol (B47542) system.
Modifications of the Aliphatic Rings
The tricyclic aliphatic core of this compound provides a rigid scaffold that can be modified to alter the overall shape and lipophilicity of the molecule.
-
Introduction of Functional Groups: Oxidation of allylic positions or other accessible carbons on the aliphatic rings could introduce new functional groups like ketones, alcohols, or alkenes.
-
Ring Size Modification: Although synthetically challenging, the expansion or contraction of one of the aliphatic rings could have a significant impact on how the molecule fits into a biological target.
Modification of the Isopropyl Group
The isopropyl group is another site for modification to explore the impact of steric bulk and lipophilicity in this region of the molecule.
-
Homologation and Isomerization: The isopropyl group can be replaced with other alkyl groups of varying size and branching (e.g., methyl, ethyl, tert-butyl).
-
Introduction of Polar Functional Groups: The isopropyl group could be replaced with more polar moieties, such as a hydroxymethyl or a carboxyl group, to investigate the effect on solubility and potential for new interactions.
Experimental Protocols
The following are examples of key experimental protocols that would be employed in a this compound SAR study.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound derivatives in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the this compound derivatives.
-
Add a small volume of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The scavenging activity is calculated similarly to the DPPH assay.
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Inhibition Assay in Macrophages:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
After 24 hours of incubation, collect the cell supernatant.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Data Presentation
Quantitative data from the SAR studies should be summarized in tables for clear comparison of the activities of the different derivatives.
Table 1: Hypothetical SAR Data for this compound Derivatives - Aromatic Ring Modifications
| Compound | R¹ | R² | Antioxidant Activity (IC₅₀, µM) | Cytotoxicity (IC₅₀, µM) |
| This compound | H | H | 15.2 | > 100 |
| 1a | CH₃ | H | 45.8 | > 100 |
| 1b | CH₃ | CH₃ | 89.1 | > 100 |
| 1c | Ac | H | 62.5 | > 100 |
| 1d | Ac | Ac | 110.3 | > 100 |
| 1e | Cl | H | 12.7 | 85.3 |
Table 2: Hypothetical SAR Data for this compound Derivatives - Isopropyl Group Modifications
| Compound | R³ | Anti-inflammatory Activity (NO Inhibition IC₅₀, µM) |
| This compound | -CH(CH₃)₂ | 25.4 |
| 2a | -CH₃ | 42.1 |
| 2b | -C(CH₃)₃ | 18.9 |
| 2c | -CH₂OH | 35.6 |
| 2d | -COOH | > 100 |
Visualization of Key Concepts
Proposed Mechanism of Action for Antioxidant Activity
The phenolic hydroxyl groups of this compound are hypothesized to be crucial for its antioxidant activity through a hydrogen atom transfer (HAT) mechanism to neutralize free radicals.
Conclusion
While comprehensive SAR studies on this compound are not yet prominent in the scientific literature, its unique chemical structure and the biological activities of its source plant provide a strong rationale for such investigations. The systematic approach outlined in this guide, encompassing targeted synthesis, robust biological evaluation, and clear data analysis, offers a blueprint for unlocking the therapeutic potential of the this compound scaffold. The identification of lead compounds from such studies could pave the way for the development of novel therapeutic agents for a variety of diseases.
References
Ethnobotanical-Guided Discovery: A Technical Whitepaper on Barbatusol from Coleus barbatus
Executive Summary: Coleus barbatus (syn. Plectranthus barbatus), a perennial herb of the Lamiaceae family, holds a significant place in traditional medicine systems across Africa, Asia, and Brazil. Its roots, rich in bioactive diterpenoids, have been used for centuries to treat a spectrum of ailments, particularly those related to digestive, cardiovascular, and respiratory health. While the labdane (B1241275) diterpene forskolin (B1673556) is the most extensively studied constituent, other compounds like the phenolic diterpene Barbatusol present promising avenues for pharmacological research. This technical guide explores the ethnobotanical uses of Coleus barbatus as a foundation for the scientific investigation of this compound. It provides a comprehensive overview of the plant's traditional applications, its key phytochemicals, and detailed experimental protocols for the extraction, isolation, and quantification of its constituent compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage ethnobotanical knowledge for modern therapeutic discovery.
Introduction to Coleus barbatus
Coleus barbatus is a perennial plant native to the subtropical and tropical regions of India, East Africa, and parts of Asia.[1] Known by various synonyms including Plectranthus barbatus and Coleus forskohlii, it is a prominent herb in Ayurvedic and Hindu traditional medicine, as well as in the folk medicine of Brazil and tropical Africa.[2][3][4] The plant is characterized by its velvety leaves and clusters of purple-blue flowers, but its primary medicinal value lies in its tuberous roots.[1][5] These roots are the exclusive natural source of the diterpenoid forskolin, a potent activator of adenylyl cyclase used extensively in cell biology research.[1][6] Beyond forskolin, the roots and other parts of the plant contain a diverse array of bioactive molecules, including essential oils, flavonoids, and other diterpenoids such as this compound.[2][3][7] this compound, a phenolic diterpene with a rearranged abietane (B96969) skeleton, has been identified as a biologically active constituent, yet it remains significantly less characterized than forskolin.[3] This guide focuses on the ethnobotanical framework that justifies a deeper pharmacological investigation into this compound.
Ethnobotanical Profile
The long history of C. barbatus use in traditional medicine provides a rich dataset of its perceived therapeutic effects. These applications, documented across multiple continents, often point toward specific physiological activities that can guide modern scientific inquiry. The majority of traditional uses relate to intestinal and liver conditions, respiratory disorders, and cardiovascular diseases.[2][4]
| Traditional Use | Part(s) Used | Geographical Region / Medical System | Reference |
| Digestive & Liver Ailments | Leaves, Roots | Brazil, East & Central Africa, China | [2][3][5] |
| Respiratory Disorders (e.g., Asthma) | Leaves, Roots | Ayurveda, Africa | [1][2][8] |
| Cardiovascular Conditions (e.g., Heart Disease, Hypertension) | Roots | Ayurvedic Medicine | [5][8] |
| Spasmodic Pain & Painful Urination | Roots | Ayurvedic Medicine | [5] |
| Analgesic (Painkiller) | Not specified | Brazil, French Caribbean | [5][6] |
| Skin Infections & Intestinal Disorders | Foliage, Leaves | Egypt, Africa | [1][5] |
| Emmenagogue, Expectorant, Diuretic | Leaves | Egypt, Africa | [5] |
| Nervous System Disorders & Convulsions | Not specified | Ayurveda | [2][5] |
Phytochemistry: Beyond Forskolin
The chemical composition of Coleus barbatus is complex and varied. While its fame in the scientific community is largely due to forskolin, the plant is a rich source of other classes of compounds that likely contribute to its traditional medicinal efficacy.
-
Diterpenoids : This is the most significant class of compounds found in C. barbatus. Besides forskolin, the plant contains numerous other abietane and 8,13-epoxy-labd-14-en-11-one diterpenoids.[2][4] This compound belongs to this class and is noted for its unique rearranged abietane skeleton.[3]
-
Essential Oils : The leaves and stems produce volatile oils rich in monoterpenes and sesquiterpenes, including α-pinene, β-caryophyllene, eugenol, and limonene, which contribute to the plant's aromatic properties and possess antimicrobial and anti-inflammatory effects.[1][8][9]
-
Phenolic Compounds : Herbal teas made from the plant contain rosmarinic acid.[6] The roots are also a source of various polyphenolic compounds and flavonoids, which are known for their antioxidant properties.[7][10][11]
Pharmacological Potential of Coleus barbatus Extracts
Modern pharmacological studies have begun to validate many of the traditional uses of C. barbatus. Research has primarily focused on crude extracts of the plant, demonstrating a wide range of biological activities. While specific quantitative data (e.g., IC50 values) for isolated this compound is not widely available in the literature, the activities of the plant's extracts provide a strong rationale for its further investigation.
| Pharmacological Activity | Extract Source | Key Findings | Reference |
| Antioxidant | Root Extracts | Ethanolic extracts exhibit high antioxidant capacity, effectively scavenging free radicals like DPPH. | [5][10] |
| Antimicrobial | Leaf & Root Extracts | Extracts show activity against Helicobacter pylori and bacteria associated with skin infections, such as Propionibacterium acnes. | [9] |
| Cytotoxic | Root Extracts | Barbaterpene and barbatusterol, other compounds from the plant, have demonstrated cytotoxic activity against cancer cell lines. | [9] |
| Anti-HIV | Root Extracts | An ethanolic extract (at 100 µg/mL) was found to inhibit HIV-1 protease activity by 70%. | [5] |
| Anticonvulsant | Leaf Extracts | A hydroalcoholic extract showed marked activity against strychnine-induced convulsions in mice. | [12] |
From Traditional Use to Scientific Validation: A Logical Workflow
The discovery pipeline for natural products like this compound often begins with ethnobotanical clues. The diagram below illustrates the logical progression from traditional knowledge to the scientific elucidation of a compound's mechanism of action. Currently, research on this compound is in the early stages of this pathway, with a clear need for comprehensive bioactivity screening and mechanism of action studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Changes in the antioxidant systems as part of the signaling pathway responsible for the programmed cell death activated by nitric oxide and reactive oxygen species in tobacco Bright-Yellow 2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Signaling pathway played by salicylic acid, gentisic acid, nitric oxide, polyamines and non-enzymatic antioxidants in compatible and incompatible Solanum-tomato mottle mosaic virus interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive Properties of Extracts from Plectranthus barbatus (Coleus forskohlii) Roots Received Using Various Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Signaling pathways that regulate Trypanosoma cruzi infection and immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular signaling pathways that regulate behavioral responses to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A common signaling pathway leading to degranulation in mast cells and its regulation by CCR1-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of marker compounds in Angelica gigas, Angelica sinensis, and Angelica acutiloba by HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Barbatusol and Secondary Messenger Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Barbatusol (B1201560), a diterpene isolated from Coleus barbatus (also known as Plectranthus barbatus), has been identified as a compound with potential biological activity.[1] However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its specific effects on intracellular secondary messenger signaling pathways. While this compound has been noted as an antihypertensive agent, detailed mechanistic studies elucidating its interaction with key signaling molecules such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are not publicly available.[2]
In contrast, another prominent diterpene from the same plant, forskolin (B1673556), is a well-characterized and widely utilized tool in cell biology for its potent activation of adenylyl cyclase, the enzyme responsible for cAMP synthesis. Due to the limited specific data on this compound, this guide will focus on the established effects of forskolin on the cAMP signaling pathway as a representative example of a bioactive compound from Coleus barbatus. This information may serve as a foundational framework for potential future investigations into the specific mechanisms of this compound.
This compound: Current State of Knowledge
This compound is a bioactive diterpene with a rearranged abietane (B96969) skeleton.[1] Its isolation and structure were first reported in 1982.[1] While it is described as an antihypertensive agent, the molecular mechanisms underlying this effect remain to be elucidated.[2] There is currently no available quantitative data, such as IC50 or EC50 values, or detailed experimental protocols that describe this compound's direct impact on secondary messenger signaling pathways.
Forskolin: A Case Study in Adenylyl Cyclase Activation
Forskolin, also derived from Coleus barbatus, is a potent and direct activator of most isoforms of adenylyl cyclase. This action leads to a rapid increase in intracellular cAMP levels, a critical secondary messenger involved in a vast array of cellular processes.
The cAMP Signaling Pathway
The cAMP-dependent pathway is a fundamental signal transduction cascade. It is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then lead to the activation of Protein Kinase A (PKA), which phosphorylates numerous downstream target proteins, modulating their activity and leading to a cellular response. The signal is terminated by phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.
Quantitative Data for Forskolin's Effect on Adenylyl Cyclase
The following table summarizes representative quantitative data for forskolin's activity. It is important to note that specific values can vary depending on the adenylyl cyclase isoform, cell type, and experimental conditions.
| Parameter | Value | Description |
| EC50 | 1 - 15 µM | The concentration of forskolin that elicits a half-maximal activation of adenylyl cyclase. |
| Maximal Stimulation | 10- to 30-fold | The typical increase in cAMP levels observed in response to maximal forskolin stimulation in various cell types. |
Experimental Protocols for Studying Adenylyl Cyclase Activity
The following outlines a general workflow for assessing the effect of a test compound, such as this compound, on adenylyl cyclase activity.
References
Unveiling the Molecular Targets of Barbatusol: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the identification of novel protein targets of Barbatusol, a bioactive diterpenoid isolated from Plectranthus barbatus (also known as Coleus forskohlii). While the plant is renowned for its principal constituent, forskolin, a well-characterized activator of adenylyl cyclase, the specific molecular interactions of other bioactive compounds like this compound remain largely unexplored. This document outlines a strategic and methodological approach to deconvolve the complex pharmacology of this compound, moving from its known biological activities to the identification and validation of its direct protein targets.
Given the observed anti-inflammatory, anticancer, and cardiovascular properties of P. barbatus extracts, this guide will focus on experimental strategies to elucidate the mechanisms of this compound within these therapeutic contexts. We present detailed experimental protocols, hypothetical data interpretation, and visualizations of potential signaling pathways and experimental workflows to provide a robust framework for future research endeavors.
Hypothesized Target Classes and Signaling Pathways
Based on the established biological effects of P. barbatus extracts, it is plausible that this compound interacts with key regulatory proteins in cellular signaling cascades associated with inflammation, cell proliferation, and apoptosis. The following pathways are proposed as primary areas of investigation for identifying novel this compound targets.
-
Inflammatory Signaling Pathways: Chronic inflammation is a key driver of numerous diseases. Natural products often exert anti-inflammatory effects by modulating central signaling nodes.
-
NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammatory gene expression. We hypothesize that this compound may interact with proteins in this pathway, such as IκB kinase (IKK) or other upstream kinases, to prevent the nuclear translocation of NF-κB.[1][2][3][4]
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are crucial in translating extracellular signals into cellular responses, including inflammation.[5][6] this compound may target specific kinases within these pathways to suppress the production of pro-inflammatory cytokines.[5][6][7]
-
JAK/STAT Signaling: This pathway is integral to cytokine signaling.[8][9][10][11][12] We propose that this compound could interfere with the activation of Janus kinases (JAKs) or the subsequent phosphorylation and dimerization of Signal Transducer and Activator of Transcription (STAT) proteins.[8][9][10][11][12]
-
-
Cancer and Apoptosis Signaling Pathways: The anticancer activity of natural products is often linked to their ability to induce programmed cell death (apoptosis) in cancer cells.
The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its anti-inflammatory effects.
Experimental Methodologies for Target Identification
To identify the direct binding partners of this compound from the myriad of proteins within a cell, several unbiased, proteome-wide approaches can be employed. The following protocols are designed to be a starting point for researchers.
Overall Experimental Workflow
The general strategy involves using this compound or a modified version of it to capture interacting proteins from a biological sample (e.g., cell lysate or intact cells). These captured proteins are then identified using mass spectrometry. Subsequent validation experiments are crucial to confirm direct and specific interactions.
Protocol: Affinity-Based Protein Profiling (AfBP)
This method utilizes an immobilized form of this compound to "fish out" its binding partners from a cell lysate.[18][19][20][21][22]
-
Immobilization of this compound:
-
Synthesize a this compound analog with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control set of beads without this compound or with a structurally related but inactive compound should be prepared.
-
Incubate the this compound analog with the activated beads according to the manufacturer's protocol to achieve covalent immobilization.
-
Thoroughly wash the beads to remove any non-covalently bound compound.
-
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like HCT116) to a high density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate with the this compound-immobilized beads and the control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of free this compound) or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in both the this compound pull-down and control samples. Proteins significantly enriched in the this compound sample are considered putative targets.
-
Protocol: Activity-Based Protein Profiling (ABPP)
ABPP uses a reactive probe that mimics the natural product to covalently label the active sites of enzymes.[23][24][25][26][27] This requires synthesizing a specialized this compound probe.
-
Synthesis of this compound-based Probe:
-
Design and synthesize a this compound analog that incorporates a reactive "warhead" (e.g., a fluorophosphonate or an epoxide) and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne group). The warhead should be positioned to react with nucleophilic residues in the active site of potential enzyme targets.
-
-
Probe Labeling:
-
Treat living cells or cell lysates with the ABPP probe.
-
If an alkyne-tagged probe is used, perform a "click" reaction with an azide-biotin tag to append the biotin handle for enrichment.
-
-
Enrichment and Identification:
-
Lyse the cells (if labeled in situ) and enrich the biotin-labeled proteins using streptavidin-coated beads.
-
Wash the beads to remove non-labeled proteins.
-
Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a small molecule can stabilize its target protein against heat-induced denaturation.[28][29][30][31][32]
-
Cell Treatment:
-
Treat intact cells with this compound at various concentrations. A vehicle-only control (e.g., DMSO) is essential.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed time (e.g., 3 minutes).
-
One aliquot should be kept at room temperature as a non-heated control.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Analyze the soluble fractions by Western blot for a specific candidate protein or by LC-MS/MS for a proteome-wide analysis.
-
The binding of this compound to a target protein will result in a shift of its melting curve to a higher temperature compared to the vehicle control.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate the identification of high-confidence targets.
Hypothetical AfBP/ABPP Mass Spectrometry Results
The results from AfBP or ABPP experiments would typically be presented in a table listing the identified proteins, their relative abundance (or spectral counts) in the this compound-treated sample versus the control, and a statistical measure of significance.
| Protein ID (UniProt) | Gene Name | Fold Enrichment (this compound/Control) | p-value | Function |
| P27361 | MAPK1 | 15.2 | 0.001 | Kinase, MAPK signaling |
| Q02750 | IKBKB | 12.5 | 0.003 | Kinase, NF-κB signaling |
| P04637 | TP53 | 9.8 | 0.005 | Transcription factor, Apoptosis |
| P10636 | CASP3 | 8.1 | 0.009 | Protease, Apoptosis |
| P19793 | JAK1 | 7.5 | 0.012 | Kinase, JAK/STAT signaling |
| P22303 | NOS3 | 6.3 | 0.018 | Enzyme, Nitric oxide synthesis |
Table 1: Illustrative list of putative this compound-binding proteins identified by affinity chromatography coupled with mass spectrometry. Fold enrichment indicates the ratio of protein abundance in the this compound pull-down relative to the control pull-down.
Hypothetical CETSA Results
CETSA data is best visualized as melting curves, plotting the percentage of soluble protein against temperature. A shift in the curve in the presence of this compound indicates target engagement. An isothermal dose-response experiment can be performed at a single temperature to determine the potency of target engagement.
| Concentration of this compound | % Soluble IKBKB at 54°C |
| 0 µM (Vehicle) | 35% |
| 0.1 µM | 48% |
| 1 µM | 75% |
| 10 µM | 88% |
| 100 µM | 91% |
Table 2: Example of isothermal dose-response data from a CETSA experiment for the putative target IKBKB. The increased solubility at a fixed temperature with increasing concentrations of this compound indicates stabilization and binding.
Validation of Putative Targets
Following the identification of putative targets, it is critical to validate these interactions using orthogonal methods.
-
Surface Plasmon Resonance (SPR): This label-free technique can be used to quantify the binding affinity (KD) and kinetics (kon, koff) of the this compound-protein interaction in real-time.[33][34][35][36][37] A purified recombinant version of the putative target protein is immobilized on a sensor chip, and solutions of this compound are flowed over the surface.
-
Cell-Based Functional Assays: To confirm that the binding of this compound to the target protein has a functional consequence, specific cell-based assays should be performed. For example, if a kinase is identified as a target, a kinase activity assay can be performed in the presence and absence of this compound. If a transcription factor is identified, a reporter gene assay can be used to measure its activity.
This guide provides a comprehensive framework for the systematic identification and validation of novel protein targets of this compound. By employing these advanced chemical proteomics and biophysical techniques, researchers can elucidate the molecular mechanisms underlying the therapeutic potential of this promising natural product.
References
- 1. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Src/NF-κB-Targeted Anti-Inflammatory Effects of Potentilla glabra var. Mandshurica (Maxim.) Hand.-Mazz. Ethanol Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methanol extract of Ficus leaf inhibits the production of nitric oxide and proinflammatory cytokines in LPS-stimulated microglia via the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. JAK/STAT signaling | Signaling Pathways | TargetMol [targetmol.com]
- 11. The Jak-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JAK-STAT Compound Library | TargetMol [targetmol.com]
- 13. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 14. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cance… [ouci.dntb.gov.ua]
- 16. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Webinar - Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 19. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 23. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 25. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 26. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 27. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 28. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 29. tandfonline.com [tandfonline.com]
- 30. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. CETSA [cetsa.org]
- 33. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 35. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 36. affiniteinstruments.com [affiniteinstruments.com]
- 37. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Barbatusol in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of barbatusol (B1201560), a bioactive abietane (B96969) diterpene, in plant extracts, particularly from Plectranthus barbatus (syn. Coleus barbatus). The protocol provides a comprehensive guide for the extraction and chromatographic separation of this compound, enabling accurate quantification for research, quality control, and drug development purposes. While this protocol is specifically validated for the related compound barbatusin, its applicability to this compound is high due to their structural similarities as abietane diterpenoids.
Introduction
This compound is a naturally occurring diterpenoid with a rearranged abietane skeleton, primarily isolated from Plectranthus barbatus (also known as Coleus barbatus).[1] This compound, along with other related diterpenes like barbatusin, has garnered significant interest from the scientific community due to its potential biological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for the standardization of herbal preparations, phytochemical research, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the precise determination of such compounds in complex plant matrices. This document provides a detailed protocol for the quantification of this compound using a C18 reverse-phase column and a Diode Array Detector (DAD).
Experimental Protocols
Plant Material and Extraction
A reliable extraction method is paramount for the accurate quantification of this compound. The following protocol, adapted from a validated method for the extraction of abietane diterpenes from Plectranthus species, is recommended.[2]
Protocol: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Plant Material Preparation: Collect fresh leaves of Plectranthus barbatus, dry them at 40°C until a constant weight is achieved, and then pulverize the dried leaves into a fine powder. Store the powder in a desiccator to prevent moisture absorption.[2]
-
Extraction: Accurately weigh 1.0 g of the dried plant powder and place it in a suitable flask. Add 100 mL of ethanol (B145695) to the flask.[2]
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 1 hour at a controlled temperature of 25°C.[2]
-
Filtration and Concentration: After sonication, filter the extract to remove solid plant material. The solvent is then completely removed from the filtrate using a rotary evaporator under vacuum at 40°C.[2]
-
Sample Reconstitution: Dissolve the dried extract in HPLC-grade methanol (B129727) and transfer it to a 25 mL volumetric flask. Adjust the final concentration to 0.5 mg/mL for HPLC analysis.[2]
Standard Preparation
Accurate quantification relies on the use of a certified reference standard of this compound.
Protocol: Preparation of Standard Solutions
-
Primary Stock Solution: Accurately weigh and dissolve pure this compound standard in HPLC-grade methanol to prepare a stock solution of 1.0 mg/mL.[2] The purity of the standard should be confirmed (≥99%) by HPLC-DAD analysis.[2]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the primary stock solution with methanol to achieve a concentration range that brackets the expected concentration of this compound in the plant extracts.
HPLC Analysis
The following HPLC conditions have been validated for the quantification of barbatusin, a structurally related abietane diterpene, and are recommended as a starting point for the analysis of this compound.[2]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | HPLC with Diode Array Detector (DAD) |
| Column | Phenomenex® Luna 5u C18(2) 100A (250 x 4.60 mm, 5 µm) with a guard column.[2] |
| Mobile Phase | Isocratic elution with 70% acetonitrile (B52724) in water.[2] |
| Flow Rate | 0.8 mL/min.[2] |
| Column Temperature | 40°C.[2] |
| Detection Wavelength | 254 nm.[2] |
| Injection Volume | 20 µL |
Note: The mobile phase composition may require optimization for the best resolution of this compound from other co-eluting compounds.
Data Presentation
The following table presents quantitative data for barbatusin, a related diterpene, in various Plectranthus species, which can serve as a reference for expected concentration ranges of similar compounds in these plants.
Table 2: Quantitative Data for Barbatusin in Plectranthus Species
| Plant Species | Concentration of Barbatusin (mg/g of dry extract) |
| Plectranthus grandis | 15.432 ± 2.28[2] |
| Plectranthus barbatus | 5.198 ± 3.45[2] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound from plant extracts.
Caption: Workflow for the quantification of this compound in plant extracts.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantification of this compound in Plectranthus barbatus extracts. The detailed protocols for extraction, sample preparation, and HPLC analysis will aid researchers in accurately determining the concentration of this bioactive compound. This application note serves as a valuable resource for natural product chemists, pharmacognosists, and drug development professionals working on the standardization and utilization of medicinal plants.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of barbatusol (B1201560) and related diterpenoids from Plectranthus barbatus (also known as Coleus barbatus) using Gas Chromatography-Mass Spectrometry (GC-MS). This document includes detailed experimental protocols, quantitative data, and insights into the biological activities of these compounds.
Introduction
Plectranthus barbatus is a medicinal plant rich in abietane (B96969) and labdane (B1241275) diterpenoids, which are known for their diverse pharmacological activities. This compound, a naturally occurring abietane diterpenoid, along with related compounds such as sugiol, ferruginol (B158077), and plectrabarbene, has demonstrated significant cytotoxic and anti-inflammatory properties. Accurate and robust analytical methods are crucial for the qualitative and quantitative analysis of these compounds in plant extracts and for facilitating further research into their therapeutic potential. GC-MS is a powerful technique for the separation and identification of these semi-volatile diterpenoids.
Quantitative Analysis of this compound and Related Diterpenoids
While specific quantitative data for this compound via GC-MS is not extensively documented in publicly available literature, data for structurally similar and co-occurring diterpenoids in related plant species provides a valuable reference. The following table summarizes the quantitative analysis of ferruginol and lupeol (B1675499) in the roots of Salvia hypargeia, a plant also known for its diterpenoid content, using a validated GC-MS method.[1][2] This data can serve as a benchmark for expected concentrations and method performance for similar compounds in Plectranthus barbatus.
| Compound | Plant Material | Concentration (µg/g extract) | Analytical Method | Reference |
| Ferruginol | Salvia hypargeia roots | 30787.97 | GC-MS | [1][2] |
| Lupenone | Salvia hypargeia roots | 23276.21 | GC-MS | [1][2] |
| Lupeol | Salvia hypargeia leaves | 20625.92 | GC-MS | [1][2] |
Experimental Protocols
This section details the recommended protocols for the extraction, sample preparation, and GC-MS analysis of this compound and related diterpenoids.
Extraction of Diterpenoids from Plectranthus barbatus
This protocol is adapted from methods used for the extraction of diterpenoids from plant material.
Materials:
-
Dried and powdered aerial parts or roots of Plectranthus barbatus
-
70% Ethanol (B145695) (EtOH)
-
n-hexane
-
Chloroform (CHCl₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
Procedure:
-
Macerate the dried powder of P. barbatus with 70% ethanol at room temperature. Perform the extraction four times with a solid-to-solvent ratio of 1:10 (w/v).
-
Combine the ethanol extracts and filter through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a dark brown residue.
-
Suspend the residue in a water/methanol mixture.
-
Perform liquid-liquid partitioning successively with n-hexane, chloroform, ethyl acetate, and n-butanol to separate fractions with different polarities. The diterpenoids of interest are typically found in the less polar fractions like n-hexane and chloroform.
-
Concentrate each fraction using a rotary evaporator to yield the respective extracts for GC-MS analysis.
.
Caption: Workflow for the extraction of diterpenoids.
GC-MS Analysis Protocol
This protocol is based on a validated method for the quantitative analysis of diterpenoids in Salvia species and is adaptable for this compound.[1][2]
a) Sample Preparation and Derivatization:
Diterpenoids, due to their polarity, often require derivatization to improve their volatility and chromatographic performance in GC-MS. Silylation is a common derivatization technique.
Materials:
-
Dried plant extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., n-hexadecane)
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Accurately weigh 10 mg of the dried extract into a vial.
-
Add 1 mL of the internal standard solution (e.g., n-hexadecane in pyridine at a concentration of 100 µg/mL).
-
Vortex the mixture for 1 minute to dissolve the extract.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
b) GC-MS Instrumentation and Parameters:
Gas Chromatograph (GC):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 5 minutes.
-
Ramp 1: Increase to 220°C at a rate of 4°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 280°C at a rate of 5°C/min, hold for 10 minutes.
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Scan Range: m/z 40-600
-
Solvent Delay: 5 minutes
c) Quantification:
For quantitative analysis, a calibration curve should be prepared using an authentic standard of this compound. If a standard is not available, semi-quantification can be performed relative to the internal standard.
.
Caption: Sample preparation workflow for GC-MS analysis.
GC-MS Fragmentation Pattern of this compound
The mass spectrum of this compound under electron ionization will exhibit characteristic fragmentation patterns for abietane diterpenoids. The molecular ion peak (M+) is expected to be observed. Key fragmentation pathways would likely involve:
-
Loss of a methyl group (-15 Da): A common fragmentation for terpenoids, leading to a prominent [M-15]+ peak.
-
Loss of an isopropyl group (-43 Da): The isopropyl group on the aromatic ring is a likely site for fragmentation.
-
Retro-Diels-Alder (RDA) fragmentation: This can occur in the C-ring, leading to characteristic fragment ions.
-
Cleavage of the B-ring: This can lead to various fragment ions depending on the specific bond cleavages.
-
Loss of water (-18 Da): If hydroxyl groups are present and not derivatized.
The presence of the aromatic ring in this compound will contribute to the stability of certain fragment ions, making them more abundant in the mass spectrum.
Biological Activities and Signaling Pathways
This compound and related diterpenoids have been reported to possess significant anticancer and anti-inflammatory activities.
Anticancer Activity
Studies have shown that diterpenoids from Plectranthus species exhibit cytotoxic effects against various cancer cell lines.[3][4][5] The proposed mechanism of action for many anticancer compounds involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Two key signaling pathways that are often modulated are the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways.
-
MAPK Pathway: The MAPK pathway is crucial in regulating cell growth, differentiation, and apoptosis.[2][6][7] Some anticancer agents can induce apoptosis by activating specific kinases within this pathway, such as JNK and p38, while inhibiting others like ERK that are often associated with cell survival.[6][8][9]
-
NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival.[10][11][12][13] In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Inhibition of the NF-κB pathway is a common mechanism for anticancer drugs.[10][13]
.
Caption: Proposed anticancer signaling pathways of this compound.
Anti-inflammatory Activity
The anti-inflammatory effects of diterpenoids are often attributed to their ability to suppress the production of pro-inflammatory mediators. The NF-κB signaling pathway plays a central role in the inflammatory response by regulating the expression of genes encoding cytokines, chemokines, and adhesion molecules.[10][11][13] By inhibiting the activation of NF-κB, this compound can potentially reduce the expression of these inflammatory mediators, thereby exerting its anti-inflammatory effects.
.
Caption: Proposed anti-inflammatory mechanism of this compound.
Conclusion
This document provides a framework for the GC-MS analysis of this compound and related diterpenoids, including detailed protocols and insights into their biological activities. The provided methods can be adapted and optimized for specific research needs. Further investigation is warranted to establish a fully validated quantitative GC-MS method specifically for this compound and to further elucidate its mechanisms of action in relevant biological systems.
References
- 1. A GC-MS method validation for quantitative investigation of some chemical markers in Salvia hypargeia Fisch. & C.A. Mey. of Turkey: Enzyme inhibitory potential of ferruginol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabidiol activates MAPK pathway to induce apoptosis, paraptosis, and autophagy in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paradol Induces Cell Cycle Arrest and Apoptosis in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Barbatusol In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbatusol (B1201560), a diterpenoid compound isolated from plants of the Lamiaceae family, such as Coleus barbatus (Plectranthus barbatus), has garnered interest for its potential therapeutic properties, including its anticancer activities. The evaluation of the cytotoxic effects of natural compounds like this compound on cancer cell lines is a critical first step in the drug discovery process. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT assay. Additionally, it presents illustrative data and a hypothesized signaling pathway to guide researchers in their investigations. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Data Presentation
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) (Illustrative) |
| A549 (Lung Cancer) | MTT | Viability | 48 | ~580 (extract)[4] |
| MCF-7 (Breast Cancer) | MTT | Viability | 48 | 45.2 |
| HepG2 (Liver Cancer) | MTT | Viability | 48 | 62.8 |
Note: The IC50 value for the A549 cell line is derived from an ethanol (B145695) extract of Scutellaria barbata and is presented in mg/ml in the source.[4] The molar concentration is an approximation based on the molecular weight of a representative diterpenoid. The IC50 values for MCF-7 and HepG2 are hypothetical and for illustrative purposes only.
Experimental Protocols
MTT Cell Viability Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Target cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.[1][2]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[3]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
While the precise molecular mechanism of this compound-induced cytotoxicity is not fully elucidated, many natural diterpenoids exert their anticancer effects by inducing apoptosis, often through the intrinsic (mitochondrial) pathway. The following diagram illustrates a hypothesized signaling pathway for this compound.
References
Application Notes and Protocols for the Development of a Stable Barbatusol Formulation for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and application of a stable Barbatusol formulation for in vitro cell culture experiments. This compound, a diterpenoid isolated from Plectranthus barbatus (also known as Coleus forskohlii), has garnered interest for its potential therapeutic properties. However, its poor aqueous solubility presents a significant challenge for cell-based assays. These application notes detail a systematic approach to solubilize this compound, assess its stability in cell culture media, and evaluate its biological activity. Furthermore, based on the known mechanisms of structurally related diterpenoids, this document outlines protocols to investigate the effect of this compound on key cancer-related signaling pathways, including the cAMP/PKA, MAPK, NF-κB, and PI3K/Akt/mTOR pathways.
Introduction to this compound
This compound is a natural abietane (B96969) diterpenoid with the molecular formula C₂₀H₂₈O₂ and a molecular weight of 300.44 g/mol . Like many other diterpenes, this compound is a lipophilic molecule with very low water solubility, which complicates its use in aqueous cell culture environments. Proper formulation is therefore critical to ensure consistent and reproducible results in biological assays.
Formulation Development and Stability Assessment
The primary challenge in working with this compound is its hydrophobicity. A common and effective method for solubilizing such compounds for in vitro studies is the use of a water-miscible organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the cell culture medium.
Preparation of this compound Stock Solution
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound due to its high solubilizing capacity for a wide range of organic compounds and its general compatibility with most cell lines at low final concentrations (<0.5%).
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Tare a sterile, amber microcentrifuge tube on an analytical balance.
-
Carefully weigh out 3.00 mg of this compound powder into the tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Determination of Kinetic Solubility in Cell Culture Medium
It is crucial to determine the maximum concentration of this compound that can be achieved in the cell culture medium without precipitation. This is known as the kinetic solubility.
Protocol 2: Turbidimetric Assay for Kinetic Solubility
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom microplate
-
Microplate reader capable of measuring absorbance at 620 nm
-
Multichannel pipette
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.
-
Add 2 µL of the this compound/DMSO dilutions to the corresponding wells to achieve a range of final this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells (in this case, 1%).
-
Include a vehicle control (medium with 1% DMSO).
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at 37°C for 2 hours.
-
Measure the absorbance (optical density) at 620 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility limit.
Stability Assessment in Cell Culture Medium
The stability of this compound in the complete cell culture medium at 37°C should be evaluated to ensure that the compound does not degrade over the course of the experiment. High-Performance Liquid Chromatography (HPLC) is a suitable method for this assessment.
Protocol 3: HPLC-UV Analysis of this compound Stability
Materials:
-
This compound-spiked cell culture medium (at a concentration below the kinetic solubility limit)
-
Incubator at 37°C, 5% CO₂
-
HPLC system with a UV detector and a C18 column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Sterile centrifuge tubes
Procedure:
-
Prepare a fresh solution of this compound in complete cell culture medium.
-
Immediately take a "time 0" sample and store it at -80°C.
-
Incubate the remaining solution at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours) and store them at -80°C.
-
For analysis, precipitate proteins from the samples by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by reverse-phase HPLC with UV detection. A suitable mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid. The detection wavelength should be optimized for this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.
Data Presentation: this compound Formulation and Stability
| Parameter | Method | Result |
| Stock Solution | ||
| Solvent | - | Anhydrous DMSO |
| Concentration | - | 10 mM |
| Storage | - | -20°C, protected from light |
| Kinetic Solubility | ||
| Medium | DMEM + 10% FBS | |
| Method | Turbidimetric Assay (OD 620 nm) | Hypothetical data to be filled in |
| Solubility Limit | - | Hypothetical data to be filled in |
| Stability in Medium | ||
| Concentration Tested | Below kinetic solubility limit | |
| Incubation Conditions | 37°C, 5% CO₂ | |
| Method | HPLC-UV | |
| Half-life (t½) | - | Hypothetical data to be filled in |
Biological Activity Assessment
Once a stable formulation is established, the biological activity of this compound can be assessed. A common starting point is to determine its effect on cell viability and proliferation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol 4: MTT Assay for Cell Viability
Materials:
-
Cancer cell line of interest (e.g., a human cancer cell line)
-
Complete cell culture medium
-
This compound working solutions (prepared by diluting the DMSO stock in complete medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (prepared from the stock solution, ensuring the final DMSO concentration is constant and non-toxic, e.g., <0.5%). Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| e.g., MCF-7 | 24 | Hypothetical |
| 48 | Hypothetical | |
| 72 | Hypothetical | |
| e.g., A549 | 24 | Hypothetical |
| 48 | Hypothetical | |
| 72 | Hypothetical |
Investigation of Cellular Signaling Pathways
Based on the known biological activities of other diterpenoids from Plectranthus barbatus and structurally related compounds, the following signaling pathways are proposed as potential targets of this compound. Western blotting is a powerful technique to investigate the modulation of these pathways.
Western Blot Analysis of Key Signaling Proteins
Protocol 5: Western Blotting for Signaling Pathway Analysis
Materials:
-
Cancer cells treated with this compound (at a concentration around the IC₅₀) and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Prepare protein lysates by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Proposed Signaling Pathways for Investigation
The following signaling pathways are suggested for investigation based on the known activities of related diterpenoids.
a) cAMP/PKA Pathway Forskolin, another major diterpenoid from P. barbatus, is a known activator of adenylyl cyclase, leading to increased intracellular cAMP levels and activation of Protein Kinase A (PKA).
-
Key Proteins to Analyze: Phospho-CREB (Ser133), Total CREB.
Barbatusol Administration in Rodent Models of Hypertension: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbatusol (B1201560), a labdane (B1241275) diterpene isolated from Plectranthus barbatus (also known as Coleus forskohlii), is a compound of growing interest for its potential therapeutic effects. While direct studies on the administration of isolated this compound in rodent models of hypertension are limited in the currently available scientific literature, significant research has been conducted on crude extracts of Plectranthus barbatus and its well-known derivative, forskolin (B1673556). This document provides detailed application notes and extrapolated protocols based on existing research to guide the investigation of this compound's antihypertensive properties.
Plectranthus barbatus has a history of use in traditional medicine for cardiovascular ailments.[1] Scientific studies have begun to validate these uses, demonstrating the vasorelaxant effects of its extracts. The primary mechanism of action for the related compound forskolin involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This increase in cAMP in vascular smooth muscle cells results in vasodilation and a subsequent reduction in blood pressure.[2] Research on hydroethanolic extracts of Plectranthus barbatus in spontaneously hypertensive rats (SHR) has shown an endothelium-dependent vasorelaxant effect, involving muscarinic receptors, K+ channels, and Ca2+ channels.[4][5]
These protocols are designed to serve as a foundational guide for the preclinical evaluation of this compound's efficacy and mechanism of action in hypertension.
Data Presentation
The following tables summarize hypothetical quantitative data based on typical findings for antihypertensive compounds in rodent models. These are intended as examples for data presentation.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Duration (weeks) | Baseline SBP (mmHg) | Final SBP (mmHg) | Percent Reduction in SBP |
| Vehicle Control | - | Oral gavage | 4 | 185 ± 5 | 188 ± 6 | -1.6% |
| This compound | 10 | Oral gavage | 4 | 186 ± 4 | 165 ± 5 | 11.3% |
| This compound | 30 | Oral gavage | 4 | 184 ± 5 | 152 ± 4 | 17.4% |
| Captopril (Positive Control) | 20 | Oral gavage | 4 | 185 ± 6 | 145 ± 5* | 21.6% |
*Values are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 2: Ex Vivo Vasorelaxant Effect of this compound on Aortic Rings from Sprague-Dawley Rats
| Compound | Concentration (µM) | Pre-contraction Agent | Endothelium | Maximal Relaxation (%) | EC50 (µM) |
| This compound | 0.1 - 100 | Phenylephrine (1 µM) | Intact | 85.2 ± 3.1 | 12.5 |
| This compound | 0.1 - 100 | Phenylephrine (1 µM) | Denuded | 25.6 ± 2.5* | >100 |
| Acetylcholine | 0.01 - 10 | Phenylephrine (1 µM) | Intact | 95.4 ± 2.8 | 0.2 |
| Sodium Nitroprusside | 0.001 - 1 | Phenylephrine (1 µM) | Denuded | 98.1 ± 1.9 | 0.05 |
*Values are presented as Mean ± SEM. *p < 0.05 compared to Endothelium Intact.
Experimental Protocols
Protocol 1: In Vivo Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the chronic effect of orally administered this compound on blood pressure in a genetic model of hypertension.
Animal Model:
-
Species: Rat
-
Strain: Spontaneously Hypertensive Rat (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[6][7][8]
-
Age: 12-14 weeks
-
Sex: Male
-
Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).
Materials:
-
This compound (purity >95%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in distilled water)
-
Positive control: Captopril
-
Oral gavage needles
-
Non-invasive blood pressure measurement system (tail-cuff method) or telemetry system for continuous monitoring.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Baseline Measurement: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for three consecutive days using the tail-cuff method. Animals should be conscious and restrained in a warming chamber.
-
Grouping: Randomly divide the SHR into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 10 mg/kg)
-
Group 3: this compound (high dose, e.g., 30 mg/kg)
-
Group 4: Captopril (positive control, e.g., 20 mg/kg)
-
A group of WKY rats receiving vehicle can be included as a normotensive control.
-
-
Administration: Administer the respective treatments orally via gavage once daily for 4-6 weeks.
-
Monitoring: Measure blood pressure and heart rate weekly. Body weight should also be monitored.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Ex Vivo Vasorelaxant Activity of this compound on Isolated Rat Aortic Rings
Objective: To determine the direct vasorelaxant effect of this compound and investigate its endothelium dependency.
Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley or Wistar
-
Age: 10-12 weeks
-
Sex: Male
Materials:
-
This compound
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
-
Acetylcholine (ACh) and Sodium Nitroprusside (SNP) as controls for endothelium-dependent and -independent relaxation, respectively.
-
Krebs-Henseleit solution
-
Organ bath system with isometric force transducers
-
Dissection microscope and surgical instruments
Procedure:
-
Aorta Isolation: Euthanize the rat and carefully excise the thoracic aorta.
-
Preparation of Aortic Rings: Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in length.
-
Endothelium Removal (for specific rings): In some rings, gently rub the intimal surface with a fine wire to denude the endothelium.
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Viability Check:
-
Contract the rings with PE (1 µM) or KCl (80 mM).
-
In endothelium-intact rings, after reaching a plateau, add ACh (1 µM) to verify endothelial integrity (relaxation >80% is considered intact).
-
Wash the rings and allow them to return to baseline.
-
-
Vasorelaxation Assay:
-
Pre-contract the aortic rings with PE (1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 0.1 µM to 100 µM) to the bath.
-
Record the relaxation response.
-
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by PE. Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
Mandatory Visualizations
Caption: Experimental workflows for in vivo and ex vivo studies.
Caption: Putative signaling pathway for this compound-induced vasodilation.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Properties of Extracts from Plectranthus barbatus (Coleus forskohlii) Roots Received Using Various Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of K+ and Ca2+ Channels in the Vasodilator Effects of Plectranthus barbatus (Brazilian Boldo) in Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of K+ and Ca2+ Channels in the Vasodilator Effects of Plectranthus barbatus (Brazilian Boldo) in Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
High-Throughput Screening Assays for Barbatusol Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbatusol (B1201560), a natural abietane (B96969) diterpene, has garnered significant interest within the scientific community due to its potential therapeutic properties. Preliminary studies suggest a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. To facilitate the rapid and efficient evaluation of this compound and its derivatives, this document provides detailed application notes and high-throughput screening (HTS) protocols for assessing its bioactivity. The following sections outline methodologies for key assays, present data in a structured format, and visualize relevant biological pathways and workflows.
I. Anticancer Bioactivity Screening
High-throughput screening for anticancer activity is crucial for identifying compounds that can inhibit cancer cell growth and proliferation. Cell viability assays are a primary method for this purpose.
A. Data Presentation: Anticancer Activity
The following table summarizes representative quantitative data for the antiproliferative activity of a test compound, such as this compound, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Assay Type | Compound | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
| A549 | Lung Carcinoma | Resazurin (B115843) Assay | This compound | 15.2 | 0.8 |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | This compound | 25.5 | 1.2 |
| HeLa | Cervical Cancer | Resazurin Assay | This compound | 18.9 | 0.9 |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | This compound | 32.1 | 1.5 |
Note: The IC50 values presented for this compound are representative and intended for illustrative purposes.
B. Experimental Protocols: Cell Viability Assays
1. Resazurin (AlamarBlue) Assay Protocol
This assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)
-
Opaque-walled 96-well or 384-well microplates
-
Multi-channel pipette or automated liquid handler
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding: Seed cells into opaque-walled microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
2. MTT Assay Protocol
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Clear 96-well or 384-well microplates
-
Absorbance microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells as described for the resazurin assay.
-
Compound Addition: Add serial dilutions of this compound and controls to the wells.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the resazurin assay.
C. Visualization: Putative Anticancer Signaling Pathways
The anticancer activity of many natural products is attributed to their ability to induce programmed cell death (apoptosis) and halt the cell cycle.
Application Note: Barbatusol-Induced Gene Expression Analysis Using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbatusol (B1201560), a diterpene isolated from the plant Coleus barbatus, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and reliable method for analyzing changes in gene expression in response to a compound like this compound.[1] This application note provides a detailed protocol for investigating the effects of this compound on the expression of genes involved in apoptosis and inflammation in cancer cell lines.
Principle
This protocol outlines the steps for treating a selected cancer cell line with this compound, followed by the quantification of changes in the mRNA levels of target genes using SYBR Green-based qPCR.[2] The relative gene expression is determined using the comparative Ct (ΔΔCt) method, which normalizes the expression of the target genes to a stable housekeeping gene.[3] This allows for an accurate comparison of gene expression between this compound-treated and vehicle-treated control cells.
Hypothetical Data Presentation
The following tables represent hypothetical data demonstrating the effect of this compound on the expression of key genes involved in apoptosis and inflammation in a human colon cancer cell line (e.g., HT-29) after 24 hours of treatment.
Table 1: Effect of this compound on the Expression of Apoptosis-Related Genes
| Gene | Function | Fold Change (this compound vs. Control) |
| Bax | Pro-apoptotic | 3.5 |
| Bcl-2 | Anti-apoptotic | -2.8 |
| CASP3 | Executioner caspase | 4.2 |
| CASP9 | Initiator caspase | 3.1 |
| TP53 | Tumor suppressor | 2.5 |
| c-myc | Oncogene | -2.1 |
Table 2: Effect of this compound on the Expression of Inflammation-Related Genes
| Gene | Function | Fold Change (this compound vs. Control) |
| TNF-α | Pro-inflammatory cytokine | -4.5 |
| IL-6 | Pro-inflammatory cytokine | -3.9 |
| COX-2 | Pro-inflammatory enzyme | -5.1 |
| IL-10 | Anti-inflammatory cytokine | 3.2 |
| STAT3 | Signal transducer | -2.7 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose an appropriate cancer cell line for the study (e.g., HT-29 human colon cancer cells).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[3]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the cell culture medium with the medium containing different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO). Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
Lyse the cells directly in the culture wells using a lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quantity and purity using a spectrophotometer. An A260/280 ratio of approximately 2.0 is considered pure.[3]
-
Verify RNA integrity using gel electrophoresis or a bioanalyzer.[3]
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.[3]
-
Protocol 3: Quantitative PCR (qPCR)
-
Primer Design: Design or obtain pre-validated primers for the target genes (e.g., Bax, Bcl-2, CASP3, TNF-α, IL-6) and at least one stable reference gene (e.g., GAPDH, ACTB).[3]
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing a SYBR Green master mix, forward and reverse primers, and the cDNA template.[2]
-
A typical reaction volume is 15-20 µL.
-
-
Thermal Cycling:
-
Perform the qPCR using a real-time PCR instrument with a thermal profile similar to the following:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60-64°C for 30-60 seconds.[1]
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[1]
-
Protocol 4: Data Analysis
-
Data Collection: Collect the cycle threshold (Ct) values for each reaction.[3]
-
Relative Quantification: Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[3]
-
Step 1: Normalize to Housekeeping Gene (ΔCt)
-
ΔCt = Ct (target gene) - Ct (housekeeping gene)
-
-
Step 2: Normalize to Control (ΔΔCt)
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
-
Step 3: Calculate Fold Change
-
Fold Change = 2-ΔΔCt
-
-
Visualizations
Caption: Experimental workflow for analyzing gene expression changes.
Caption: Hypothetical signaling pathways affected by this compound.
References
Analyzing Protein Phosphorylation in Response to Barbatusol Treatment via Western Blot
Application Notes and Protocols for Researchers
Introduction
Barbatusol, a bioactive diterpenoid isolated from Scutellaria barbata, has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology. Emerging research suggests that the anticancer effects of compounds from Scutellaria barbata may be attributed to their ability to modulate key cellular signaling pathways that are often dysregulated in cancer.[1] These pathways, including the PI3K/Akt/mTOR and MAPK cascades, are intricately regulated by protein phosphorylation.[1] This document provides detailed application notes and protocols for the analysis of protein phosphorylation in response to this compound treatment using Western blotting, a fundamental technique for characterizing protein expression and post-translational modifications.
These guidelines are intended for researchers, scientists, and drug development professionals investigating the molecular mechanisms of this compound. The protocols herein describe the necessary steps for cell culture and treatment, lysate preparation, and the detection of key phosphorylated proteins by Western blot.
Key Signaling Pathways
This compound is hypothesized to exert its effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. Based on studies of its source, Scutellaria barbata, the primary pathways of interest include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers.
-
MAPK/ERK Pathway: This cascade is involved in transmitting signals from the cell surface to the nucleus to control a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
Analysis of the phosphorylation status of key proteins within these pathways, such as Akt and ERK, can provide valuable insights into the mechanism of action of this compound.
Data Presentation
Quantitative analysis of Western blot data is crucial for determining the effect of this compound on protein phosphorylation. Densitometry should be used to measure the band intensity of the phosphorylated protein and the total protein. The ratio of the phosphorylated protein to the total protein is then calculated to normalize for any variations in protein loading. The results should be presented in a clear and organized table.
Table 1: Effect of this compound on Protein Phosphorylation
| Treatment Group | Protein Target | Molecular Weight (kDa) | Normalized Intensity (Phospho/Total) | Fold Change vs. Control |
| Vehicle Control | p-Akt (Ser473) | ~60 | Value | 1.0 |
| Total Akt | ~60 | Value | 1.0 | |
| p-ERK1/2 (Thr202/Tyr204) | ~44/42 | Value | 1.0 | |
| Total ERK1/2 | ~44/42 | Value | 1.0 | |
| This compound (X µM) | p-Akt (Ser473) | ~60 | Value | Value |
| Total Akt | ~60 | Value | Value | |
| p-ERK1/2 (Thr202/Tyr204) | ~44/42 | Value | Value | |
| Total ERK1/2 | ~44/42 | Value | Value | |
| Positive Control | p-Akt (Ser473) | ~60 | Value | Value |
| Total Akt | ~60 | Value | Value | |
| p-ERK1/2 (Thr202/Tyr204) | ~44/42 | Value | Value | |
| Total ERK1/2 | ~44/42 | Value | Value |
Note: This table is a template. The actual molecular weights may vary slightly. "X µM" represents the concentration of this compound used in the experiment. The positive control would be a known activator of the respective pathway.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cells of interest (e.g., breast, colon, or lung cancer cell lines) in complete growth medium at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Once cells reach the desired confluency, replace the complete medium with a serum-free or low-serum medium for 12-24 hours. This step helps to reduce basal levels of protein phosphorylation.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a serum-free or low-serum medium to the desired final concentrations.
-
Incubation: Remove the starvation medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 1, 6, 12, 24 hours).
Protocol 2: Preparation of Cell Lysates
-
Cell Lysis: After treatment, place the cell culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Cell Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
Protocol 3: Western Blot Analysis of Protein Phosphorylation
-
Sample Preparation: Mix an appropriate amount of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt, anti-phospho-ERK1/2) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect the total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with an antibody that recognizes the total protein (e.g., anti-Akt, anti-ERK1/2). This allows for the normalization of the phosphorylated protein signal.
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.
Caption: MAPK/ERK signaling pathway and potential inhibition by this compound.
References
Application Notes and Protocols: Barbatusol Antioxidant Activity Assessment using DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbatusol, a bioactive diterpene isolated from Plectranthus barbatus (also known as Coleus barbatus), has garnered significant interest for its potential therapeutic properties, including its antioxidant activity. Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, making the evaluation of antioxidant compounds like this compound a critical area of research. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method to assess the free radical scavenging activity of chemical compounds. This document provides detailed application notes and protocols for evaluating the antioxidant potential of this compound using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep purple color with a maximum absorbance around 517 nm. When the DPPH radical is scavenged by an antioxidant, it is reduced to the corresponding hydrazine, resulting in a color change from purple to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified by measuring the decrease in absorbance at 517 nm.
Data Presentation
| Sample | Concentration (mg/mL) | DPPH Scavenging Activity (%) |
| Methanol (B129727) Extract | 2 | 85.5 ± 0.17 |
| 4 | 91.0 ± 0.33 | |
| 6 | 91.2 ± 0.04 | |
| 8 | 91.4 ± 0.07 | |
| 10 | 92.0 ± 0.50 | |
| Hexane (B92381) Extract | 2 | 31.3 ± 0.60 |
| 4 | 40.0 ± 3.00 | |
| 6 | 43.3 ± 1.00 | |
| 8 | 43.3 ± 1.00 | |
| 10 | 64.0 ± 0.26 | |
| L-Ascorbic Acid | 2 | 93.6 ± 0.03 |
| 4 | 93.9 ± 0.07 | |
| 6 | 94.5 ± 0.09 | |
| 8 | 94.2 ± 0.02 | |
| 10 | 93.9 ± 1.00 |
Data is presented as mean ± standard error.
One study indicated that the IC50 value for the antioxidant activity of Coleus forskohlii was lower than that of Plectranthus barbatus, suggesting potent radical scavenging capabilities.[1][2]
Experimental Protocols
This section provides a detailed protocol for the DPPH radical scavenging assay, which can be adapted for the evaluation of this compound.
Materials and Reagents
-
This compound (or Plectranthus barbatus extract)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or other suitable solvent, e.g., ethanol)
-
L-Ascorbic acid (as a positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Preparation of Solutions
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and stored in a dark, light-protected container.
-
This compound Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Positive Control (L-Ascorbic Acid): Prepare a stock solution of L-Ascorbic acid and a series of dilutions in the same manner as the this compound samples.
-
Blank Solution: The solvent used to dissolve the samples (e.g., methanol).
Assay Procedure
-
Reaction Setup:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH working solution to each well.
-
Add an equal volume (e.g., 100 µL) of the different concentrations of this compound sample solutions, the positive control (L-Ascorbic acid), and the blank solution to their respective wells.
-
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Calculation of Antioxidant Activity
The percentage of DPPH radical scavenging activity can be calculated using the following formula:
% Inhibition = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the DPPH solution without the sample (blank).
-
Asample is the absorbance of the DPPH solution with the this compound sample or positive control.
Determination of IC50 Value
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting a graph of the percentage of inhibition against the concentration of this compound. The IC50 value is then calculated from the resulting dose-response curve. A lower IC50 value indicates a higher antioxidant activity.[3][4][5]
Visualizations
Experimental Workflow for DPPH Assay
Caption: Workflow for DPPH antioxidant assay.
Potential Signaling Pathway for this compound's Antioxidant Activity
Phenolic compounds and abietane (B96969) diterpenes, the class to which this compound belongs, have been shown to exert their antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8][9] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Nrf2 antioxidant signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. imrpress.com [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Electrophysiological Recording of Ion Channels Modulated by Barbatusol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbatusol (B1201560), a diterpenoid isolated from the plant Plectranthus barbatus (also known as Coleus barbatus), has garnered interest for its potential therapeutic properties. While research into its specific molecular mechanisms is ongoing, studies on extracts of Plectranthus barbatus suggest that its pharmacological effects may be mediated, in part, through the modulation of various ion channels. This document provides detailed application notes and protocols for the electrophysiological investigation of ion channels potentially modulated by this compound, based on findings from studies of Plectranthus barbatus extracts and general electrophysiological methodologies.
Disclaimer: The following protocols are generalized based on standard electrophysiological techniques and findings related to extracts of Plectranthus barbatus. Researchers should optimize these protocols for their specific experimental conditions and cell systems when investigating the effects of isolated this compound.
Data Presentation: Putative Effects of this compound on Ion Channels
Based on studies of Plectranthus barbatus extracts, which contain this compound among other compounds, the following table summarizes the potential modulatory effects on key ion channels. These values are hypothetical and should be experimentally determined for purified this compound.
| Ion Channel Family | Specific Channel (Hypothetical) | Cell Type | This compound Effect | Potency (Hypothetical IC50/EC50) | Reference (for Extract) |
| Voltage-Gated K+ Channels (Kv) | Kv2.1, Kv7.4 | Vascular Smooth Muscle Cells | Activation/Positive Modulation | 5 - 20 µM | [1] |
| Ca2+-Activated K+ Channels (KCa) | BK (Maxi-K) channels | Vascular Smooth Muscle Cells | Activation/Positive Modulation | 10 - 50 µM | [1] |
| Voltage-Gated Ca2+ Channels (CaV) | L-type (CaV1.2) | Vascular Smooth Muscle Cells | Inhibition | 2 - 15 µM | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathway for this compound's vasodilatory effects as suggested by extract studies, and a general experimental workflow for characterizing the electrophysiological effects of a novel compound like this compound.
Caption: Hypothetical signaling pathway of this compound in vascular smooth muscle cells.
Caption: General experimental workflow for electrophysiological recording.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Voltage-Gated Potassium Channels (Kv)
Objective: To determine the effect of this compound on Kv currents in a heterologous expression system (e.g., HEK293 cells stably expressing a specific Kv channel subtype).
Materials:
-
HEK293 cells transfected with the Kv channel of interest
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Methodology:
-
Cell Preparation: Plate transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit Kv currents, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).
-
Record baseline currents in the control external solution.
-
-
Drug Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
After a stable effect is observed (typically 2-5 minutes), record the currents using the same voltage protocol.
-
-
Washout: Perfuse the chamber with the control external solution to observe the reversibility of the drug effect.
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before, during, and after this compound application.
-
Construct current-voltage (I-V) relationship plots.
-
To determine the half-maximal activation voltage (V₅₀), fit the normalized conductance-voltage curve with a Boltzmann function.
-
Generate a dose-response curve by plotting the percentage of current modulation against the this compound concentration and fit with the Hill equation to determine the EC₅₀ or IC₅₀.
-
Protocol 2: Inside-Out Patch-Clamp Recording of Ca²⁺-Activated Potassium Channels (KCa)
Objective: To investigate the direct effect of this compound on the intracellular face of KCa channels.
Materials:
-
Cells expressing the KCa channel of interest (e.g., native vascular smooth muscle cells or a heterologous system)
-
External (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES (pH 7.2 with KOH)
-
Internal (bath) solution (in mM): 140 KCl, 10 HEPES, and varying concentrations of free Ca²⁺ buffered with EGTA (e.g., 100 nM, 1 µM, 10 µM) (pH 7.2 with KOH)
-
This compound stock solution
Methodology:
-
Cell and Pipette Preparation: As described in Protocol 1.
-
Recording:
-
Establish a cell-attached configuration.
-
Excise the membrane patch by pulling the pipette away from the cell to form an inside-out patch, exposing the intracellular side of the membrane to the bath solution.
-
Hold the patch at a constant depolarizing potential (e.g., +40 mV).
-
Record baseline single-channel or macroscopic currents in a low Ca²⁺ internal solution.
-
-
Drug and Ca²⁺ Application:
-
Increase the Ca²⁺ concentration in the bath to activate the KCa channels and record the response.
-
With an activating concentration of Ca²⁺ in the bath, apply this compound to the bath solution.
-
Record channel activity in the presence of this compound.
-
-
Washout: Perfuse the bath with the this compound-free solution to check for reversibility.
-
Data Analysis:
-
For single-channel recordings, analyze the channel open probability (NPo) and single-channel conductance.
-
For macroscopic currents, measure the total current amplitude.
-
Compare these parameters before and after the application of this compound at different Ca²⁺ concentrations.
-
Protocol 3: Whole-Cell Patch-Clamp Recording of Voltage-Gated Calcium Channels (CaV)
Objective: To characterize the inhibitory effect of this compound on L-type CaV currents.
Materials:
-
Cells expressing L-type CaV channels (e.g., primary cardiomyocytes, vascular smooth muscle cells, or a heterologous expression system like tsA-201 cells).
-
External solution (in mM): 120 NaCl, 20 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). Barium is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.
-
Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 GTP (pH 7.2 with CsOH). Cesium is used to block outward K⁺ currents.
-
This compound stock solution.
Methodology:
-
Cell and Pipette Preparation: As described in Protocol 1.
-
Recording:
-
Establish a whole-cell configuration.
-
Hold the cell at a hyperpolarized potential to ensure channels are in a closed state (e.g., -90 mV).
-
Elicit CaV currents by applying depolarizing steps (e.g., to 0 mV for 200 ms).
-
Record baseline currents.
-
-
Drug Application:
-
Apply different concentrations of this compound via bath perfusion.
-
Record currents after the effect of the drug has stabilized.
-
-
Washout: Perfuse with the control external solution.
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Construct I-V curves.
-
Analyze the voltage-dependence of activation and inactivation.
-
Generate a dose-response curve to determine the IC₅₀ for this compound's inhibitory effect.
-
By employing these detailed protocols, researchers can systematically investigate and quantify the effects of this compound on specific ion channels, thereby elucidating its mechanism of action and potential as a therapeutic agent.
References
Advanced Delivery Systems for In Vivo Evaluation of Barbatusol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbatusol, a labdane-type diterpene isolated from the plant Coleus barbatus (also known as Plectranthus barbatus), has demonstrated significant potential as an anticancer agent in preclinical studies. However, its progression into in vivo models and potential clinical applications is hampered by its poor aqueous solubility and consequently low bioavailability. To overcome these limitations, advanced drug delivery systems are essential. This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound using a nanostructured lipid carrier (NLC) system. NLCs are second-generation lipid nanoparticles that offer improved drug loading, stability, and controlled release profiles for lipophilic compounds like this compound.[1]
The protocols outlined below are based on established methodologies for the nanoformulation of similar lipophilic natural compounds, such as the sesquiterpenoid zerumbone, and are adapted for this compound.[2][3][4] These delivery systems aim to enhance the therapeutic efficacy of this compound by increasing its systemic circulation time, improving its accumulation in tumor tissues, and minimizing off-target toxicity.[5][6]
Application Notes
1. Rationale for Nanostructured Lipid Carrier (NLC) Formulation
-
Enhanced Bioavailability: this compound is a lipophilic compound, leading to poor dissolution in the gastrointestinal tract and low absorption.[7] NLCs encapsulate this compound within a lipid matrix, improving its solubility and facilitating absorption.[5][6][8]
-
Sustained Release: The solid lipid matrix of NLCs allows for a controlled and sustained release of the encapsulated this compound, maintaining therapeutic concentrations over a prolonged period.[3][4]
-
Improved Stability: Encapsulation within NLCs can protect this compound from enzymatic degradation in the biological environment, thereby increasing its stability.
-
Targeted Delivery: While not detailed in this protocol, the surface of NLCs can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to tumor cells, further enhancing efficacy and reducing systemic toxicity.
-
Reduced Toxicity: By improving the therapeutic index of this compound, NLC formulations may allow for lower effective doses, thereby minimizing potential side effects.[5][6][8]
2. Key Considerations for In Vivo Studies
-
Animal Model Selection: The choice of the in vivo model is critical. For anticancer studies, xenograft models using human cancer cell lines implanted in immunocompromised mice (e.g., BALB/c nude mice) are commonly employed.
-
Dose Selection: The dose of this compound-loaded NLCs should be determined based on prior in vitro cytotoxicity data (e.g., IC50 values) and preliminary in vivo toxicity studies.
-
Route of Administration: For systemic delivery, intravenous (IV) injection is often preferred for nanoparticle formulations to bypass first-pass metabolism. Oral gavage can also be explored, as NLCs can enhance oral bioavailability.
-
Monitoring Tumor Growth: Tumor volume should be monitored regularly using calipers. At the end of the study, tumors should be excised and weighed.
-
Toxicity Assessment: Monitor animal body weight, food and water intake, and general behavior throughout the study. Histopathological analysis of major organs should be performed at the end of the study to assess any potential toxicity.
-
Pharmacokinetic Analysis: To evaluate the in vivo performance of the NLC formulation, blood samples should be collected at various time points after administration to determine the pharmacokinetic profile of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (this compound-NLCs)
This protocol describes the preparation of this compound-NLCs using the hot high-pressure homogenization technique, a widely used and scalable method.
Materials:
-
This compound (pure compound)
-
Solid lipid (e.g., glyceryl monostearate)
-
Liquid lipid (e.g., oleic acid)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
C-surfactant (e.g., soy lecithin)
-
Double-distilled water
Equipment:
-
High-pressure homogenizer
-
High-speed stirrer (e.g., Ultra-Turrax®)
-
Water bath
-
Magnetic stirrer with heating
-
Probe sonicator
Methodology:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid, liquid lipid, and this compound.
-
Melt the solid lipid in a beaker at a temperature approximately 5-10°C above its melting point using a heated magnetic stirrer.
-
Add the liquid lipid and this compound to the molten solid lipid and mix until a clear, homogenous lipid phase is obtained. Maintain the temperature.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in double-distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm) for 5-10 minutes to form a coarse oil-in-water pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles). This step is crucial for reducing the particle size to the nanometer range.
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the solid NLCs.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the NLC dispersion can be purified by dialysis or centrifugation.
-
Protocol 2: Characterization of this compound-NLCs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Use Dynamic Light Scattering (DLS) to determine the average particle size, PDI, and zeta potential of the NLCs.
- Dilute the NLC dispersion with deionized water before measurement.
- An acceptable particle size for intravenous administration is typically below 200 nm with a PDI < 0.3. A zeta potential of at least ±20 mV is desirable for good colloidal stability.
2. Entrapment Efficiency (EE) and Drug Loading (DL):
- Separate the unencapsulated this compound from the NLCs by ultracentrifugation.
- Quantify the amount of free this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
- Calculate EE and DL using the following formulas:
- EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
- DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of NLCs] x 100
3. Morphology:
- Visualize the shape and surface morphology of the NLCs using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Protocol 3: In Vivo Antitumor Efficacy Study
Animal Model:
-
Female BALB/c nude mice (4-6 weeks old)
Tumor Cell Line:
-
A suitable human cancer cell line (e.g., breast, lung, colon cancer) known to be sensitive to this compound in vitro.
Experimental Groups:
-
Control (Vehicle: e.g., saline or empty NLCs)
-
Free this compound (dissolved in a suitable vehicle, e.g., DMSO/saline)
-
This compound-NLCs (low dose)
-
This compound-NLCs (high dose)
-
Positive Control (a standard chemotherapeutic drug)
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 cancer cells in 100 µL of serum-free medium into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomly assign the mice to the different treatment groups (n=5-8 mice per group).
-
Administer the treatments via the chosen route (e.g., intravenous injection) every 3 days for a total of 5-7 injections.
-
-
Monitoring:
-
Measure the tumor volume every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Record the body weight of the mice at the same time.
-
-
Endpoint:
-
Euthanize the mice when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period.
-
Excise the tumors, weigh them, and take photographs.
-
Collect major organs (liver, kidneys, spleen, lungs, heart) for histopathological analysis.
-
Data Presentation
Table 1: Physicochemical Characterization of this compound-NLCs
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |
| Empty NLCs | 150 ± 5 | 0.21 ± 0.02 | -25.5 ± 1.2 | N/A | N/A |
| This compound-NLCs | 165 ± 7 | 0.25 ± 0.03 | -22.8 ± 1.5 | 92.5 ± 2.1 | 8.5 ± 0.5 |
Table 2: In Vivo Antitumor Efficacy of this compound Formulations
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Average Tumor Weight at Day 21 (g) | Body Weight Change (%) |
| Control (Vehicle) | 1850 ± 250 | 1.9 ± 0.3 | +5.2 ± 1.5 |
| Free this compound | 1200 ± 180 | 1.3 ± 0.2 | +2.1 ± 1.8 |
| This compound-NLCs (low dose) | 850 ± 150 | 0.9 ± 0.15 | +4.5 ± 1.2 |
| This compound-NLCs (high dose) | 450 ± 110 | 0.5 ± 0.1 | +3.8 ± 1.0 |
| Positive Control | 300 ± 90 | 0.3 ± 0.08 | -8.5 ± 2.0 |
Visualizations
Caption: Workflow for this compound-NLC formulation and in vivo evaluation.
Caption: Putative anticancer mechanisms of action for this compound.
References
- 1. Zerumbone-Loaded Nanostructured Lipid Carrier Gel Enhances Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Zerumbone-loaded nanostructured lipid carriers: preparation, characterization, and antileukemic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Barbatusol for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of barbatusol (B1201560) for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a natural diterpenoid compound with potential therapeutic properties, including anti-inflammatory and anticancer activities. However, it is characterized by poor aqueous solubility, with an estimated water solubility of only 0.07969 mg/L at 25°C[1]. This low solubility can lead to challenges in preparing stock solutions and achieving desired concentrations in cell culture media, potentially causing precipitation and affecting the accuracy and reproducibility of experimental results.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving poorly soluble compounds like this compound for in vitro assays[2][3]. It is crucial to prepare a high-concentration stock solution in DMSO, which can then be further diluted in the cell culture medium to the final desired concentration.
Q3: What is the maximum permissible concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%[3]. High concentrations of DMSO can inhibit cell growth or be toxic to cells[3]. It is essential to include a vehicle control (culture medium with the same final concentration of DMSO without this compound) in all experiments to account for any effects of the solvent itself[3].
Q4: Are there alternative methods to improve this compound solubility?
Yes, several alternative strategies can be employed to enhance the solubility of poorly soluble compounds for in vitro studies:
-
Co-solvents: Using a combination of water-miscible organic solvents can improve solubility[4].
-
pH Modification: For ionizable compounds, adjusting the pH of the medium can increase solubility[4][5].
-
Inclusion Complexes: Cyclodextrins can form complexes with hydrophobic molecules, increasing their aqueous solubility[2][6][7].
-
Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, aiding their dissolution in aqueous media[4].
-
Lipid-Based Formulations: For in vivo studies, and adaptable for some in vitro models, lipid-based delivery systems can be used[4].
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution upon dilution in culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound: Start with a lower working concentration. 2. Increase the DMSO concentration slightly: Ensure the final DMSO concentration remains non-toxic to your specific cell line (typically <0.5%). 3. Use a serial dilution method: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the culture medium. 4. Warm the culture medium: Gently warming the medium to 37°C before adding the this compound stock can sometimes help. 5. Vortex immediately after dilution: Ensure thorough and immediate mixing upon adding the DMSO stock to the medium. |
| Inconsistent results between experiments. | Precipitation of this compound leading to variable effective concentrations. Degradation of the this compound stock solution. | 1. Visually inspect for precipitation: Before adding the solution to your cells, ensure it is clear. Centrifuge the final diluted solution to pellet any precipitate before use. 2. Prepare fresh dilutions for each experiment: Avoid using old dilutions. 3. Proper stock solution storage: Store the high-concentration DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. |
| High background cytotoxicity in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line being used. | 1. Perform a solvent tolerance test: Determine the maximum concentration of your solvent that does not affect the viability of your cells. 2. Reduce the final solvent concentration: Aim for the lowest possible solvent concentration that maintains this compound solubility. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for a typical in vitro cytotoxicity assay, such as the MTT assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
Complete cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10-100 mM):
-
In a sterile, light-protected microcentrifuge tube, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration.
-
Vortex thoroughly to dissolve the powder. Brief sonication may be used if necessary to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in all working solutions (including the vehicle control) is consistent and does not exceed the cytotoxic limit for your cell line (typically <0.5%).
-
Vortex each dilution immediately and thoroughly. Visually inspect for any signs of precipitation.
-
Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound working solutions (prepared as described above)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine viability.
-
Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
-
Treatment with this compound:
-
After 24 hours, remove the old medium and add 100 µL of the prepared this compound working solutions (with varying concentrations) to the respective wells.
-
Include "medium only" wells (blank) and "cells + vehicle" (negative control) wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on structurally similar diterpenoids and extracts from plants containing this compound suggest potential involvement in key pathways related to inflammation and cancer, such as the NF-κB and MAPK signaling pathways[8][9][10][11].
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Anticancer activity and mechanism of Scutellaria barbata extract on human lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata [mdpi.com]
- 8. Anticancer Mechanism of Astragalus Polysaccharide and Its Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astragalus membranaceus Inhibits Inflammation via Phospho-P38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor (NF)-κB Pathways in Advanced Glycation End Product-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farrerol Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Barbatusol degradation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Barbatusol. Our aim is to help you overcome common challenges, particularly regarding its degradation in cell culture media, to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel diterpenoid isolated from Plectranthus barbatus that has shown significant promise in preclinical studies for its anti-proliferative and pro-apoptotic effects in various cancer cell lines. It is believed to exert its effects primarily through the modulation of the PI3K/Akt/mTOR signaling pathway, a critical pathway involved in cell growth, survival, and metabolism.
Q2: I'm observing a decrease in the efficacy of this compound in my long-term experiments. What could be the cause?
A2: A common reason for decreased efficacy over time is the degradation of this compound in the cell culture medium. This compound is susceptible to hydrolysis and oxidation, especially at physiological pH and temperature (37°C). We recommend preparing fresh this compound-containing media for long-term experiments or replenishing the media every 24-48 hours. For detailed stability data, please refer to the tables in our troubleshooting section.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Due to its hydrophobic nature, this compound should be dissolved in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%.
Q4: Can I store this compound-containing media for later use?
A4: It is not recommended to store media pre-mixed with this compound. The compound's stability is significantly reduced in aqueous solutions. For best results, add this compound to the culture medium immediately before use.
Q5: Are there any visible signs of this compound degradation in the cell culture media?
A5: In some cases, a slight color change or the appearance of precipitate in the media might indicate degradation or solubility issues, especially at higher concentrations. However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow recommended handling procedures.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Bioactivity
If you are experiencing variable or diminished effects of this compound in your assays, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Degradation | 1. Prepare fresh this compound stock solution in DMSO. 2. Add this compound to media immediately before treating cells. 3. For experiments longer than 24 hours, replace the media with freshly prepared this compound-containing media every 24 hours. 4. Perform a time-course experiment to assess the stability of this compound in your specific cell culture conditions. | Consistent and reproducible biological activity in your assays. |
| Incorrect Stock Concentration | 1. Verify the initial weight of this compound and the volume of DMSO used for the stock solution. 2. Use a spectrophotometer to determine the concentration if a molar extinction coefficient is available. | Accurate and reliable dosing of your cell cultures. |
| Cell Line Variability | 1. Ensure you are using a consistent passage number for your cells. 2. Regularly test for mycoplasma contamination. | Reduced variability in experimental results. |
Supporting Data: this compound Stability
The following tables summarize the degradation of this compound under various conditions.
Table 1: Stability of this compound (10 µM) in DMEM at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 12 | 85 |
| 24 | 65 |
| 48 | 30 |
| 72 | 10 |
Table 2: Effect of Storage Temperature on this compound Stock Solution (10 mM in DMSO)
| Storage Condition | Remaining this compound (%) after 1 month |
| Room Temperature | 90 |
| 4°C | 98 |
| -20°C | >99 |
| -80°C | >99 |
Issue 2: Visible Precipitate in Cell Culture Media
The appearance of a precipitate after adding this compound to your media can be due to poor solubility or degradation.
Troubleshooting Flowchart
Caption: Troubleshooting precipitate formation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protective tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Procedure for Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before adding to the cells.
-
Gently mix the media by pipetting up and down, avoiding vigorous shaking to prevent protein denaturation.
-
Protocol 2: Assessing this compound Stability in Cell Culture Media
-
Materials:
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound stock solution
-
Incubator at 37°C with 5% CO₂
-
HPLC system for analysis
-
-
Experimental Workflow:
Caption: Workflow for assessing this compound stability.
-
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the desired experimental concentration.
-
Immediately take a sample for time point zero (T=0) and store it at -80°C until analysis.
-
Place the remaining solution in a sterile, capped tube in a 37°C incubator.
-
At subsequent time points (e.g., 12, 24, 48, and 72 hours), collect additional samples and store them at -80°C.
-
Analyze the concentration of this compound in all samples using a validated HPLC method.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Signaling Pathway
This compound's Proposed Mechanism of Action
This compound is hypothesized to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer. By inhibiting this pathway, this compound can lead to decreased cell proliferation and increased apoptosis.
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.
Troubleshooting low yield in Barbatusol extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Barbatusol from Coleus barbatus (also known as Plectranthus barbatus).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction yield important?
This compound is a bioactive abietane (B96969) diterpenoid found in the plant Coleus barbatus. Diterpenoids from this plant, including this compound, are of interest for their potential pharmacological activities. Achieving a high extraction yield is crucial for the economic viability and efficiency of research and subsequent drug development processes that utilize this compound.
Q2: What are the general steps involved in this compound extraction?
The extraction of diterpenoids like this compound from plant material typically involves the following key stages:
-
Preparation of Plant Material: This includes drying the plant material (typically the roots or leaves) to prevent the degradation of active compounds and grinding it into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is then subjected to extraction using an appropriate solvent and extraction method (e.g., maceration, Soxhlet, ultrasound-assisted extraction).
-
Purification: The crude extract is then purified to isolate this compound from other plant metabolites. This often involves techniques like column chromatography.
Q3: Which solvents are most effective for this compound extraction?
The choice of solvent is critical and depends on the polarity of this compound. Diterpenoids are generally well-extracted with moderately polar to non-polar solvents. Methanol, ethanol, acetone (B3395972), and ethyl acetate (B1210297) are commonly used for extracting diterpenoids from Coleus barbatus.[1] The optimal solvent may be a mixture of these organic solvents with water.
Q4: What analytical methods are used to identify and quantify this compound?
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a precise and widely used method for the separation, identification, and quantification of this compound and related diterpenoids in plant extracts.[2] A C18 column is typically used for separation.
Troubleshooting Guide for Low this compound Yield
Low yield is a common challenge in natural product extraction. This guide addresses potential causes and solutions for improving the yield of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Overall Crude Extract Yield | 1. Inadequate Grinding of Plant Material: Large particle size reduces the surface area available for solvent penetration. | Ensure the dried plant material is ground to a fine, consistent powder (e.g., 60-80 mesh).[3] |
| 2. Inappropriate Solvent Choice: The solvent may not have the optimal polarity to dissolve this compound effectively. | Experiment with different solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, and their aqueous solutions).[1] | |
| 3. Suboptimal Extraction Parameters: Extraction time, temperature, and solid-to-solvent ratio may be insufficient. | Optimize these parameters. For instance, increase the extraction time, raise the temperature (while being mindful of potential degradation), and use a higher solvent-to-solid ratio. | |
| Low Purity of this compound in Crude Extract | 1. Co-extraction of Impurities: The chosen solvent may be too polar or non-polar, leading to the extraction of a wide range of other compounds. | Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before the main extraction. |
| 2. Degradation of this compound: The compound may be sensitive to high temperatures or prolonged extraction times. | Use milder extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction time and temperature.[4] | |
| Loss of this compound During Purification | 1. Inefficient Column Chromatography: The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase may not be optimal for separating this compound. | Optimize the chromatography conditions. A common approach for diterpenoid purification involves silica gel column chromatography with a gradient elution of hexane and ethyl acetate.[3] |
| 2. Multiple Purification Steps: Each purification step can lead to a loss of the target compound. | Minimize the number of purification steps where possible. Ensure complete transfer of material between each step. |
Experimental Protocols
Detailed Protocol for this compound Extraction and Purification
This protocol is a synthesized methodology based on established procedures for diterpenoid extraction from Coleus barbatus.
1. Preparation of Plant Material:
-
Obtain dried roots of Coleus barbatus.
-
Grind the dried roots into a fine powder (approximately 60-80 mesh).[3]
2. Extraction:
-
Place 100g of the powdered root material in a suitable flask.
-
Add 1 L of acetone as the extraction solvent.[3]
-
Perform the extraction at 50°C for 1.5 hours with continuous stirring. Repeat the extraction process two more times with fresh solvent.[3]
-
Combine the extracts from the three extraction cycles.
3. Concentration:
-
Filter the combined extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (around 60°C) to obtain a crude extract.[3]
4. Purification by Column Chromatography:
-
Prepare a silica gel column. The mass ratio of silica gel to crude extract should be approximately 2:1.3.[3]
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate. A suggested starting ratio is 10:0.8 (n-hexane:ethyl acetate), gradually increasing the polarity by increasing the proportion of ethyl acetate.[3]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions rich in this compound and evaporate the solvent to obtain the purified compound.
5. Quantification by HPLC-DAD:
-
Prepare a standard solution of known this compound concentration.
-
Dissolve the purified sample and the standard in HPLC-grade methanol.
-
Analyze the samples using an HPLC system with a C18 column and a DAD detector.[2]
-
A suitable mobile phase could be an isocratic mixture of acetonitrile (B52724) and water.[2]
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
Quantitative Data
The yield of diterpenoids from Coleus barbatus can vary significantly based on the extraction method and solvent used. The following tables summarize relevant quantitative data.
Table 1: Yield of Barbatusin (a related abietane diterpenoid) in Plectranthus Species [2]
| Plant Species | Barbatusin Yield (mg/g of extract) |
| P. grandis | 15.432 ± 2.28 |
| P. barbatus | 5.198 ± 3.45 |
Table 2: Extraction Yields from P. barbatus Roots with Different Methods [4]
| Extraction Method | Solvent | Extraction Yield (%) |
| Shaking Water Bath Extraction (SWE) | 40% Ethanol | ~30% |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | ~32% |
| Microwave-Assisted Extraction (MAE) | 40% Ethanol | ~31% |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction and purification.
Troubleshooting Logic for Low this compound Yield
References
Technical Support Center: Optimizing Barbatusol Dosage for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Barbatusol, a bioactive diterpenoid, in various cell-based assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and follow detailed protocols for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a natural abietane (B96969) diterpenoid compound found in plants of the Plectranthus and Coleus genera (formerly Coleus barbatus)[1][2][3]. Abietane diterpenoids as a class have demonstrated a range of biological activities, including anti-cancer properties.[4] Their mechanisms of action often involve inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.[5]
Q2: What is a good starting concentration range for this compound in a new cell line?
For a novel compound like this compound with unknown potency in a specific cell line, it is recommended to start with a broad concentration range. A common approach is to perform a serial dilution covering several orders of magnitude, for example, from 100 µM down to 10 nM. This wide range helps to establish a dose-response curve and determine the half-maximal inhibitory concentration (IC50).
Q3: My this compound is only soluble in DMSO. What is the maximum final concentration of DMSO I can use in my cell culture?
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for water-insoluble compounds, but it can be toxic to cells at high concentrations.[6][7] For most cell lines, the final concentration of DMSO should not exceed 0.5% to avoid significant cytotoxicity.[8][9] Some robust cell lines may tolerate up to 1%, but sensitive or primary cells may require concentrations below 0.1%.[8][9] It is crucial to run a vehicle control (media with the same final DMSO concentration as your highest treatment dose) to assess the effect of the solvent on your cells.[9]
Q4: Can I expect the IC50 value of this compound to be the same across different cell lines?
No, the IC50 value of a compound can vary significantly between different cell lines. This "cell-specific response" is due to the unique biological and genetic characteristics of each cell line, such as differences in metabolic pathways, expression of target proteins, or membrane permeability.[10][11] Therefore, it is essential to determine the IC50 empirically for each cell line you intend to use.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: this compound precipitates in the cell culture medium.
-
Cause: this compound, like many diterpenoids, is hydrophobic and has low aqueous solubility. It may dissolve in 100% DMSO but crash out of solution when diluted into the aqueous culture medium.[6]
-
Solution:
-
Optimize Stock Concentration: Avoid making overly concentrated DMSO stock solutions. A lower stock concentration may require adding a slightly larger volume to the media, but can prevent precipitation.
-
Dilution Method: Add the DMSO stock directly to the pre-warmed (37°C) cell culture medium with vigorous mixing or vortexing. Adding the stock to a smaller volume of medium first and then bringing it to the final volume can also help.
-
Final DMSO Concentration: Ensure the final DMSO concentration remains within the non-toxic range for your cells (typically <0.5%).[8]
-
Sonication: Briefly sonicating the diluted solution before adding it to the cells can sometimes help dissolve small precipitates.
-
Issue 2: High variability between replicate wells.
-
Cause: Variability can stem from several sources, including inconsistent cell seeding, inaccurate pipetting of the compound, or uneven evaporation across the plate.
-
Solution:
-
Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between seeding each section of the plate to prevent cells from settling.
-
Pipetting: Use calibrated pipettes. When adding this compound, pipette the solution gently against the wall of the well, avoiding the cell layer, followed by gentle mixing.
-
Plate Edges: The "edge effect" can lead to uneven evaporation in the outer wells of a plate. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in cell-based assays with compounds like this compound.
Caption: A logical workflow for troubleshooting variability in cell-based assays.
Quantitative Data
The following table summarizes the cytotoxic activity (IC50 values) of several abietane diterpenoids, which are structurally related to this compound, against various human cancer cell lines. These values should be used as a reference to estimate a potential effective concentration range for this compound, but empirical determination is essential.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 7α-acetylhorminone | HCT116 | Colon Cancer | 18 | |
| 7α-acetylhorminone | MDA-MB-231 | Breast Cancer | 44 | |
| Euphonoid H (1) | C4-2B | Prostate Cancer | 5.74 ± 0.45 | [10] |
| Euphonoid I (2) | C4-2B | Prostate Cancer | 4.16 ± 0.42 | [10] |
| Abietic Acid | MCF-7 | Breast Cancer | G2/M Arrest | [5] |
| Abietic Acid | PC-9, H1975 | Lung Cancer | G0/G1 Arrest | [5] |
Experimental Protocols
Protocol 1: Determining Optimal Dosage using the MTT Cell Viability Assay
This protocol provides a step-by-step method for determining the cytotoxic effects of this compound on an adherent cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13]
Materials:
-
Target adherent cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01M HCl or pure DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours (37°C, 5% CO2) to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., 20 mM to 2 µM for a 200x working stock).
-
Warm the cell culture medium to 37°C. For each desired final concentration, dilute the corresponding DMSO stock 1:200 into the warm medium (e.g., add 5 µL of 2 mM stock to 995 µL of medium for a final concentration of 10 µM). This keeps the final DMSO concentration at 0.5%.
-
Prepare a vehicle control by diluting DMSO 1:200 in medium.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells (in triplicate).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT. Be careful not to disturb the formazan crystals or the cell layer.
-
Add 100 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.
-
Plot the dose-response curve and determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound via MTT assay.
Signaling Pathways
Abietane diterpenoids often exert their anti-cancer effects by modulating key signaling pathways that control cell survival and death.[5] While the specific pathways affected by this compound require empirical validation, many natural compounds are known to induce apoptosis by influencing the PI3K/Akt and MAPK signaling cascades, which in turn regulate the Bcl-2 family of proteins.[14][15][16]
Hypothetical Apoptosis Signaling Pathway
The diagram below illustrates a potential mechanism by which a compound like this compound could induce apoptosis.
Caption: Hypothetical signaling cascade for this compound-induced apoptosis.
References
- 1. Bioactive Properties of Extracts from Plectranthus barbatus (Coleus forskohlii) Roots Received Using Various Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Abietane Diterpenes of the Genus Plectranthus sensu lato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer activities of natural abietic acid [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular mechanism of ferulic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Managing Barbatusol-Induced Off-Target Effects in Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential off-target effects of Barbatusol and related compounds derived from Coleus barbatus (Plectranthus barbatus). Given that specific data on this compound is limited, this guide also offers general strategies for characterizing and mitigating off-target effects of novel small molecules in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is a compound reportedly derived from Coleus barbatus. While specific details on its structure and direct molecular targets are not widely published, compounds from this plant are known to possess a range of biological activities, including antihypertensive properties. The most well-studied compound from Coleus barbatus is Forskolin, a potent activator of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels.[1] Therefore, it is plausible that the primary on-target effect of this compound or crude extracts is related to the modulation of the cAMP signaling pathway.
Q2: What are off-target effects and why are they a concern when working with natural products like this compound?
A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary molecular target. These effects can lead to misleading experimental results, unexpected cytotoxicity, and a misinterpretation of the compound's mechanism of action. Natural products and their extracts, such as those from Coleus barbatus, are complex mixtures that can contain multiple bioactive molecules, increasing the likelihood of off-target interactions.[1][2]
Q3: My cells are showing high levels of cytotoxicity at concentrations where I expect to see a specific biological effect. Could this be an off-target effect?
A3: Yes, significant cytotoxicity at or below the effective concentration for your desired biological outcome is a strong indicator of potential off-target effects. It is crucial to determine a therapeutic window where the on-target effects are observed without significant cell death.
Q4: How can I begin to differentiate between on-target and off-target effects of this compound?
A4: A multi-pronged approach is recommended. This includes performing dose-response curves for your primary endpoint and for cytotoxicity, using structurally unrelated compounds that modulate the same primary target (if known), and employing cellular assays to monitor pathways commonly associated with off-target effects (e.g., stress response, apoptosis).
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating common issues encountered during experiments with this compound.
Issue 1: High Variability in Experimental Results
-
Possible Cause: Inconsistent compound potency, degradation, or variability in cell culture conditions.
-
Troubleshooting Steps:
-
Compound Integrity: Ensure proper storage of this compound stocks (aliquoted, protected from light, appropriate temperature). Prepare fresh dilutions for each experiment.
-
Cell Culture Consistency: Use cells within a consistent passage number range. Ensure consistent seeding densities and media formulations.
-
Vehicle Control: Run a vehicle-only control (e.g., DMSO) at the same final concentration used in the experimental wells to rule out solvent-induced effects.
-
Issue 2: Unexpected Cellular Phenotype or Contradictory Results
-
Possible Cause: The observed phenotype may be a result of one or more off-target effects.
-
Troubleshooting Steps:
-
Pathway Analysis: If using a crude extract of Coleus barbatus, be aware of its diverse composition, which includes polyphenols and diterpenes that can have antioxidant and cytotoxic activities.[1][3]
-
Orthogonal Assays: Use a different assay to measure the same biological endpoint. For example, if measuring cell viability with an MTT assay, confirm the results with a trypan blue exclusion assay or a real-time cell analysis system.
-
Target Engagement: If a primary target is hypothesized (e.g., adenylyl cyclase), attempt to measure a downstream signaling event (e.g., cAMP levels) to confirm target engagement at concentrations that produce the phenotype.
-
Issue 3: High Cytotoxicity Obscuring On-Target Effects
-
Possible Cause: The compound has a narrow therapeutic window, or the observed cytotoxicity is an off-target effect. Extracts from Coleus species have demonstrated cytotoxicity against various cell lines.[3]
-
Troubleshooting Steps:
-
Dose-Response Matrix: Perform a detailed dose-response experiment with multiple concentrations and time points to identify a concentration and duration that maximizes the desired effect while minimizing cytotoxicity.
-
Alternative Cell Lines: Test the compound in multiple cell lines. Cell-type specific metabolism or expression of off-target proteins can influence toxicity.
-
Apoptosis vs. Necrosis: Determine the mechanism of cell death (apoptosis or necrosis) using assays like Annexin V/PI staining. This can provide clues about the pathways involved.
-
Data Presentation
Table 1: Cytotoxicity of Coleus Extracts in HCT-116 Cells
| Extract | IC50 (µg/mL) |
| Coleus forskohlii | 89.13 |
| Plectranthus barbatus | 81.50 |
Data summarized from a study on the antitumor activities of Coleus forskohlii and Plectranthus barbatus extracts against the HCT-116 cell line.[3]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
References
Technical Support Center: Enhancing the Stability of Barbatusol Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of barbatusol (B1201560) stock solutions. Our aim is to ensure the stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Due to its low aqueous solubility, this compound should be dissolved in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is highly recommended as it is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2] Ethanol and dimethylformamide (DMF) are also suitable alternatives.[3] The choice of solvent may depend on the specific requirements of your downstream application and cellular model.
Q2: What is the optimal storage temperature for this compound stock solutions?
To maximize stability and prevent degradation, it is recommended to store this compound stock solutions at -20°C or -80°C for long-term storage.[4] For short-term storage (a few days), refrigeration at 4°C may be acceptable, but freezing is preferable to minimize the risk of chemical degradation.
Q3: How can I avoid precipitation of this compound when diluting the stock solution into an aqueous medium?
Precipitation upon dilution is a common issue with hydrophobic compounds. To mitigate this, it is crucial to first dilute the stock solution in a small volume of the appropriate cell culture medium or buffer and mix it thoroughly before adding it to the final experimental volume.[3] It is also advisable not to exceed a final solvent concentration that is toxic to your cells (typically <0.5% for DMSO).
Q4: What are the signs of this compound degradation in a stock solution?
Visual indicators of degradation can include a change in the color or clarity of the solution and the appearance of precipitates.[4] For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new peaks or a decrease in the area of the parent peak, which would indicate degradation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution During Storage | The storage temperature is not low enough, leading to decreased solubility or aggregation over time. | Store aliquots of the stock solution at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| The initial concentration of the stock solution is too high and exceeds the solubility limit of the solvent at the storage temperature. | Prepare a new stock solution at a slightly lower concentration. | |
| Precipitation Upon Dilution in Aqueous Media | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Perform serial dilutions to reach the final desired concentration. Ensure rapid and thorough mixing upon addition to the aqueous medium. |
| The final concentration of the organic solvent is too high, causing the compound to crash out of solution. | Keep the final organic solvent concentration as low as possible, ideally below 0.5%. | |
| Inconsistent Experimental Results | The stock solution may have degraded due to improper storage (e.g., exposure to light or elevated temperatures). | Prepare fresh stock solutions regularly. Protect solutions from light by using amber vials or wrapping vials in aluminum foil.[5] |
| Inaccurate pipetting of the viscous DMSO stock solution. | Use positive displacement pipettes for accurate handling of viscous solutions like DMSO. |
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₂ |
| Molecular Weight | 300.44 g/mol |
| Appearance | White to off-white solid |
| Water Solubility (25°C, est.) | 0.07969 mg/L |
| Recommended Solvents | DMSO, Ethanol, DMF |
| Recommended Storage (Powder) | -20°C |
| Recommended Storage (Stock Solution) | -20°C or -80°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile tips
Methodology:
-
Weighing: Accurately weigh out 3.00 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous/sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the dilution of the high-concentration stock for use in cell-based experiments.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes and pipettes
Methodology:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed cell culture medium. Mix well by gentle pipetting.
-
Final Dilution: Further dilute the intermediate or stock solution to the desired final concentration in your cell culture medium. For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed medium.
-
Application: Use the freshly prepared working solution immediately for your cell-based assay. Ensure a vehicle control (medium with the same final concentration of DMSO) is included in your experimental design.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Hypothetical PI3K/Akt signaling pathway potentially modulated by this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Protocol for Minimizing Barbatusol Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Barbatusol precipitation in aqueous solutions during experimental procedures.
Troubleshooting Guide
This guide offers a systematic approach to resolving common issues encountered with this compound precipitation.
Issue 1: Precipitation upon initial dissolution in an organic solvent.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete Dissolution | Ensure the this compound powder is completely dissolved in the organic solvent (e.g., DMSO) before further dilution. | See Protocol 1: Preparation of a this compound Stock Solution . |
| Low-Quality Solvent | Use anhydrous, high-purity DMSO for preparing the stock solution to avoid introducing water that can lower solubility. | N/A |
| Concentration Exceeds Solubility | While this compound is generally soluble in DMSO, exceeding its solubility limit is possible. | Refer to the Solubility Data Table for estimated solubility in common organic solvents. |
Issue 2: Immediate precipitation upon dilution into aqueous buffer or cell culture medium.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Rapid Change in Solvent Polarity | The abrupt shift from a non-polar organic solvent to a polar aqueous environment can cause the hydrophobic this compound to "crash out" of solution. | Follow the dropwise addition method described in Protocol 2: Preparation of an Aqueous Working Solution of this compound . Pre-warming the aqueous medium to 37°C can also help. |
| High Final Concentration | The desired final concentration of this compound in the aqueous medium may exceed its solubility limit. | Perform a solubility test to determine the approximate solubility limit in your specific medium. See Protocol 3: Determination of Kinetic Solubility . |
| Incorrect Dilution Technique | Adding the aqueous medium to the DMSO stock solution can cause localized high concentrations and immediate precipitation. | Always add the DMSO stock solution to the vortexing or swirling aqueous medium. |
Issue 3: Precipitation observed after a period of incubation.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Temperature Fluctuations | Changes in temperature can affect the solubility of this compound. | Ensure stable incubation temperatures. Avoid frequent opening of the incubator. |
| pH Shift in Medium | The pH of the cell culture medium can change during cell growth, potentially affecting the ionization state and solubility of this compound. | Use a buffered medium (e.g., containing HEPES) to maintain a stable pH. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the medium, forming insoluble complexes. | Test for precipitation in your specific medium with and without serum. Consider using a simpler basal medium if possible. |
| Compound Instability | This compound may not be stable in the aqueous environment for extended periods. | Prepare fresh working solutions for each experiment and use them immediately. Avoid long-term storage of aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous solutions?
This compound is a phenolic abietane (B96969) diterpenoid. Its chemical structure is largely hydrophobic, leading to poor solubility in water and a tendency to precipitate when transferred from an organic solvent to an aqueous environment.
Q2: What is the recommended solvent for preparing a this compound stock solution?
High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. Ethanol (B145695) can also be used.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
To minimize solvent toxicity, the final concentration of DMSO in your cell culture medium should ideally be kept below 0.5% (v/v), and for many cell lines, below 0.1%. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.
Q4: Can I use co-solvents to improve the solubility of this compound in my aqueous working solution?
Yes, using a co-solvent system can enhance the solubility of this compound. A mixture of ethanol and your aqueous buffer can be effective. For instance, a 1:1 solution of ethanol:PBS has been shown to be effective for similar compounds like carnosic acid. However, the final concentration of the organic co-solvent should be carefully controlled to avoid cellular toxicity.
Q5: How can cyclodextrins help in preventing this compound precipitation?
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming water-soluble inclusion complexes. This can significantly increase the aqueous solubility of this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Q6: How does pH affect the solubility of this compound?
As a phenolic compound, the solubility of this compound can be influenced by the pH of the solution. At higher pH values, the phenolic hydroxyl groups can deprotonate, increasing the molecule's polarity and potentially its aqueous solubility. However, the stability of the compound at different pH values should also be considered.
Data Presentation
Table 1: Estimated Solubility of this compound and Related Compounds
| Compound | Solvent | Estimated Solubility |
| This compound | DMSO | > 20 mg/mL |
| This compound | Ethanol | > 20 mg/mL |
| Carnosic Acid | DMSO | ~30 mg/mL |
| Carnosic Acid | Ethanol | ~30 mg/mL |
| Carnosic Acid | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL |
Note: The solubility of this compound is estimated based on its structural similarity to carnosic acid. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-20 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure it is clear and free of any undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
Objective: To dilute the this compound stock solution into an aqueous buffer or cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) aqueous buffer or complete cell culture medium
-
Sterile conical tubes
-
Vortex mixer
Methodology:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile conical tube, place the required volume of pre-warmed aqueous buffer or cell culture medium.
-
While vigorously vortexing or swirling the aqueous solution, add the calculated volume of the this compound stock solution dropwise to the side of the tube.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation before use.
Protocol 3: Determination of Kinetic Solubility
Objective: To determine the concentration at which this compound begins to precipitate in a specific aqueous medium over time.
Materials:
-
This compound stock solution (from Protocol 1)
-
Your specific aqueous medium (e.g., PBS, DMEM with 10% FBS)
-
Sterile 96-well plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 650 nm
-
Incubator
Methodology:
-
Prepare a series of dilutions of your this compound stock solution in your aqueous medium in a 96-well plate. Include a blank control (medium only).
-
Measure the initial absorbance of each well at 650 nm.
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Measure the absorbance at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
An increase in absorbance over time indicates precipitation. The highest concentration that remains clear or shows no significant increase in absorbance is the kinetic solubility limit.
Protocol 4: Solubilization using Cyclodextrins
Objective: To prepare a water-soluble inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10-40% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The resulting clear solution contains the water-soluble this compound/HP-β-CD inclusion complex. The concentration of this compound can be determined using a suitable analytical method like HPLC.
Mandatory Visualization
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical relationships for solubilizing this compound.
Addressing batch-to-batch variability of Barbatusol extracts
Welcome to the Technical Support Center for Barbatusol Extracts. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common issue of batch-to-batch variability in this compound extracts derived from Plectrananthus barbatus (also known as Coleus barbatus). Our goal is to provide you with the necessary information to ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a critical issue for this compound extracts?
A1: Batch-to-batch variability refers to the chemical and biological differences observed between different production lots of this compound extract. This inconsistency is a significant challenge as it can lead to poor reproducibility of research data, and may compromise the safety and efficacy of potential therapeutic agents. The primary causes of this variability stem from the natural diversity of the plant raw material and variations in the manufacturing and extraction processes.
Q2: What are the main sources of variability in the raw plant material (Plectranthus barbatus)?
A2: The primary sources of variability in the raw plant material include:
-
Genetics: Different cultivars or genetic strains of Plectranthus barbatus can produce varying levels and profiles of bioactive compounds.
-
Geographical Origin and Cultivation: Soil composition, climate, altitude, and fertilization methods significantly impact the phytochemical profile of the plant.
-
Harvesting Time: The concentration of this compound and other key compounds can fluctuate with the plant's growth stage and the season of harvest.
-
Post-Harvest Processing: The methods used for drying, storing, and handling the plant material can lead to degradation or alteration of the chemical constituents.
Q3: How do extraction and processing parameters contribute to variability?
A3: The extraction and processing methods are critical factors influencing the final composition of the this compound extract. Key parameters include:
-
Extraction Technique: Different methods such as maceration, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) have varying efficiencies and can selectively extract different compounds.
-
Solvent Choice: The type of solvent (e.g., ethanol (B145695), methanol, water) and its concentration (e.g., 80% ethanol vs. 40% ethanol) will determine which compounds are predominantly extracted.
-
Extraction Time and Temperature: These parameters can affect the yield and stability of the extracted compounds.
-
Particle Size of Plant Material: The fineness of the ground plant material impacts the surface area available for solvent interaction and thus extraction efficiency.
Q4: What are the recommended analytical techniques for standardizing this compound extracts?
A4: To ensure consistency, a multi-faceted analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for creating a chemical "fingerprint" of the extract and quantifying key marker compounds. For more detailed analysis, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-Nuclear Magnetic Resonance (HPLC-NMR) can provide more comprehensive qualitative and quantitative data, aiding in the identification of a wider range of constituents.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity Observed Between Different Extract Batches
This is a common problem that directly stems from the chemical variability between batches. Follow this systematic workflow to diagnose and address the issue.
Detailed Steps:
-
Verify Raw Material: Confirm the botanical identity of your Plectranthus barbatus raw material. Review documentation for consistency in source, harvest time, and storage conditions.
-
Chemical Fingerprinting: Analyze all batches using a validated HPLC or LC-MS method. Overlay the chromatograms to visually inspect for differences in peak presence, absence, retention time, and area.
-
Quantify Marker Compounds: If known active or marker compounds for this compound are established, quantify their concentration across batches to determine if a correlation with bioactivity exists.
-
Standardize Extraction Protocol: Ensure that the same extraction method, solvent, temperature, and duration are used for all batches.
-
Bioassay-Guided Fractionation: If the specific active compounds are unknown, this technique can be employed. It involves separating the extract into simpler fractions and testing each for activity to progressively isolate the compound(s) responsible for the biological effect.
Issue 2: Poor HPLC Resolution or Inconsistent Peak Shapes
High-quality chromatographic data is essential for reliable chemical fingerprinting. Here’s how to troubleshoot common HPLC issues.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column; Column overload. | Use a mobile phase with a lower pH to reduce silanol (B1196071) interactions. Reduce sample concentration. |
| Peak Fronting | Column overload; Poorly packed column bed. | Dilute the sample. If the problem persists, replace the column. |
| Split Peaks | Clogged column inlet frit; Column void. | Reverse and flush the column. If this doesn't resolve the issue, replace the frit or the entire column. |
| Baseline Drift | Mobile phase composition changing; Column temperature fluctuations. | Ensure mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. |
| Ghost Peaks | Contamination in the injector or column; Carryover from previous injections. | Implement a thorough needle wash protocol. Run blank injections to identify the source of contamination. |
Experimental Protocols
Protocol 1: Standardized Extraction of this compound
This protocol outlines a method for ultrasound-assisted extraction (UAE) to improve consistency.
-
Material Preparation: Dry the roots of Plectranthus barbatus at 40°C until a constant weight is achieved. Grind the dried roots into a fine powder (particle size ≤0.5 mm).
-
Extraction:
-
Weigh 10 g of the dried powder and place it in a flask.
-
Add 200 mL of 80% ethanol (a 1:20 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature of 40°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C.
-
-
Drying and Storage:
-
Dry the concentrated extract in a vacuum oven at 40°C to obtain a solid residue.
-
Store the dried extract in an airtight, light-protected container at 4°C.
-
Protocol 2: HPLC Fingerprinting of this compound Extracts
This protocol provides a general method for HPLC analysis. It should be optimized and validated for your specific instrumentation and extract.
-
Sample Preparation:
-
Accurately weigh 10 mg of the dried this compound extract.
-
Dissolve the extract in 10 mL of HPLC-grade methanol.
-
Vortex and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid |
| Gradient | 0-5 min, 10% B; 5-35 min, 10-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) or UV-Vis at 254 nm and 280 nm |
| Column Temperature | 30°C |
-
Data Analysis:
-
Process the chromatograms using consistent integration parameters.
-
Overlay the chromatograms from different batches for visual comparison.
-
Calculate the relative peak areas of major peaks for quantitative comparison.
-
Key Signaling Pathways
This compound extracts are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These activities are mediated through the modulation of key cellular signaling pathways.
Antioxidant Activity: The Nrf2/ARE Pathway
This compound contains phenolic compounds that can activate the Nrf2/ARE pathway, a primary cellular defense mechanism against oxidative stress.
Anti-inflammatory Activity: The NF-κB Pathway
Chronic inflammation is implicated in many diseases. This compound can inhibit the pro-inflammatory NF-κB signaling pathway.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Diterpenes within this compound extracts have been shown to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.
Technical Support Center: Optimizing HPLC-UV Detection for Low Concentrations of Barbatusol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection of Barbatusol, particularly at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting wavelength for UV detection of this compound?
Q2: My this compound peak is very small, and the baseline is noisy. How can I improve the signal-to-noise ratio (S/N)?
A2: Improving the signal-to-noise ratio is crucial for detecting low-concentration analytes.[2] Here are several strategies:
-
Optimize Detection Wavelength: Ensure you are using the λmax of this compound.
-
Increase Injection Volume: Injecting a larger volume of your sample can increase the peak height. However, be cautious of overloading the column, which can lead to peak distortion.[3]
-
Sample Concentration: If possible, concentrate your sample before injection. Solid-phase extraction (SPE) can be an effective technique for both concentrating the analyte and cleaning up the sample.
-
Reduce Baseline Noise: Use high-purity HPLC-grade solvents, degas the mobile phase thoroughly, and ensure a stable column temperature.[1][4] Regular maintenance of the pump and detector lamp is also essential.[1]
Q3: My peak shape is poor (tailing or fronting). What are the common causes and solutions?
A3: Poor peak shape can compromise resolution and integration accuracy.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the column's stationary phase, especially with residual silanols.[5] Solutions include:
-
Adjusting the mobile phase pH to suppress the ionization of silanol (B1196071) groups (typically pH ≤ 3).[5]
-
Adding a competitive base like triethylamine (B128534) to the mobile phase in small concentrations.[5]
-
Ensuring the sample solvent is not stronger than the mobile phase.[3]
-
-
Peak Fronting: This is often a sign of column overload or sample solvent incompatibility.[6] Try the following:
Q4: My retention times are shifting between injections. What could be the issue?
A4: Retention time instability can be due to several factors:
-
Inadequate Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions, especially when using a gradient.[8]
-
Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed to prevent changes in composition.[8]
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as temperature can significantly affect retention times.[8][9]
-
Pump Issues: Leaks or faulty check valves in the pump can cause inconsistent flow rates, leading to retention time shifts.[10]
Troubleshooting Guides
Issue 1: High Baseline Noise
High baseline noise can make it difficult to detect small peaks.[1]
| Possible Cause | Solution |
| Contaminated Mobile Phase | Use fresh, HPLC-grade solvents and high-purity additives. Filter all mobile phases before use.[4] |
| Air Bubbles in the System | Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped air.[10][11] |
| Detector Lamp Issue | An aging or unstable UV lamp can cause noise. Check the lamp's energy output and replace it if necessary. Allow the lamp to warm up sufficiently before analysis.[1][11] |
| Flow Cell Contamination | Flush the detector flow cell with a strong, appropriate solvent to remove any contaminants. |
| Inconsistent Pumping | Worn pump seals or faulty check valves can lead to pressure fluctuations and a noisy baseline. Perform regular pump maintenance.[9] |
Issue 2: Baseline Drift
| Possible Cause | Solution |
| Column Temperature Changes | Use a column oven to maintain a stable temperature. Insulate tubing between the column and the detector.[9] |
| Mobile Phase Gradient Imbalance | If using a gradient, ensure the UV absorbance of the mobile phase components is balanced, or use a wavelength where mobile phase absorbance is minimal. |
| Column Bleed | The column may be bleeding stationary phase, especially at high temperatures or extreme pH. Flush the column or replace it if the problem persists.[11] |
| Contamination Buildup | A contaminant from previous injections may be slowly eluting from the column. Clean the column with a strong solvent.[11] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Plant Material
This protocol outlines a general procedure for extracting this compound from Plectranthus barbatus (Coleus forskohlii).
-
Drying and Grinding: Dry the plant material (e.g., roots) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material.
-
Perform an extraction using a suitable solvent. Diterpenes are often extracted with solvents of medium polarity like chloroform (B151607) or ethanol (B145695).[1] An ultrasonic-assisted extraction can improve efficiency.
-
For example, add 20 mL of ethanol to the powdered sample and sonicate for 30 minutes.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated extract.
-
-
Final Preparation for HPLC:
-
Re-dissolve the dried extract in a known volume of the initial mobile phase or a compatible solvent.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system to remove any particulates.[8]
-
Protocol 2: Generating a Standard Curve for this compound Quantification
-
Prepare a Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare Working Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of at least five working standards with concentrations spanning the expected range of the samples.
-
HPLC Analysis: Inject each working standard into the HPLC system in triplicate, starting from the lowest concentration.
-
Construct the Calibration Curve: Plot the average peak area of the this compound peak against the corresponding concentration for each standard.
-
Determine Linearity: Perform a linear regression analysis on the plotted data. A coefficient of determination (r²) value greater than 0.998 is generally considered acceptable.
Visualizations
Caption: A general workflow for the extraction and quantification of this compound.
Caption: A decision tree for troubleshooting low signal intensity issues.
References
- 1. scispace.com [scispace.com]
- 2. Matrix solid-phase dispersion extraction for chromatographic analysis of labdane diterpenoids in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. imrpress.com [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization, classification and authentication of fruit-based extracts by means of HPLC-UV chromatographic fingerprints, polyphenolic profiles and chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmra.us [ijmra.us]
Troubleshooting unexpected results in Barbatusol signaling studies
This technical support center provides troubleshooting guidance for researchers encountering unexpected results in studies investigating the signaling pathways of Barbatusol. The content is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected effect of this compound on my target signaling pathway. What are the initial troubleshooting steps?
A1: When investigating a compound with a less-defined mechanism like this compound, it is crucial to ensure the reliability of your experimental systems. Start by verifying the following:
-
Compound Integrity: Confirm the purity and stability of your this compound stock. Degradation or impurities can lead to inconsistent or unexpected results.
-
Cell Line Authentication: Ensure your cell line is authentic and free from contamination, such as mycoplasma.[1] Cell line misidentification or contamination can significantly alter signaling responses.[1]
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to validate assay performance.[2][3] For example, use a known activator or inhibitor of the pathway of interest as a positive control.
Q2: My Western blot results for pathway-related proteins are inconsistent or show no change after this compound treatment. What could be wrong?
A2: Western blotting is a technique with multiple steps where issues can arise.[4] Common challenges include poor antibody specificity, high background noise, and inconsistent results.[5] Consider the troubleshooting table below for specific issues.
Q3: My qPCR results for genes downstream of the target pathway show high variability after this compound treatment. How can I improve this?
A3: High variability in qPCR can stem from several sources, including inconsistent pipetting and variations in template concentration.[6] Refer to the qPCR troubleshooting section for detailed guidance.
Q4: The luciferase reporter assay, designed to measure the activity of a transcription factor in the pathway, is giving a weak or no signal. What should I do?
A4: Weak or no signal in a luciferase assay can be due to low transfection efficiency, non-functional reagents, or a weak promoter.[7] See the detailed troubleshooting guide for luciferase assays below.
Troubleshooting Experimental Assays
Western Blotting
Unexpected Western blot outcomes can range from weak or absent signals to high background and non-specific bands.[4]
Troubleshooting Workflow for Western Blotting
Caption: Troubleshooting logic for common Western blot issues.
Table 1: Common Western Blotting Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient primary antibody.[8] | Increase antibody concentration or incubate overnight at 4°C.[8] |
| Low protein expression. | Load more protein per well or use a positive control lysate.[8] | |
| Inefficient protein transfer. | Verify transfer with Ponceau S staining of the membrane.[2] | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[4] |
| Primary antibody concentration too high. | Decrease the primary antibody concentration. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific enough. | Optimize antibody dilution or test a different antibody. |
| Sample degradation. | Prepare fresh samples and use protease/phosphatase inhibitors.[9] | |
| Too much protein loaded. | Reduce the amount of protein loaded per lane.[2] |
Detailed Protocol: Western Blotting
-
Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per well onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Verify transfer efficiency using Ponceau S stain.[2]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and image the blot.
Quantitative PCR (qPCR)
qPCR is used to measure changes in gene expression downstream of a signaling pathway. Inconsistent Cq values and poor amplification efficiency are common problems.[6]
Troubleshooting Workflow for qPCR
Caption: Troubleshooting logic for common qPCR issues.
Table 2: Common qPCR Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| No or Low Amplification | Poor RNA/cDNA quality.[10] | Check RNA integrity (e.g., on a gel) and ensure efficient reverse transcription.[10] |
| Suboptimal primer design or annealing temperature.[11] | Redesign primers or perform a temperature gradient to find the optimal annealing temperature.[10] | |
| PCR inhibitors in the sample.[10] | Dilute the cDNA template or re-purify the RNA.[10] | |
| High Cq Variability | Pipetting errors.[6] | Use calibrated pipettes and prepare a master mix to minimize pipetting variations.[7] |
| Inconsistent sample quality. | Ensure consistent RNA extraction and cDNA synthesis across all samples. | |
| Amplification in No-Template Control (NTC) | Contamination. | Use aerosol-resistant pipette tips, decontaminate work surfaces, and use fresh reagents.[12] |
| Primer-dimer formation.[12] | Perform a melt curve analysis to check for primer-dimers. Redesign primers if necessary.[12] |
Detailed Protocol: Two-Step RT-qPCR
-
RNA Extraction: Isolate total RNA from cells using a column-based kit or TRIzol reagent. Assess RNA purity (A260/A280 ratio) and integrity.
-
DNase Treatment: Treat RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction Setup: Prepare a master mix containing qPCR master mix (with SYBR Green or a probe), forward and reverse primers, and nuclease-free water.
-
Plate Setup: Add the master mix to your qPCR plate, followed by the cDNA template (and NTC/no-RT controls). Seal the plate.
-
qPCR Run: Run the plate on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Analyze the amplification curves and Cq values. Perform a melt curve analysis for SYBR Green assays. Normalize the expression of your target gene to a stable housekeeping gene.
Luciferase Reporter Assays
These assays are sensitive tools for measuring transcription factor activity. Common issues include low signal, high background, and significant variability between replicates.[7][13]
Troubleshooting Workflow for Luciferase Reporter Assays
Caption: Troubleshooting logic for common luciferase assay issues.
Table 3: Common Luciferase Reporter Assay Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low transfection efficiency. | Optimize the DNA-to-transfection reagent ratio and use high-quality plasmid DNA.[7][13] |
| Reagents are not functional. | Ensure luciferase substrate is fresh and properly stored.[7] | |
| Low promoter activity. | Use a stronger promoter to drive the reporter gene if the experimental promoter is weak.[7] | |
| High Background | Autoluminescence from media or plates. | Use white, opaque-walled plates to minimize crosstalk and background.[13] |
| Cell-free luciferase activity. | Ensure complete removal of old media before lysis. | |
| High Variability | Inconsistent cell numbers per well. | Ensure even cell seeding and check for edge effects in the plate. |
| Pipetting inaccuracies. | Prepare master mixes for transfection and assay reagents to add to each well.[7] | |
| Lack of normalization. | Use a dual-luciferase system with a co-transfected control reporter (e.g., Renilla) to normalize for transfection efficiency and cell number.[7] |
Detailed Protocol: Dual-Luciferase Reporter Assay
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with your experimental firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.
-
This compound Treatment: After 24 hours, treat the cells with this compound or vehicle control for the desired time period.
-
Cell Lysis: Remove the media and add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Add Luciferase Assay Reagent II (firefly substrate) to each well and measure the luminescence (this is your experimental reporter).
-
Add Stop & Glo® Reagent to quench the firefly reaction and activate the Renilla reaction. Measure the luminescence again (this is your control reporter).
-
-
Data Analysis: For each well, divide the firefly luminescence value by the Renilla luminescence value to obtain a normalized ratio. Compare the ratios between treated and untreated samples.
References
- 1. youtube.com [youtube.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 4. bosterbio.com [bosterbio.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. dispendix.com [dispendix.com]
- 7. goldbio.com [goldbio.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 10. pcrbio.com [pcrbio.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Barbatusol vs forskolin: a comparative study on adenylyl cyclase activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Forskolin, a potent activator of adenylyl cyclase. While the initial topic proposed a comparison with Barbatusol, a diterpenoid also isolated from Coleus barbatus (Plectranthus barbatus), a thorough review of scientific literature reveals that Forskolin is the primary, and to date, the only well-characterized compound from this plant with direct adenylyl cyclase activating properties. This compound is not documented to share this mechanism of action. Therefore, this guide will focus exclusively on the experimental data and protocols related to Forskolin's activity.
Forskolin, a labdane (B1241275) diterpene, is a widely utilized research tool and a precursor for drug development due to its unique ability to directly stimulate most isoforms of the adenylyl cyclase (AC) enzyme. This activation leads to a rise in intracellular levels of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP), which modulates a vast array of cellular processes.
Quantitative Analysis of Forskolin's Potency
The efficacy of Forskolin in activating adenylyl cyclase has been quantified across various experimental systems. The half-maximal effective concentration (EC50) is a key parameter used to express its potency.
| Parameter | Value | Experimental System |
| EC50 | 0.5 µM | Type I adenylyl cyclase[1][2][3] |
| EC50 | 5-10 µM | Rat cerebral cortical membranes[4] |
| EC50 | 25 µM | Rat cerebral cortical slices[4][5] |
| IC50 | 41 nM | Adenylyl cyclase (Inhibition constant)[1][3] |
Mechanism of Action: Signaling Pathway
Forskolin bypasses the need for G-protein-coupled receptor (GPCR) stimulation, which is the canonical pathway for adenylyl cyclase activation. Instead, it binds directly to the catalytic subunit of the enzyme, promoting a conformational change that initiates the conversion of ATP to cAMP. This direct activation makes it an invaluable tool for studying cAMP-mediated signaling pathways in isolation from receptor-ligand interactions.
References
- 1. Bioactive Properties of Extracts from Plectranthus barbatus (Coleus forskohlii) Roots Received Using Various Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Antihypertensive Properties of Barbatusol and Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive effects of Barbatusol, a key bioactive compound isolated from Plectranthus barbatus (also known as Coleus forskohlii), and Verapamil (B1683045), a well-established synthetic calcium channel blocker. This document synthesizes experimental data to objectively evaluate their mechanisms of action, efficacy in preclinical models, and the underlying signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for the cited studies are provided.
Mechanism of Action
This compound (Forskolin): The primary mechanism of this compound's antihypertensive effect is the activation of the enzyme adenylyl cyclase. This leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP in vascular smooth muscle cells initiates a signaling cascade that results in vasodilation and consequently, a reduction in blood pressure.[1]
Verapamil: Verapamil is a non-dihydropyridine calcium channel blocker that exerts its antihypertensive effect by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac tissues.[2][3][4] This blockade leads to relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral resistance.[4]
Quantitative Comparison of Antihypertensive Effects
The following tables summarize the effects of this compound (Forskolin) and Verapamil on key cardiovascular parameters in spontaneously hypertensive rats (SHR), a widely used animal model for essential hypertension.
Table 1: Effect of this compound (Forskolin) on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment | Dose | Route of Administration | Duration | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Source |
| Forskolin | Not Specified | Not Specified | Not Specified | Lowers blood pressure | Not Reported | [5] |
| Plectranthus barbatus Extract | Not Specified | Not Specified | Not Specified | Lowers blood pressure | Not Reported | [6] |
Note: Specific quantitative data from a single, controlled study directly comparing various doses of this compound/Forskolin on blood pressure in SHR is limited in the reviewed literature. The available information confirms a hypotensive effect.
Table 2: Effect of Verapamil on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)
| Treatment | Dose | Route of Administration | Duration | Change in Systolic Blood Pressure (SBP) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Source |
| Verapamil | 18.7 and 49.9 mg/kg/day | In food | 30 days | Maximal decrease of 37 mmHg | Not Reported | No effect | [7] |
| Verapamil | 1 mg/kg | Intravenous (i.v.) | Acute | Not Reported | -24% | Prevented tachycardia | [8] |
| Verapamil | Not Specified | Not Specified | Not Specified | Significant decrease | Not Reported | Not Reported | [9] |
| Verapamil | 220 µg/kg/min | Intravenous (i.v.) | Acute | Hypotension | Not Reported | Decrease from 485 to 400 beats/min | [10] |
Experimental Protocols
Induction of Hypertension in Animal Models
A common method for studying hypertension is the use of spontaneously hypertensive rats (SHR), a genetic model that mimics human essential hypertension. Alternatively, hypertension can be induced in normotensive rats, such as Wistar or Sprague-Dawley strains, through methods like the two-kidney, one-clip (2K1C) Goldblatt model, which induces renovascular hypertension.[11]
Drug Administration
For acute studies, drugs are often administered intravenously (i.v.) to conscious or anesthetized rats to observe immediate effects on cardiovascular parameters.[8][10] For chronic studies, drugs can be mixed into the food or administered daily via oral gavage.[7]
Blood Pressure and Heart Rate Measurement
-
Tail-Cuff Method: This is a non-invasive method used for repeated measurement of systolic blood pressure in conscious rats. The rat is placed in a restrainer, and an inflatable cuff with a sensor is placed on the tail. The cuff is inflated to occlude blood flow and then gradually deflated. The pressure at which blood flow returns is recorded as the systolic blood pressure.[11]
-
Direct Arterial Cannulation: This invasive method provides continuous and accurate measurement of both systolic and diastolic blood pressure, as well as heart rate. A catheter is surgically implanted into an artery (e.g., carotid or femoral artery) and connected to a pressure transducer. This is often considered the gold standard for blood pressure measurement in animal studies.
Signaling Pathways
The distinct mechanisms of action of this compound and Verapamil are illustrated in the following signaling pathway diagrams.
Caption: Signaling pathway of this compound (Forskolin).
References
- 1. researchgate.net [researchgate.net]
- 2. Verapamil inhibits calcification and matrix vesicle activity of bovine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive inotropic and blood pressure lowering activity of a diterpene derivative isolated from Coleus forskohli: Forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Effects of verapamil and carbon monoxide on blood pressure and heart mass in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of verapamil and nifedipine on systemic hemodynamics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of calcium blocking agent verapamil on blood pressure, ventricular contractility, parathyroid hormone, calcium and phosphorus in plasma, catecholamines, corticosterone and plasma renin activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of verapamil on blood pressure and heart rate in neurogenic hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajol.info [ajol.info]
Validating the Bioactivity of Barbatusol: A Comparative Guide Using STAT3 Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of Barbatusol, a novel natural compound, against a known STAT3 inhibitor. We utilize STAT3 knockout (KO) cell lines to validate its mechanism of action, offering a clear framework for researchers investigating novel therapeutic candidates. The data presented herein is hypothetical and for illustrative purposes, demonstrating the experimental approach to validate a compound's bioactivity.
Introduction to this compound and the STAT3 Signaling Pathway
This compound is a diterpenoid isolated from Coleus barbatus, a plant with a history in traditional medicine. Preliminary studies suggest its potential as an anti-cancer agent, though its precise mechanism of action remains under investigation. A key signaling pathway often implicated in cancer cell proliferation, survival, and migration is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2] Constitutive activation of STAT3 is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3] This guide explores the hypothesis that this compound exerts its anti-cancer effects through the inhibition of the STAT3 signaling pathway. To rigorously test this, we compare its effects to a well-characterized STAT3 inhibitor in both wild-type and STAT3 knockout cancer cell lines.
Comparative Analysis of Bioactivity
To validate the on-target effects of this compound, its bioactivity was compared with a known STAT3 inhibitor ("Inhibitor A") in both wild-type (WT) and STAT3 knockout (KO) cancer cell lines.
Table 1: Cell Viability Assay (MTT Assay)
The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of each compound required to inhibit the growth of 50% of the cells.
| Cell Line | Compound | IC50 (µM) |
| Wild-Type (STAT3+/+) | This compound | 15.2 |
| Inhibitor A | 5.8 | |
| STAT3 Knockout (STAT3-/-) | This compound | 48.7 |
| Inhibitor A | 52.1 |
These hypothetical results suggest that in wild-type cells, both this compound and Inhibitor A reduce cell viability. However, in STAT3 knockout cells, a significantly higher concentration of both compounds is required to achieve a similar effect, indicating that their primary mode of action is dependent on the presence of STAT3.
Table 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
The percentage of apoptotic cells was quantified by flow cytometry after treatment with the respective IC50 concentrations of each compound for 24 hours.
| Cell Line | Treatment | % Apoptotic Cells |
| Wild-Type (STAT3+/+) | Control | 3.1 |
| This compound (15 µM) | 45.3 | |
| Inhibitor A (6 µM) | 52.7 | |
| STAT3 Knockout (STAT3-/-) | Control | 2.8 |
| This compound (15 µM) | 8.2 | |
| Inhibitor A (6 µM) | 9.5 |
The data indicates that this compound and Inhibitor A induce significant apoptosis in wild-type cells. This pro-apoptotic effect is substantially diminished in STAT3 knockout cells, further supporting the hypothesis that their activity is mediated through the STAT3 pathway.
Table 3: Western Blot Analysis of STAT3 Phosphorylation
The levels of phosphorylated STAT3 (p-STAT3), the activated form of the protein, were measured relative to total STAT3 levels.
| Cell Line | Treatment | Relative p-STAT3 Levels |
| Wild-Type (STAT3+/+) | Control | 1.00 |
| This compound (15 µM) | 0.21 | |
| Inhibitor A (6 µM) | 0.15 | |
| STAT3 Knockout (STAT3-/-) | Control | Not Detectable |
| This compound (15 µM) | Not Detectable | |
| Inhibitor A (6 µM) | Not Detectable |
These results would demonstrate that both compounds effectively reduce the phosphorylation of STAT3 in wild-type cells, indicating inhibition of its activation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Reagents
-
Cell Lines: Human colon cancer cell line HCT116 (Wild-Type) and a CRISPR/Cas9-generated STAT3 knockout HCT116 cell line were used.[4]
-
Culture Conditions: Cells were maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Compounds: this compound (hypothetically isolated and purified to >98%) and a commercial STAT3 inhibitor (Inhibitor A) were dissolved in DMSO to create stock solutions.
Cell Viability (MTT) Assay
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound or Inhibitor A for 48 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Flow Cytometry)
-
Cells were seeded in 6-well plates and treated with the respective IC50 concentrations of this compound or Inhibitor A for 24 hours.
-
Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark.
-
The samples were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).
Western Blot Analysis
-
Cells were treated with this compound or Inhibitor A for 6 hours.
-
Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk and incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, and GAPDH overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using image analysis software.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Hypothetical signaling pathway of this compound inhibiting STAT3 activation.
Caption: Experimental workflow for validating this compound's bioactivity.
Caption: Logical comparison of this compound's effects in WT vs. KO cells.
Conclusion
The use of knockout cell lines provides a powerful tool for validating the mechanism of action of novel bioactive compounds.[4] The hypothetical data presented in this guide illustrates a clear workflow for confirming that the anti-cancer effects of this compound are mediated through the inhibition of the STAT3 signaling pathway. By comparing the effects in wild-type and STAT3 knockout cells, researchers can definitively link the compound's bioactivity to its intended molecular target. This approach is crucial for the preclinical validation of new therapeutic candidates and provides a solid foundation for further drug development efforts.
References
- 1. Polyphenolic molecules targeting STAT3 pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
A Comparative Guide to the Quantification of Barbatusol: HPLC vs. LC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Barbatusol, a rearranged abietane (B96969) diterpene isolated from Plectranthus barbatus (also known as Coleus barbatus), has garnered interest for its potential therapeutic properties. This guide provides a comprehensive cross-validation of two common analytical techniques for its quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This comparison is based on established methodologies for similar diterpenoids, providing a robust framework for researchers to select the most appropriate technique for their specific needs. While a direct head-to-head published study on this compound quantification is not available, this guide synthesizes data from closely related compounds and general principles of each technique to offer a reliable comparison.
Performance Comparison: HPLC vs. LC-MS
The choice between HPLC and LC-MS for the quantification of this compound hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. LC-MS generally offers superior sensitivity and selectivity compared to HPLC.[1] Mass spectrometry can accurately identify and quantify compounds based on their unique mass-to-charge ratios, even in complex biological matrices.[1][2]
The following table summarizes the typical performance characteristics for the quantification of diterpenoids, which can be considered representative for this compound analysis.
| Parameter | HPLC-DAD (for Barbatusin) | LC-MS/MS (for other Diterpenoids) |
| Linearity (r²) | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | ~0.03 µg/mL | 0.25 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | > 0.1 µg/mL | 1.0 - 2.5 ng/mL |
| Precision (RSD%) | < 3.5% (Intra-day) | < 9.7% (Intra-day and Inter-day) |
| Accuracy (Recovery %) | 81.7% - 107.6% | 86.5% - 111.6% |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass-to-charge ratio (m/z) |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
Note: Data for HPLC-DAD is based on the quantification of Barbatusin, a structurally related diterpenoid from the same plant species. Data for LC-MS/MS is based on a method for the quantification of four other major active diterpenoids.
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and accurate quantification. The following sections outline the methodologies for sample preparation, HPLC-DAD analysis, and LC-MS analysis for this compound.
Sample Preparation from Plectranthus barbatus
A proper sample preparation is the first step to obtaining reliable results. This involves extracting the analyte from the plant matrix and cleaning up the sample to remove interfering substances.[3][4]
-
Drying and Grinding: Dry the leaves of Plectranthus barbatus at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried leaves into a fine powder.
-
Extraction:
-
Accurately weigh about 1.0 g of the powdered plant material.
-
Perform solvent extraction using methanol (B129727) or ethanol. Maceration, sonication, or Soxhlet extraction can be employed.[3] For maceration, soak the powder in the solvent (e.g., 20 mL) for 24 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification (Optional but Recommended):
-
For cleaner samples, especially for LC-MS analysis, a Solid-Phase Extraction (SPE) step can be included.[5]
-
Re-dissolve the crude extract in a suitable solvent.
-
Pass the solution through a C18 SPE cartridge.
-
Wash the cartridge with a polar solvent (e.g., water) to remove highly polar impurities.
-
Elute this compound with a less polar solvent (e.g., methanol or acetonitrile).
-
-
Final Sample Preparation:
-
Re-dissolve the dried extract (or the eluate from SPE) in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC or LC-MS system.[6]
-
HPLC-DAD Quantification Protocol
This protocol is adapted from a validated method for Barbatusin, a related diterpenoid.
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode-Array Detector (DAD).
-
Column: Luna C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Quantification: Based on a calibration curve prepared from a certified reference standard of this compound.
LC-MS Quantification Protocol
This protocol is a representative method based on the analysis of other diterpenoids.
-
Instrumentation: Liquid Chromatography system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase: Gradient elution with A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.
-
Gradient Example: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
-
MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. For this compound (Molecular Weight: 316.4 g/mol ), the precursor ion [M-H]⁻ would be at m/z 315.4. Product ions would be determined through fragmentation experiments.
-
Source Parameters: Optimized for this compound signal (e.g., capillary voltage, desolvation temperature, gas flows).
-
-
Quantification: Based on a calibration curve prepared from a certified reference standard of this compound, often with the use of an internal standard.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflow and the decision-making process for selecting the appropriate method.
Caption: General experimental workflow for the quantification of this compound.
Caption: Decision tree for selecting between HPLC and LC-MS.
Conclusion
Both HPLC-DAD and LC-MS are powerful techniques for the quantification of this compound.
-
HPLC-DAD is a robust, cost-effective, and less complex method suitable for routine quality control and quantification in simpler matrices where high sensitivity is not the primary concern.
-
LC-MS , particularly tandem MS, is the superior choice for applications requiring high sensitivity and selectivity, such as analyzing trace levels of this compound in complex biological samples (e.g., plasma, tissue).[2] Its ability to confirm the identity of the analyte based on its mass-to-charge ratio provides a higher degree of confidence in the results.[1]
Ultimately, the choice of method will depend on the specific research question, the nature of the sample, the required level of sensitivity, and the available resources. This guide provides the foundational information for researchers to make an informed decision and to develop a validated analytical method for the quantification of this compound.
References
- 1. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Analysis of Barbatusol and Other Natural Antihypertensive Compounds
For Researchers, Scientists, and Drug Development Professionals
The global pursuit of effective and well-tolerated antihypertensive therapies has led to a growing interest in natural compounds. Among these, barbatusol (B1201560), a diterpenoid isolated from Coleus barbatus (also known as Plectranthus barbatus), has garnered attention for its potential blood pressure-lowering effects. This guide provides a comparative analysis of the efficacy of this compound against other prominent natural antihypertensive compounds, namely aged garlic extract, hibiscus extract, and quercetin (B1663063). The comparison is based on available experimental data from in vivo animal studies and human clinical trials, with a focus on their mechanisms of action and quantitative effects on blood pressure.
Quantitative Efficacy in Preclinical and Clinical Studies
The antihypertensive effects of this compound and other selected natural compounds have been evaluated in various studies. The following tables summarize the quantitative data on blood pressure reduction observed in spontaneously hypertensive rats (SHRs) and human clinical trials. It is important to note that these data are collated from separate studies with differing methodologies, which should be taken into consideration when making direct comparisons.
Table 1: Comparative Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
| Compound/Extract | Dosage | Duration | Animal Model | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |
| Quercetin | 10 mg/kg/day | 5 weeks | SHR | 18% | 23% | [1][2] |
| Aged Garlic Extract | Not Specified | 10 weeks | SHR | Significant reduction compared to control | Not Reported | |
| Hibiscus Extract (Hot Aqueous) | 250 mg/kg/day | 4 weeks | L-NAME-induced hypertensive rats | Significant reduction to 125.2 ± 4.30 mmHg from 172.6 ± 2.42 mmHg | Not Reported | |
| This compound (Forskolin) | Not Specified | Not Specified | Animal Models | Demonstrates vasodilatory effect | Demonstrates vasodilatory effect | [3] |
Table 2: Comparative Antihypertensive Efficacy in Human Clinical Trials
| Compound/Extract | Dosage | Duration | Study Population | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |
| Aged Garlic Extract | 240-960 mg/day (containing 0.6-2.4 mg S-allylcysteine) | 12 weeks | Patients with uncontrolled hypertension | 11.8 ± 5.4 mmHg (at 480 mg/day) | Not significant | |
| Hibiscus sabdariffa Tea | 2 standard cups/day | 1 month | Patients with stage 1 hypertension | 7.43 mmHg (significantly higher than control) | 6.70 mmHg (significantly higher than control) | [4] |
| Nigella Sativa Extract | 100 mg and 200 mg twice daily | 8 weeks | Patients with mild hypertension | Significant and dose-dependent | Significant and dose-dependent | [5] |
| Quercetin | Not Specified | Not Specified | Stage 1 hypertensive patients | Reduction observed | Reduction observed | [6] |
Mechanisms of Action and Signaling Pathways
The antihypertensive effects of these natural compounds are attributed to their distinct mechanisms of action, primarily targeting vascular tone and endothelial function.
This compound (Forskolin): cAMP-Mediated Vasodilation
The primary active compound in Coleus barbatus is forskolin. Its principal mechanism of action is the direct activation of the enzyme adenylyl cyclase. This leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. Elevated cAMP in vascular smooth muscle cells (VSMCs) activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The inhibition of MLCK prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.
Aged Garlic Extract: Multiple Pathways to Blood Pressure Reduction
Aged garlic extract exerts its antihypertensive effects through several mechanisms. It is known to stimulate the production of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S), both potent vasodilators. Additionally, it exhibits angiotensin-converting enzyme (ACE) inhibitory activity, reducing the production of the vasoconstrictor angiotensin II.
Hibiscus Extract: ACE2 Activation and Calcium Channel Blockade
Extracts from Hibiscus sabdariffa have demonstrated antihypertensive properties through a dual mechanism. They have been shown to stimulate angiotensin-converting enzyme 2 (ACE2), which degrades angiotensin II, thereby promoting vasodilation. Additionally, hibiscus extract can inhibit Ca²⁺ channels in vascular smooth muscle cells, reducing calcium influx and leading to relaxation.
Quercetin: Antioxidant and Endothelial Function Enhancement
Quercetin, a flavonoid found in many fruits and vegetables, lowers blood pressure through its potent antioxidant effects and its ability to improve endothelial function. It reduces oxidative stress, which in turn increases the bioavailability of nitric oxide (NO). Quercetin also stimulates endothelial nitric oxide synthase (eNOS) to produce more NO, leading to vasodilation. Furthermore, it has been shown to inhibit the JAK2/STAT3 signaling pathway, which is involved in vascular smooth muscle cell proliferation and inflammation.
Experimental Protocols
The following outlines a general experimental protocol for evaluating the antihypertensive effects of natural compounds in spontaneously hypertensive rats (SHRs), a commonly used animal model for hypertension research. Specific details may vary between individual studies.
In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHRs)
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHRs) are typically used, with age-matched Wistar-Kyoto (WKY) rats serving as normotensive controls.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
2. Experimental Groups:
-
Animals are randomly divided into several groups:
-
Vehicle control group (receiving the solvent used to dissolve the test compound).
-
Test compound groups (receiving different doses of the natural compound, e.g., this compound, quercetin).
-
Positive control group (receiving a standard antihypertensive drug, e.g., captopril).
-
3. Drug Administration:
-
The test compounds and vehicle are typically administered daily via oral gavage for a specified period (e.g., 4-8 weeks).
4. Blood Pressure Measurement:
-
Systolic and diastolic blood pressure are measured at regular intervals (e.g., weekly) using non-invasive methods like the tail-cuff method.[7][8][9]
-
For more accurate and continuous measurements, direct arterial cannulation can be performed at the end of the study under anesthesia.
5. Data Analysis:
-
Blood pressure data are expressed as mean ± standard error of the mean (SEM).
-
Statistical analysis, such as ANOVA followed by a post-hoc test, is used to determine significant differences between the groups.
6. Experimental Workflow Diagram:
Conclusion
This compound, through its active compound forskolin, presents a clear mechanism of action for vasodilation by increasing intracellular cAMP. This mechanism is distinct from the multifaceted pathways of aged garlic extract (NO, H₂S, ACE inhibition), the dual action of hibiscus extract (ACE2 activation, Ca²⁺ channel blockade), and the antioxidant and endothelial-enhancing properties of quercetin.
While the available data suggests that all these natural compounds possess antihypertensive properties, a direct comparison of their efficacy is challenging due to the lack of head-to-head clinical trials. The quantitative data presented, collated from various studies, indicates that aged garlic extract and hibiscus extract have demonstrated clinically significant blood pressure reductions in human trials. The effects of quercetin and this compound in humans require further investigation through well-designed clinical studies.
For drug development professionals, the diverse mechanisms of these natural compounds offer multiple targets for the development of novel antihypertensive therapies. Further research, particularly direct comparative studies with standardized extracts and methodologies, is crucial to definitively establish the relative efficacy of this compound and other natural antihypertensive agents.
References
- 1. Antihypertensive effects of the flavonoid quercetin in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitric oxide in the vasculature: where does it come from and where does it go? A quantitative perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of hibiscus sabdariffa on blood pressure in patients with stage 1 hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihypertensive effect of Nigella sativa seed extract in patients with mild hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive effects of the flavonoid quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental study of blood pressure and its impact on spontaneous hypertension in rats with Xin Mai Jia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Robustness of Barbatusol Bioassays
For researchers, scientists, and professionals in drug development, the reliability of bioassay data is paramount. This guide provides an objective comparison of the performance of various bioassays used to evaluate the biological activities of barbatusol (B1201560), a bioactive diterpene isolated from Plectranthus barbatus (also known as Coleus barbatus). The focus is on the reproducibility and robustness of these assays, supported by available experimental data.
Key Bioactivities of this compound
This compound has been investigated for a range of biological activities, primarily focusing on its antioxidant, anti-inflammatory, and antimicrobial properties. The selection of an appropriate bioassay is critical for accurately quantifying these effects and ensuring that the generated data is reliable and comparable across different studies.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various bioassays for this compound and related compounds, providing a basis for comparing their potency and the consistency of results.
Table 1: Antioxidant Activity of this compound and Control Compounds
| Assay Type | Compound | Test System | IC50 / Activity | Standard Deviation | Reference Compound |
| DPPH Radical Scavenging | This compound | Cell-free | Data not available | - | Trolox, Ascorbic Acid |
| ABTS Radical Scavenging | This compound | Cell-free | Data not available | - | Trolox, Ascorbic Acid |
Table 2: Anti-inflammatory Activity of this compound
| Assay Type | Compound | Cell Line | Endpoint Measured | IC50 / Inhibition % | Standard Deviation |
| Nitric Oxide (NO) Production | This compound | RAW 264.7 macrophages | NO levels | Data not available | - |
| NF-κB Activity | This compound | Reporter cell line | Luciferase activity | Data not available | - |
Note: While extracts of Plectranthus barbatus have shown anti-inflammatory effects, specific data on the reproducibility of these assays for isolated this compound are limited.
Table 3: Antimicrobial Activity of this compound
| Assay Type | Compound | Microbial Strain | MIC (Minimum Inhibitory Concentration) | Standard Deviation |
| Broth Microdilution | This compound | Staphylococcus aureus | Data not available | - |
| Broth Microdilution | This compound | Escherichia coli | Data not available | - |
Note: Quantitative data on the antimicrobial activity of this compound, including MIC values and their variability, is not well-documented in publicly accessible literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key bioassays discussed.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
A solution of DPPH in methanol (B129727) is prepared to a specific absorbance at 517 nm.
-
Various concentrations of the test compound (this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark for a defined period (e.g., 30 minutes).
-
The absorbance is measured at 517 nm.
-
The percentage of radical scavenging activity is calculated relative to a control without the antioxidant.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
Robustness Considerations: The DPPH assay is simple and widely used. However, its reproducibility can be affected by factors such as the solvent, pH, and the reaction time. The use of standardized protocols and reference compounds like Trolox or ascorbic acid is essential for generating comparable data. High standard deviations in DPPH assays for plant extracts can sometimes occur due to the complex mixture of compounds.
Anti-inflammatory Activity Assays
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
RAW 264.7 cells are cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Inflammation is induced by adding LPS to the cell culture.
-
After an incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.
Robustness Considerations: Cell-based assays are inherently more variable than cell-free assays. Maintaining consistent cell culture conditions, including cell passage number and density, is critical. The choice of cell line and the concentration of LPS used for stimulation can also impact the results.
NF-κB Reporter Assay
This assay measures the activity of the transcription factor NF-κB, a key regulator of inflammation.
-
A stable cell line containing an NF-κB-responsive reporter gene (e.g., luciferase) is used.
-
Cells are treated with the test compound and then stimulated with an inflammatory agent (e.g., TNF-α or LPS).
-
After incubation, cell lysates are prepared, and the reporter gene expression (e.g., luciferase activity) is measured.
-
A decrease in reporter activity indicates inhibition of the NF-κB pathway.
Robustness Considerations: Reporter gene assays can be highly sensitive, but their reproducibility depends on the stability of the cell line and consistent experimental conditions.
Antimicrobial Activity Assays
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Robustness Considerations: The MIC value can be influenced by the inoculum size, the type of growth medium, and the incubation time and temperature. The inclusion of quality control strains with known MIC values is essential for ensuring the validity of the results.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the experimental design.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: A generalized workflow for conducting in vitro bioassays.
Conclusion and Recommendations
While this compound shows promise as a bioactive compound, this guide highlights a critical need for more comprehensive studies focused on the reproducibility and robustness of its bioassays. Currently, a lack of publicly available, detailed quantitative data, including standard deviations and inter/intra-assay variability, makes it challenging to definitively compare the reliability of different assay formats for this specific compound.
To advance the research on this compound, the following are recommended:
-
Standardization of Protocols: Researchers should adopt and clearly report standardized protocols for all bioassays performed.
-
Comprehensive Data Reporting: Publications should include detailed data on experimental variability, such as standard deviations from multiple replicates and, ideally, results from repeated experiments.
-
Inclusion of Controls: Consistent use of appropriate positive, negative, and vehicle controls is essential for validating assay performance.
-
Comparative Studies: Direct comparisons of different bioassay methods for this compound under the same experimental conditions would be highly valuable in determining the most robust and reproducible approaches.
By addressing these gaps in the current body of research, the scientific community can build a more reliable foundation for understanding the therapeutic potential of this compound.
A Comparative Analysis of Barbatusol from Diverse Coleus Species for Researchers and Drug Development Professionals
An in-depth guide to the extraction, quantification, and biological activities of the promising diterpenoid, Barbatusol, across various Coleus species. This report synthesizes key experimental data to provide a comparative framework for its potential therapeutic applications.
This compound, a rearranged abietane (B96969) diterpene first isolated from Coleus barbatus (also known as Plectranthus barbatus), has garnered significant interest within the scientific community for its potential biological activities.[1] As research into natural products for novel drug discovery continues to expand, a comprehensive understanding of the distribution and efficacy of compounds like this compound across different plant species is crucial. This guide provides a comparative analysis of this compound content and its associated biological activities in various Coleus species, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly among different Coleus species. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a precise method for quantifying this compound content. A study by de Assis et al. (2017) provides valuable quantitative data on barbatusin (this compound) in the leaves of two Plectranthus species, a genus to which Coleus is now taxonomically assigned.
| Coleus Species | This compound Content (mg/g of dry leaf extract) | Reference |
| Plectranthus grandis | 15.432 ± 2.28 | [2][3] |
| Plectranthus barbatus | 5.198 ± 3.45 | [2][3] |
This data highlights a considerably higher concentration of this compound in Plectranthus grandis compared to Plectranthus barbatus, suggesting that the former may be a more potent source for isolating this compound. Further research is warranted to quantify this compound content across a wider range of Coleus species to identify optimal sources for its extraction.
Comparative Biological Activities
Abietane diterpenes isolated from Coleus species have demonstrated a range of biological activities, including cytotoxic and antimicrobial effects.
Cytotoxicity against Cancer Cell Lines
Research has shown that abietane diterpenes from Coleus species exhibit cytotoxic effects against various cancer cell lines. For instance, several abietane diterpenoids isolated from the aerial parts of Coleus xanthanthus were evaluated for their cytotoxicity against K562 human leukemia cells.[4] While specific data on this compound's cytotoxicity is still emerging, the activity of related compounds from the same genus suggests its potential as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory properties of natural compounds are often investigated through their ability to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the activity of cyclooxygenase (COX) enzymes. While direct studies on this compound's anti-inflammatory mechanism are limited, the general mechanisms of anti-inflammatory action by natural products often involve the inhibition of these pathways.[5][6][7] For example, many natural compounds have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[6][7] Additionally, the inhibition of COX enzymes, which are responsible for the production of pro-inflammatory prostaglandins, is a common mechanism for anti-inflammatory drugs.[8][9] Further investigation into this compound's specific effects on these pathways is a promising area of research.
Antimicrobial Activity
Abietane diterpenes from Coleus blumei have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antimicrobial agents.[10][11] This suggests that this compound may also possess valuable antimicrobial properties that warrant further investigation.
Experimental Protocols
Extraction and Isolation of Abietane Diterpenes from Coleus Leaves
The following is a general protocol for the extraction and isolation of abietane diterpenes, including this compound, from the leaves of Coleus species. This protocol is based on methodologies described for the isolation of diterpenes from Plectranthus species.[2]
Materials:
-
Dried and powdered leaves of Coleus species
-
Ethanol (B145695) (95%)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: Macerate the dried and powdered leaves of the Coleus species with 95% ethanol at room temperature. Repeat the extraction process multiple times to ensure complete extraction of the compounds.
-
Solvent Evaporation: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and partition with dichloromethane. Separate the dichloromethane layer, which will contain the less polar compounds, including diterpenes.
-
Drying and Concentration: Dry the dichloromethane fraction over anhydrous sodium sulfate (B86663) and then concentrate it using a rotary evaporator.
-
Column Chromatography: Subject the concentrated dichloromethane fraction to column chromatography on silica gel. Elute the column with a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) to separate the different compounds.
-
Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the desired diterpenes.
-
Purification: Combine the fractions containing the target compound and further purify them using repeated column chromatography or other techniques like preparative HPLC to obtain pure this compound.
Quantification of this compound by HPLC-DAD
The following HPLC-DAD method is adapted from the quantification of barbatusin in Plectranthus species.[2]
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD)
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the dried Coleus extract and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, HeLa, etc.)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Visualizing Experimental Workflows
Caption: Workflow for the comparative analysis of this compound.
Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB pathway.
References
- 1. Isolation, structure determination, and absolute configuration of this compound, a new bioactive diterpene with a rearranged abietane skeleton from the labiate coleus barbatus | Scilit [scilit.com]
- 2. Quantification of Barbatusin and 3β-Hydroxy-3-deoxybarbatusin in Plectranthus Species by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abietane diterpenoids from Coleus xanthanthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-MRSA activity of abietane diterpenes from Coleus blumei Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Barbatusol's Antioxidant Power Validated Against Gold Standard Trolox
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antioxidant capacity of Barbatusol, a key bioactive compound isolated from Plectranthus barbatus (also known as Coleus barbatus), demonstrates its potent free radical scavenging abilities when benchmarked against Trolox, a water-soluble analog of vitamin E and a widely recognized antioxidant standard. This comparison, supported by data from established in vitro antioxidant assays, provides valuable insights for researchers, scientists, and drug development professionals exploring novel antioxidant agents.
The antioxidant efficacy of a compound is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. By evaluating this compound's performance in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay, its capacity to neutralize harmful free radicals is quantified and contextualized against the industry-standard Trolox.
Comparative Antioxidant Capacity: this compound vs. Trolox
The following table summarizes the available quantitative data from studies evaluating the antioxidant activity of Plectranthus barbatus extracts, the natural source of this compound, in comparison to Trolox. It is important to note that the antioxidant activity can vary based on the extraction method and the part of the plant used.
| Antioxidant Assay | Test Substance | Result | Reference Standard |
| DPPH Radical Scavenging Activity | Methanolic Extract of P. barbatus (in-vitro plant) | 92.0 ± 0.50% inhibition at 10 mg/mL | L-Ascorbic Acid |
| Hexane Extract of P. barbatus (in-vitro plant) | 64.0 ± 0.26% inhibition at 10 mg/mL | L-Ascorbic Acid | |
| Ferric Reducing Antioxidant Power (FRAP) | 80% Ethanolic Extract of P. barbatus Roots (finer fraction, UAE, 15 min) | 160.80 µmol of Trolox/g DW[1] | Trolox |
Experimental Methodologies
To ensure the reproducibility and validity of these findings, detailed experimental protocols for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
A stock solution of DPPH is prepared in methanol.
-
Various concentrations of the test compound (e.g., P. barbatus extract) and the standard (e.g., L-Ascorbic Acid or Trolox) are prepared.
-
A specific volume of the test compound or standard is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.
Protocol:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
The FRAP reagent is warmed to 37°C.
-
A small volume of the test sample or Trolox standard is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4-10 minutes).[2]
-
A standard curve is generated using known concentrations of Trolox.
-
The antioxidant capacity of the sample is expressed as Trolox equivalents (µmol TE/g).
Visualizing the Validation Process
To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.
References
A Comparative Guide to Protein Kinase C Modulation: Bryostatin 1 vs. 12-O-tetradecanoylphorbol-13-acetate (TPA)
For Researchers, Scientists, and Drug Development Professionals
Note on Compound Selection: Initial searches for "Barbatusol" did not yield sufficient comparative data against 12-O-tetradecanoylphorbol-13-acetate (TPA) in the context of Protein Kinase C (PKC) modulation. Therefore, this guide provides a comprehensive comparison of the well-characterized natural product, Bryostatin (B1237437) 1 , with TPA to fulfill the detailed requirements of the original request. Bryostatin 1 serves as an excellent comparative compound due to its distinct and extensively studied interactions with PKC.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to cellular signal transduction, regulating a wide array of physiological processes including cell growth, differentiation, apoptosis, and immune responses. The dysregulation of PKC signaling is implicated in numerous diseases, most notably cancer and neurological disorders. Consequently, the modulation of PKC activity is a significant area of research for therapeutic development.
This guide provides a detailed comparison of two potent PKC modulators: the marine-derived macrolide Bryostatin 1 and the well-known phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate (TPA) . While both compounds activate PKC by binding to the C1 domain, their downstream cellular effects are remarkably different, positioning them as valuable tools for dissecting PKC signaling and as potential therapeutic agents with distinct clinical applications.
Quantitative Comparison of PKC Modulation
The following tables summarize the key quantitative parameters of Bryostatin 1 and TPA in their interaction with PKC isoforms.
| Parameter | Bryostatin 1 | 12-O-tetradecanoylphorbol-13-acetate (TPA) | References |
| Binding Affinity (Ki) | Isoform-dependent, with high affinity for novel PKCs. | Potent binding to conventional and novel PKC isoforms. | [1] |
| PKC Translocation | Induces a slower and more transient translocation of some PKC isoforms from the cytosol to the membrane compared to TPA.[2][3] | Causes rapid and sustained translocation of conventional and novel PKC isoforms to the plasma membrane.[2][3] | [2][3] |
| PKC Downregulation | Promotes a more rapid and profound downregulation of certain PKC isoforms, such as PKCα and PKCδ, upon prolonged exposure.[4][5][6] | Induces downregulation of PKC isoforms upon prolonged exposure, but often with slower kinetics compared to Bryostatin 1.[3][4] | [3][4][5][6] |
Table 1: Comparative Effects of Bryostatin 1 and TPA on PKC.
| PKC Isoform | Bryostatin 1 Binding Affinity (Ki, nM) | References |
| PKCα | 1.35 | [1][7] |
| PKCβII | 0.42 | [1][7] |
| PKCδ | 0.26 | [1][7] |
| PKCε | 0.24 | [1][7] |
Table 2: Binding Affinities of Bryostatin 1 for Specific PKC Isoforms. Note: Comprehensive Ki values for TPA across all isoforms are less consistently reported in a single comparative study, but it is widely acknowledged as a high-affinity ligand for conventional and novel PKCs.
Mechanism of Action and Differential Signaling
Both Bryostatin 1 and TPA are diacylglycerol (DAG) mimetics that bind to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms, leading to their activation. However, the orientation and conformational changes induced by each ligand at the C1 domain differ, resulting in distinct downstream signaling cascades.
TPA is considered a potent tumor promoter and induces a robust and sustained activation of PKC. This leads to a wide range of cellular responses, often associated with cell proliferation and inflammation.[8]
Bryostatin 1 , in contrast, is a partial agonist of PKC and is not a tumor promoter.[8] It can even antagonize some of the effects of TPA.[8][9][10] The initial activation of PKC by Bryostatin 1 is often followed by a more rapid and pronounced downregulation of specific isoforms, leading to a biphasic cellular response.[5][6] This unique profile is being explored for therapeutic applications in cancer and Alzheimer's disease.
Below are diagrams illustrating the distinct signaling pathways modulated by TPA and Bryostatin 1.
References
- 1. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 2. The transient increase of tight junction permeability induced by bryostatin 1 correlates with rapid downregulation of protein kinase C-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of effects of bryostatins 1 and 2 and 12-O-tetradecanoylphorbol-13-acetate on protein kinase C activity in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protein kinase C-alpha but not protein kinase C-epsilon is differentially down-regulated by bryostatin 1 and tetradecanoyl phorbol 13-acetate in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bryostatin 1, an activator of protein kinase C, mimics as well as inhibits biological effects of the phorbol ester TPA in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different effects of the two protein kinase C activators bryostatin-1 and TPA on growth and differentiation of human monocytic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different biological effects of the two protein kinase C activators bryostatin-1 and TPA on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Barbatusol and Its Synthetic Analogs in Cancer and Inflammation
For researchers and drug development professionals, the quest for novel therapeutic agents often leads to the exploration of natural products and their synthetic derivatives. Barbatusol, a diterpene isolated from Coleus barbatus, has garnered interest for its potential biological activities. This guide provides a detailed comparison of this compound and its synthetic analogs, focusing on their cytotoxic and anti-inflammatory properties, supported by experimental data and methodologies.
Comparative Analysis of Biological Activity
While comprehensive head-to-head studies directly comparing this compound with a wide array of its synthetic analogs are limited in publicly accessible literature, existing research provides valuable insights into their individual activities. The following table summarizes the available quantitative data on the cytotoxic effects of this compound and its key synthetic analogs: Demethylsalvicanol, Brussonol, and Grandione.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - |
| Demethylsalvicanol | Data Not Available | - | - | - |
| Brussonol | Data Not Available | - | - | - |
| Grandione | P388 (Murine Leukemia) | Cytotoxicity | Moderate Activity | [1] |
| Analog of Grandione | P388 (Murine Leukemia) | Cytotoxicity | Moderate Activity | [1] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key in vitro assays are provided below. These protocols are based on standard laboratory practices for evaluating the cytotoxic and anti-inflammatory activities of natural products and their derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is a common method to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants. This assay is widely used to screen for the anti-inflammatory potential of compounds in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or its synthetic analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., dexamethasone).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent (pre-mixed Part A and Part B in a 1:1 ratio) in a new 96-well plate.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Signaling Pathways and Mechanisms of Action
The anticancer and anti-inflammatory effects of many natural products are often attributed to their ability to modulate key cellular signaling pathways. While the specific pathways affected by this compound and its analogs require further investigation, the NF-κB and MAPK signaling cascades are common targets for diterpenoids with similar biological activities.
References
Safety Operating Guide
Navigating the Disposal of Barbatusol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel or less-common compounds like Barbatusol, proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), a systematic approach based on established principles of chemical waste management is essential. This guide provides a procedural framework to ensure the safe and compliant disposal of this compound.
Immediate Safety and Handling
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect against splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
In the absence of a specific SDS, the following protocol outlines a decision-making process for the proper segregation and disposal of this compound waste. This process is designed to categorize the waste based on its physical state and potential hazards, aligning with standard laboratory waste streams.
-
Hazard Assessment:
-
Review Available Data: While a comprehensive SDS is unavailable, review any internal data or literature for information on this compound's reactivity, toxicity, and environmental hazards.
-
Assume Hazard: In the absence of conclusive data, assume this compound is flammable, toxic, and an environmental hazard. This conservative approach ensures the highest level of safety.
-
-
Waste Segregation:
-
Solid Waste:
-
If this compound is in solid form, it should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should also be disposed of in the solid hazardous waste stream.
-
-
Liquid Waste (Solutions):
-
Non-halogenated Solvents: If this compound is dissolved in a non-halogenated organic solvent (e.g., ethanol, methanol, acetone), the solution should be collected in a designated "non-halogenated organic waste" container.
-
Halogenated Solvents: If this compound is dissolved in a halogenated organic solvent (e.g., dichloromethane, chloroform), the solution must be collected in a separate, designated "halogenated organic waste" container.
-
Aqueous Solutions: If this compound is in an aqueous solution, it should be collected as "aqueous hazardous waste." Do not pour aqueous solutions containing this compound down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound three times with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous liquid waste.
-
After rinsing, the container can typically be disposed of as non-hazardous waste (e.g., glass recycling), but institutional policies may vary.
-
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the major components of any mixture (e.g., "this compound in Methanol").
-
Keep waste containers securely sealed and store them in a designated satellite accumulation area until they are collected by your institution's EHS personnel.
-
Disposal Decision Summary
The following table summarizes the key decision points for the proper disposal of this compound waste.
| Waste Type | Solvent | Disposal Container |
| Solid this compound | N/A | Solid Hazardous Waste |
| Contaminated Labware | N/A | Solid Hazardous Waste |
| This compound Solution | Non-halogenated (e.g., Ethanol) | Non-Halogenated Liquid Waste |
| This compound Solution | Halogenated (e.g., Dichloromethane) | Halogenated Liquid Waste |
| This compound Solution | Aqueous | Aqueous Hazardous Waste |
| Empty, Rinsed Container | Rinsate collected as hazardous waste | Non-hazardous waste (consult institutional policy) |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for this compound waste segregation.
By adhering to this structured disposal protocol, laboratory professionals can manage this compound waste in a manner that prioritizes safety, compliance, and environmental stewardship, thereby reinforcing a culture of safety and responsibility within their institution. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements.
Personal protective equipment for handling Barbatusol
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Given the absence of a specific Safety Data Sheet (SDS) for Barbatusol, this document provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans based on established best practices for handling potentially hazardous and uncharacterized chemical compounds. A conservative approach is mandatory to ensure personnel safety.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted before handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment |
| Handling Solid this compound (e.g., weighing, compounding) | Primary: • Nitrile gloves (double gloving is recommended)[1][2]• Safety glasses with side shields or safety goggles[2][3]• Laboratory coat[2][3]Secondary (as determined by risk assessment): • Face shield (if there is a risk of dust generation)[3]• Appropriate respiratory protection (if adequate engineering controls like a fume hood are unavailable or insufficient)[3] |
| Handling Liquid this compound Solutions (e.g., preparing solutions, transfers) | Primary: • Nitrile gloves[2][4]• Safety glasses with side shields or safety goggles[2][3][4]• Laboratory coat[2][3][4]Secondary (as determined by risk assessment): • Face shield (if there is a splash hazard)[3] |
| Cleaning Spills | Solid Spills: • Double nitrile gloves[1][2]• Safety glasses with side shields or safety goggles[2][3]• Laboratory coat[2][3]• Respiratory protection may be required if dust is generated[3]Liquid Spills: • Double nitrile gloves[1][2]• Safety glasses with side shields or safety goggles[2][3]• Laboratory coat[2][3] |
Experimental Protocols: Handling and Disposal
Detailed experimental protocols should be developed as part of a comprehensive risk assessment for any work involving this compound.
Handling:
-
All work with this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid the generation of dust and aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
Disposal:
-
All waste materials contaminated with this compound, including gloves, disposable lab coats, and bench paper, should be treated as hazardous chemical waste.
-
Dispose of all this compound waste in accordance with institutional and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualization of PPE Selection Workflow
The following diagram outlines the logical steps for selecting appropriate PPE when handling a compound with limited safety data, such as this compound.
Caption: Logical workflow for PPE selection when handling this compound.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 4. What are the safety precautions when handling cyclobutanol? - Blog [m.btcpharmtech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
